Product packaging for 5-(Trifluoromethyl)isoxazole(Cat. No.:CAS No. 116584-43-1)

5-(Trifluoromethyl)isoxazole

Cat. No.: B040923
CAS No.: 116584-43-1
M. Wt: 137.06 g/mol
InChI Key: RRDBQTDHQONBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Trifluoromethyl)isoxazole is a versatile and valuable fluorinated heterocyclic building block extensively used in medicinal chemistry and agrochemical research. The presence of the isoxazole ring, known for its metabolic stability, combined with the strongly electron-withdrawing trifluoromethyl group, significantly alters the molecule's physicochemical properties, enhancing its lipophilicity and improving bioavailability in lead compounds . Key Research Applications: Pharmaceutical Development: Serves as a critical synthetic intermediate in the discovery of novel therapeutic agents. Research highlights its potential in developing compounds with anti-inflammatory, analgesic, and anticancer activities. Recent studies have specifically explored this compound derivatives as potent inhibitors for targets like the estrogen receptor alpha (ERα) in breast cancer research . Agrochemical Development: Used in the synthesis of advanced herbicides and fungicides. The 5-trifluoromethyl-2-isoxazoline scaffold is a recognized privileged structure in the discovery of new pest control agents and antiparasitics . Organic Synthesis: Acts as a key precursor for more complex, polysubstituted fluorinated molecules. It can be further functionalized via selective reduction to access 4,5-dihydroisoxazoles or through various cross-coupling reactions to create diverse chemical libraries for screening . Handling and Storage: Store in an inert atmosphere at 2-8°C. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F3NO B040923 5-(Trifluoromethyl)isoxazole CAS No. 116584-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBQTDHQONBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403564
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116584-43-1
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoxazoles from Vinyl Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel and efficient one-pot method for the synthesis of polysubstituted 5-(trifluoromethyl)isoxazoles. The process proceeds via a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. This methodology offers a robust and versatile route to a variety of structurally diverse 5-(trifluoromethyl)isoxazole derivatives, which are of significant interest in medicinal chemistry due to the beneficial properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability.[1][2]

The reaction involves a sequential trifluoroacetylation of the vinyl azide, followed by deprotonation, cyclization, and subsequent elimination of dinitrogen gas to yield the desired isoxazole product.[3] The scope of this protocol has been demonstrated to be broad, accommodating various vinyl azides with both electron-donating and electron-withdrawing substituents, affording the corresponding 5-(trifluoromethyl)isoxazoles in yields ranging from moderate to excellent (25-99%).[3] Furthermore, this method has been successfully extended to the synthesis of other 5-(perfluoroalkyl)isoxazoles.[2]

Reaction Pathway and Mechanism

The synthesis proceeds through a proposed reaction pathway involving the initial reaction of a vinyl azide with trifluoroacetic anhydride in the presence of a base, such as triethylamine (NEt3). This is followed by an intramolecular cyclization and the extrusion of nitrogen gas to form the stable isoxazole ring.

Reaction_Pathway cluster_reactants Reactants cluster_products Products vinyl_azide Vinyl Azide (1) intermediate1 Trifluoroacetylated Intermediate vinyl_azide->intermediate1 + TFAA, NEt3 tfaa Trifluoroacetic Anhydride tfaa->intermediate1 base NEt3 base->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization isoxazole This compound (3) intermediate2->isoxazole - N2 n2 N2 intermediate2->n2

Caption: Proposed reaction pathway for the synthesis of 5-(trifluoromethyl)isoxazoles.

Quantitative Data Summary

The following tables summarize the yields of various this compound derivatives synthesized using this method, demonstrating the broad substrate scope.

Table 1: Synthesis of 5-(Trifluoromethyl)isoxazoles from Various Vinyl Azides [2]

EntryVinyl Azide (Substituents)ProductYield (%)
1R1=Ph, R2=H3a 95
2R1=4-MeC6H4, R2=H3b 92
3R1=4-MeOC6H4, R2=H3c 90
4R1=4-FC6H4, R2=H3d 96
5R1=4-ClC6H4, R2=H3e 99
6R1=4-BrC6H4, R2=H3f 94
7R1=4-CF3C6H4, R2=H3g 85
8R1=3-MeC6H4, R2=H3h 91
9R1=3-ClC6H4, R2=H3i 93
10R1=2-ClC6H4, R2=H3j 88
11R1=Naphthyl, R2=H3k 87
12R1=Thienyl, R2=H3l 75
13R1=CO2Et, R2=Ph3m 65
14R1=CO2Me, R2=Ph3n 68
15R1=COPh, R2=Ph3o 55
16R1=SO2Ph, R2=Ph3p 25

Table 2: Synthesis of 4-Aryl-5-(trifluoromethyl)isoxazoles [2]

Entryβ-Aryl Vinyl Azide (Substituent)ProductYield (%)
14-MeC6H46a 85
24-ClC6H46b 90

Experimental Protocols

General Procedure for the Synthesis of 5-(Trifluoromethyl)isoxazoles (3a-3p): [2]

To a stirred solution of vinyl azide (0.20 mmol, 1.0 equiv) and triethylamine (NEt3, 0.30 mmol, 1.5 equiv) in 1,4-dioxane (1.0 mL) was added trifluoroacetic anhydride (0.30 mmol, 1.5 equiv) at room temperature under a nitrogen atmosphere. The resulting mixture was stirred at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound product.

General Procedure for the Synthesis of 4-Aryl-5-(trifluoromethyl)isoxazoles (6a-6b): [2]

To a stirred solution of β-aryl vinyl azide (0.20 mmol, 1.0 equiv) and triethylamine (0.30 mmol, 1.5 equiv) in 1,4-dioxane (1.0 mL) was added trifluoroacetic anhydride (0.30 mmol, 1.5 equiv) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred at 100 °C for 12 hours. Upon completion, the solvent was evaporated, and the crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the corresponding 4-aryl-5-(trifluoromethyl)isoxazole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-(trifluoromethyl)isoxazoles.

Experimental_Workflow start Start mixing Combine Vinyl Azide, NEt3, and 1,4-Dioxane in a flask start->mixing addition Add Trifluoroacetic Anhydride mixing->addition reaction Stir at elevated temperature (80-100 °C) addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Solvent removal under reduced pressure monitoring->workup Reaction complete purification Column Chromatography (Silica gel, Petroleum ether/Ethyl acetate) workup->purification product Isolated this compound purification->product end End product->end

Caption: General experimental workflow for the synthesis of 5-(trifluoromethyl)isoxazoles.

This guide provides a comprehensive overview of a modern and efficient method for synthesizing 5-(trifluoromethyl)isoxazoles. The detailed protocols and extensive data should serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Structural Characterization and Analysis of 5-(Trichloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(trifluoromethyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This technical guide provides a comprehensive overview of the structural characterization and analysis of this compound and its derivatives. It includes a compilation of spectroscopic and crystallographic data, detailed experimental protocols for key analytical techniques, and visual representations of experimental workflows and a relevant biological signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this important class of heterocyclic compounds.

Structural Characterization

The definitive structural elucidation of this compound and its analogues relies on a combination of spectroscopic and crystallographic techniques. This section summarizes the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The following tables summarize typical chemical shifts for the core structure and its substituted derivatives.

Table 1: 1H NMR Spectroscopic Data

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-46.81s-CDCl3
H-38.30s-CDCl3

Table 2: 13C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm) Coupling to Fluorine Solvent
C-3155.5 (q, J = 38.2 Hz)YesCDCl3
C-499.5 (q, J = 1.3 Hz)YesCDCl3
C-5Not specified in findings--
CF3119.6 (q, J = 271.0 Hz)YesCDCl3

Table 3: 19F NMR Spectroscopic Data

Fluorine Chemical Shift (δ, ppm) Reference Solvent
-CF3-63.9CCl3FCDCl3

Note: Data for the parent this compound is supplemented with data from closely related derivatives where necessary. Chemical shifts can vary depending on the substitution pattern and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies for the this compound core are presented in Table 4.

Table 4: Key IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm-1)
C=NStretching~1615
C=CStretching~1570
N-OStretching~1350
C-OStretching~1070
C-F (in CF3)Stretching1300-1100 (strong, multiple bands)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), this compound derivatives exhibit characteristic fragmentation pathways.

Table 5: Mass Spectrometry Fragmentation Data

Technique Key Fragments Interpretation
Electron Ionization (EI)[M]+, [M-CF3]+, [M-CO]+, [R-C≡N]+Molecular ion, loss of the trifluoromethyl group, loss of carbon monoxide, and cleavage of the isoxazole ring.

During the fragmentation of related compounds like ethyl 5-aryl-5-trifluoromethyl-4,5-dihydroisoxazole-3-carboxylate derivatives, two main fragmentation series are observed, leading to stable fragment ions such as PhC+=O and PhC+=CH2[1].

X-ray Crystallography

Table 6: Representative Crystallographic Data for a Substituted this compound Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.839 (3)
b (Å)8.3260 (17)
c (Å)9.4250 (19)
β (°)101.29 (3)
V (Å3)1218.9 (4)
Z4

Data from a related compound, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the structural characterization of this compound.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a this compound derivative.

G General Experimental Workflow Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction (if suitable crystals are obtained) Purification->Xray Data Data Analysis and Structural Elucidation NMR->Data IR->Data MS->Data Xray->Data

Caption: General workflow for synthesis and structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is usually required compared to 1H NMR.

  • 19F NMR : Acquire a proton-decoupled fluorine-19 NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for 1H and 13C) or an external standard (e.g., CCl3F for 19F).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquids : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : Collect a background spectrum of the empty sample holder (or pure solvent, if applicable) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Collect the infrared spectrum of the sample.

  • Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For less volatile compounds, a liquid chromatography (LC) inlet or a direct insertion probe can be used.

  • Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for creating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation : The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides evidence for the compound's structure.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting : Mount a suitable single crystal on a goniometer head.

  • Data Collection : Place the mounted crystal in a single-crystal X-ray diffractometer. X-rays are diffracted by the crystal lattice as the crystal is rotated. A detector collects the diffraction pattern.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial structural model is built. This model is then refined to best fit the experimental data.

  • Data Analysis : The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Biological Relevance and Signaling Pathway

The this compound moiety is a key component of the immunomodulatory drug Leflunomide. The biological activity of Leflunomide is mediated by its active metabolite, A77 1726, which is formed by the opening of the isoxazole ring. A77 1726 is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway[4][5].

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The inhibition of DHODH by A77 1726 depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This has an antiproliferative effect on rapidly dividing cells, such as activated lymphocytes, which explains the immunosuppressive and anti-inflammatory effects of Leflunomide[6].

The following diagram illustrates the mechanism of action of Leflunomide's active metabolite.

G Mechanism of Action of Leflunomide's Active Metabolite cluster_0 De Novo Pyrimidine Synthesis cluster_1 Drug Action Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DHODH->Orotate Leflunomide Leflunomide (this compound derivative) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolic Activation A77_1726->DHODH Inhibition

Caption: Inhibition of DHODH by the active metabolite of Leflunomide.

Conclusion

The this compound core is a versatile and valuable building block in modern chemistry. A thorough understanding of its structural characteristics is essential for the rational design of new molecules with desired properties. This guide has provided a consolidated resource of spectroscopic and crystallographic data, along with detailed experimental protocols for the characterization of this important heterocyclic system. The elucidation of the mechanism of action of Leflunomide highlights the potential of this compound derivatives in drug discovery and underscores the importance of the analytical techniques detailed herein for advancing our understanding of their structure-activity relationships.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Trifluoromethyl)isoxazole, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group into the isoxazole scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutics. This document details its chemical and physical characteristics, synthesis and characterization protocols, and potential biological relevance, presenting data in a clear and accessible format for laboratory use.

Core Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₄H₂F₃NO. The presence of the electron-withdrawing trifluoromethyl group has a profound impact on the electronic and physical properties of the isoxazole ring.

PropertyValueSource
CAS Number 116584-43-1[1]
Molecular Formula C₄H₂F₃NO[1]
Molecular Weight 137.06 g/mol [1]
Density 1.355 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.348[2]
Flash Point 45 °F (7.2 °C)[2]
Physical State Not explicitly stated, but likely a liquid at room temperature based on available data.
Melting Point Data not available for this compound. For comparison, the related compound 5-phenyl-3-(trifluoromethyl)isoxazole is a pale yellow solid with a melting point of 44.5-45.5 °C.[3]
Boiling Point Data not available for this compound. The parent compound, isoxazole, has a boiling point of 95 °C.
pKa Data not available.
Solubility General qualitative descriptions suggest that trifluoromethyl-substituted isoxazoles have good solubility in various organic solvents.[4] However, specific quantitative data for this compound in common solvents like water, methanol, or DMSO is not readily available in the searched literature. The trifluoromethyl group generally increases lipophilicity.[5]

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted isoxazoles can be achieved through several synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Below is a detailed experimental protocol adapted from literature for the synthesis of a related compound, which can be modified for the synthesis of this compound.

Experimental Protocol: Synthesis of 5-Substituted-3-(Trifluoromethyl)isoxazoles

This protocol is a general procedure that can be adapted for the synthesis of this compound by using an appropriate alkyne.

Materials:

  • Trifluoroacetaldehyde oxime

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Toluene

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Appropriate alkyne (for 5-unsubstituted, acetylene gas can be used, or a protected acetylene followed by deprotection)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Trifluoroacetohydroximoyl Bromide:

    • Dissolve N-bromosuccinimide in DMF.

    • Slowly add this solution to a stirred solution of trifluoroacetaldehyde oxime at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up the reaction by washing with water and brine, followed by drying the organic layer with MgSO₄. The crude product is typically used in the next step without further purification.[3]

  • Cycloaddition Reaction:

    • Dissolve the crude trifluoroacetohydroximoyl bromide and the selected alkyne in toluene.

    • Slowly add a solution of a base (e.g., triethylamine in toluene) to the reaction mixture. This is often done using a syringe pump over a period of a few hours at room temperature.[3]

    • The formation of a precipitate is typically observed.

  • Work-up and Purification:

    • After the reaction is complete, add hexane to precipitate out the salts.

    • Filter off the solid precipitate and wash it with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5-substituted-3-(trifluoromethyl)isoxazole.[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the isoxazole ring.

    • ¹³C NMR: A ¹³C NMR spectrum for 5-(trifluoromethyl)-1,2-oxazole is available in spectral databases and can be used as a reference.[6]

    • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern of trifluoromethyl-substituted isoxazoles has been studied and can aid in structure elucidation.[7]

Biological Significance and Drug Development Context

The isoxazole ring is a "privileged" scaffold in medicinal chemistry, and the incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential. While direct biological activity data for this compound is limited in the public domain, numerous derivatives have shown significant biological activities.

  • Anticancer Activity: Several studies have reported the design and synthesis of novel trifluoromethyl-isoxazole derivatives with potent anticancer activity against various cancer cell lines, including breast cancer.[8][9][10][11] The trifluoromethyl group has been shown to be crucial for enhancing this activity.[8][11]

  • Anti-inflammatory Activity: The isoxazole moiety is present in some anti-inflammatory drugs. Research has been conducted on metal complexes of isoxazole derivatives, including those with a trifluoromethylphenyl group, to evaluate their anti-inflammatory properties.[12][13]

The general workflow for drug discovery involving isoxazole derivatives typically follows a structured path from synthesis to biological evaluation.

G General Drug Discovery Workflow for Isoxazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Isoxazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., Anticancer, Anti-inflammatory) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for the discovery and development of drugs based on isoxazole derivatives.

Safety Information

Detailed safety information for this compound is not fully available. However, based on its flash point of 45 °F, it should be considered a flammable liquid. Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. For detailed handling procedures, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide provides a summary of the currently available information on the physicochemical properties of this compound. Further experimental work is required to determine some of the missing physical constants and to fully elucidate its biological activity profile.

References

The Multifaceted Biological Activities of Trifluoromethylated Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of these molecules. The strong electron-withdrawing nature and lipophilicity of the CF3 group can lead to improved binding affinity to biological targets and enhanced membrane permeability. This technical guide provides an in-depth overview of the biological activities of trifluoromethylated isoxazoles, focusing on their anticancer, insecticidal, antifungal, antidiabetic, anti-inflammatory, analgesic, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Trifluoromethylated isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The introduction of the CF3 group has been shown to significantly enhance the anticancer potency of isoxazole-based compounds.[1]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
2gMCF-7 (Breast)2.63[1]
5MCF-7 (Breast)3.09[1]
14 (non-CF3 analog of 2g)MCF-7 (Breast)19.72[1]
TTI-4MCF-7 (Breast)2.63
TTI-seriesMCF-7, 4T1, PC-3Various[2]
2bMCF-7, HeLa-
Mechanism of Action: Apoptosis Induction

Several studies indicate that the anticancer activity of trifluoromethylated isoxazoles is mediated through the induction of apoptosis.[1] This programmed cell death is a critical mechanism for eliminating cancerous cells.

Apoptosis Induction by Trifluoromethylated Isoxazoles Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole Cancer Cell Cancer Cell Trifluoromethylated Isoxazole->Cancer Cell Targets Induction of Apoptotic Pathways Induction of Apoptotic Pathways Cancer Cell->Induction of Apoptotic Pathways Triggers Cell Death Cell Death Induction of Apoptotic Pathways->Cell Death Leads to

Caption: Apoptosis induction pathway by trifluoromethylated isoxazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Trifluoromethylated isoxazole compounds

  • Cancer cell lines (e.g., MCF-7, 4T1, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated isoxazole compounds dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Insecticidal Activity

Trifluoromethylated isoxazolines are a significant class of insecticides that exhibit potent activity against a broad spectrum of pests. Their primary mode of action involves the disruption of the central nervous system of insects.

Quantitative Data: Insecticidal Activity
Compound ClassPest SpeciesLC50Reference
Isoxazoline derivativesPlutella xylostella (Diamondback moth)Moderate to strong
Isoxazoline derivativesVarious Lepidoptera and Hemiptera-
Mechanism of Action: GABA-gated Chloride Channel Inhibition

Trifluoromethylated isoxazolines act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. This binding blocks the influx of chloride ions, leading to hyperexcitation, convulsions, and eventual death of the insect.

Insecticidal Mechanism of Trifluoromethylated Isoxazolines Trifluoromethylated Isoxazoline Trifluoromethylated Isoxazoline GABA Receptor GABA Receptor Trifluoromethylated Isoxazoline->GABA Receptor Binds to Chloride Channel Chloride Channel Trifluoromethylated Isoxazoline->Chloride Channel Blocks GABA Receptor->Chloride Channel Gates Chloride Ion Influx Chloride Ion Influx Chloride Channel->Chloride Ion Influx Allows Neuronal Hyperexcitation Neuronal Hyperexcitation Chloride Ion Influx->Neuronal Hyperexcitation Prevents inhibition leading to Insect Death Insect Death Neuronal Hyperexcitation->Insect Death Causes COX-2 Inhibition by Trifluoromethylated Isoxazoles Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole->COX-2 Enzyme Inhibits

References

Spectroscopic Data and Characterization of 5-(Trifluoromethyl)isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the spectroscopic data for this compound derivatives, along with detailed experimental protocols for their characterization. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this important class of heterocyclic compounds.

Spectroscopic Data of this compound Derivatives

The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This section summarizes typical spectroscopic data for various substituted 5-(trifluoromethyl)isoxazoles, presented in tabular format for ease of comparison.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of this compound derivatives. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

CompoundSolventIsoxazole-H (δ, ppm)Aromatic-H (δ, ppm)Other Signals (δ, ppm)
3,5-Diphenyl-4-(trifluoromethyl)isoxazoleCDCl₃-7.64 (d, J = 6.8 Hz, 2H), 7.60–7.54 (m, 2H), 7.42 (t, J = 1.8 Hz, 2H), 7.39 (m, 4H)-
5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCDCl₃-7.70 (d, J = 7.3 Hz, 2H), 7.61–7.49 (m, 5H), 7.19 (dd, J = 5.1, 3.7 Hz, 1H)-
3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCDCl₃-7.72 (d, J = 3.8 Hz, 1H), 7.66–7.62 (m, 3H), 7.53–7.50 (m, 3H), 7.22 (dd, J = 5.0, 3.8 Hz, 1H)-
3-(Quinolin-2-yl)-5-(4-(trifluoromethyl)phenyl)isoxazole[1]CDCl₃7.44 (s, 1H)8.22 – 8.11 (m, 3H), 7.93 (d, J = 8.1 Hz, 2H), 7.81 (d, J = 8.2 Hz, 1H), 7.76 – 7.67 (m, 3H), 7.59 – 7.52 (m, 1H)-

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

CompoundSolventC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)CF₃ (δ, ppm)Aromatic-C (δ, ppm)Other Signals (δ, ppm)
3,5-Diphenyl-4-(trifluoromethyl)isoxazoleCDCl₃161.63106.38 (q, J = 38.38 Hz)171.26121.72 (q, J = 269.67 Hz)131.51, 130.25, 128.72, 128.58, 127.56, 126.01-
5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCDCl₃154.87104.64 (q, J = 38.38 Hz)170.68120.55 (q, J = 269.67 Hz)130.58, 128.78, 128.75, 127.91, 127.79, 127.68, 126.85, 126.34, 124.88-
3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCDCl₃160.85103.90 (q, J = 39.39 Hz)164.43120.67 (q, J = 268.66 Hz)130.00, 129.28, 127.87, 127.55, 127.14, 126.36, 125.21-
5-(trifluoromethyl)-1,2-oxazole[2]CDCl₃150.8104.5158.4 (q, J=42.9 Hz)119.2 (q, J=273.8 Hz)--

Table 3: ¹⁹F NMR Spectroscopic Data for Selected this compound Derivatives

CompoundSolventδ (ppm)
3,5-Diphenyl-4-(trifluoromethyl)isoxazoleCDCl₃-53.70
5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCDCl₃-54.68
3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCDCl₃-54.15
This compound[3]CDCl₃-68.5
Infrared (IR) Spectroscopic Data

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds in this compound derivatives provide a unique fingerprint.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
C=N (isoxazole ring)1610 - 1650Medium
C=C (isoxazole ring)1550 - 1600Medium
C-O-N (isoxazole ring)1400 - 1450Medium
C-F (trifluoromethyl)1100 - 1350Strong, multiple bands
Aromatic C-H stretch3000 - 3100Medium to Weak
Aromatic C=C stretch1450 - 1600Medium to Weak, multiple bands
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights. Electron impact (EI) is a common ionization method that often leads to characteristic fragmentation of the isoxazole ring. Key fragmentation pathways include the cleavage of the N-O bond, followed by the loss of small neutral molecules.[4]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. This section outlines recommended protocols for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (General Guidelines for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse, often proton-decoupled.

    • Spectral Width: A wide spectral window may be necessary depending on the substitution pattern.

    • Reference: External or internal standard such as CFCl₃ (δ = 0 ppm).

    • Number of Scans: 16-64.

For fluorinated compounds, specialized 2D NMR experiments such as ¹H-¹⁹F HETCOR can be invaluable for assigning proton and fluorine signals and determining through-space correlations.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the crystal thoroughly after analysis.

KBr Pellet Method (for solid samples):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for many isoxazole derivatives, often yielding the protonated molecule [M+H]⁺. Electron impact (EI) can provide valuable fragmentation information.

  • Infuse the sample solution into the mass spectrometer and acquire the spectrum over an appropriate mass range.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

experimental_workflow start Starting Materials synthesis Synthesis of Isoxazole Derivative start->synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (1H, 13C, 19F) characterization->nmr ir FT-IR characterization->ir ms HRMS characterization->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Pure, Characterized Product data_analysis->final_product

Caption: General experimental workflow for this compound derivatives.

Signaling Pathway of an Antitumor this compound Derivative

Certain this compound derivatives have demonstrated potent antitumor activity. The proposed mechanism of action for some of these compounds involves the inhibition of peroxiredoxin 1 (PRDX1), leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[5]

signaling_pathway compound This compound Derivative prdx1 Peroxiredoxin 1 (PRDX1) compound->prdx1 inhibits ros Increased Reactive Oxygen Species (ROS) prdx1->ros normally reduces dna_damage DNA Damage ros->dna_damage er_stress ER Stress ros->er_stress mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis er_stress->apoptosis mito_dysfunction->apoptosis

Caption: Proposed signaling pathway for an antitumor this compound derivative.

References

The Rise of a Privileged Scaffold: A Deep Dive into 5-(Trifluoromethyl)isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. When adorned with a trifluoromethyl (CF3) group at the 5-position, this scaffold gains remarkable properties, enhancing its potential in drug discovery. The electron-withdrawing nature of the trifluoromethyl group often improves metabolic stability, increases lipophilicity, and enhances binding affinity to biological targets. This technical guide provides a comprehensive review of the 5-(trifluoromethyl)isoxazole core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and drug discovery workflows.

Quantitative Bioactivity and Pharmacokinetic Data

The this compound moiety has been incorporated into a variety of compounds targeting diverse biological pathways. The following tables summarize key quantitative data for representative molecules, showcasing their potency and pharmacokinetic profiles.

Compound ID/NameTargetAssay TypeIC50/KdCell Line (if applicable)Reference
Quizartinib (AC220) FLT3-ITDCell-based autophosphorylationIC50: 1.1 nMMV4-11[1]
FLT3 (Wild-Type)Cell-based autophosphorylationIC50: 4.2 nMRS4;11[1]
FLT3Binding AssayKd: 1.6 nM-[2]
Compound 7d FLT3Kinase AssayIC50: 106 nM-
FLT3-ITDKinase AssayIC50: 301 nM-
Compound 30 FLT3-D835YKinase Assay--
CHK1Kinase Assay--
A77 1726 (active metabolite of Leflunomide) Dihydroorotate Dehydrogenase (DHODH)Enzyme Inhibition--

Table 1: In Vitro Biological Activity of Selected this compound Derivatives. This table highlights the potent inhibitory activity of this compound-containing compounds against various kinase targets.

Compound NameSpeciesDosageT1/2 (half-life)CmaxOral Bioavailability (%)Reference
Quizartinib (AC220) Human30 mg, single dose~73 hours376 ng/mL (at 60 mg dose)~71%[3]
Mouse10 mg/kg, single oral dose-3.8 µM (2100 ng/mL)-[4]

Table 2: Pharmacokinetic Parameters of Quizartinib. This table provides key pharmacokinetic data for the notable this compound-containing drug, Quizartinib.

Key Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers in Acute Myeloid Leukemia (AML). The constitutive activation of FLT3, often due to internal tandem duplications (FLT3-ITD), leads to uncontrolled proliferation and survival of leukemic cells through the activation of downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and STAT5. This compound-containing compounds, like Quizartinib, have been developed as potent FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation Block ERK->Differentiation STAT5->Proliferation STAT5->Survival Inhibitor Quizartinib (5-Trifluoromethyl)isoxazole Inhibitor->FLT3 Inhibits Autophosphorylation

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound building block and a representative biological assay.

Synthesis of 3-Phenyl-5-(trifluoromethyl)isoxazole

This protocol describes the synthesis of a foundational this compound derivative from 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Materials:

  • 4,4,4-trifluoro-1-phenyl-1,3-butanedione

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • p-Toluenesulfonic acid

  • Benzene

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Formation of the Dihydroisoxazole Intermediate:

    • In a round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in water.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole.

  • Dehydration to the Isoxazole:

    • Dissolve the crude dihydroisoxazole intermediate in benzene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 2-3 hours.

    • After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-5-(trifluoromethyl)isoxazole.

In Vitro FLT3 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the inhibitory activity of a compound against FLT3 kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Quizartinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of FLT3 enzyme solution (concentration determined by prior enzyme titration).

    • Add 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Drug Discovery and Development Workflow

The path from a chemical scaffold to an approved drug is a long and complex process. The following diagram illustrates a typical workflow for the discovery and preclinical development of a kinase inhibitor.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Studies (Potency, Selectivity) LeadOpt->InVitro ADME ADME/Tox (Pharmacokinetics) LeadOpt->ADME Candidate Selection InVitro->ADME InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo IND IND-Enabling Studies InVivo->IND PhaseI Phase I IND->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Conclusion

The this compound scaffold represents a highly valuable asset in the medicinal chemist's toolbox. Its unique electronic properties contribute to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates. As demonstrated by the success of molecules like Quizartinib, this core has the potential to address significant unmet medical needs, particularly in oncology. The synthetic routes and assay methodologies detailed in this guide provide a foundation for the continued exploration and development of novel therapeutics based on this remarkable heterocyclic system. Future research will undoubtedly uncover new biological targets and therapeutic applications for this privileged scaffold.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of 5-(Trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic scaffold like isoxazole, the -CF3 group can profoundly influence the molecule's electronic characteristics, which in turn govern its reactivity and intermolecular interactions. This technical guide provides an in-depth theoretical exploration of the electronic structure of 5-(Trifluoromethyl)isoxazole, leveraging the principles of quantum chemical calculations to offer valuable insights for drug design and development.

Introduction to the Electronic Landscape

This compound is a five-membered aromatic heterocycle characterized by the presence of an oxygen and a nitrogen atom in adjacent positions and a trifluoromethyl group at the 5-position. The isoxazole ring itself possesses a unique electronic distribution due to the differing electronegativities of its constituent atoms. The addition of the strongly electron-withdrawing trifluoromethyl group is anticipated to significantly perturb this electronic landscape, with key implications for the molecule's chemical behavior.

Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the nuanced electronic properties of such molecules. These computational methods allow for the precise calculation of molecular orbitals, atomic charges, and electrostatic potential surfaces, providing a quantitative and visual understanding of the molecule's reactivity and potential for non-covalent interactions.

Computational Methodology: A Detailed Protocol

The electronic structure of this compound can be rigorously investigated using a variety of quantum chemical methods. A typical and robust computational protocol involves the use of Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Protocol for DFT Calculations:

  • Molecule Construction: The initial 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: To find the most stable conformation, the geometry of the molecule is optimized. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

    • Methodology: A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often employed. The "+" indicates the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions to allow for more flexibility in the orbital shapes.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties of interest. This includes:

    • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

    • Atomic Charges: Mulliken population analysis or other charge partitioning schemes (e.g., Natural Bond Orbital analysis) are used to calculate the partial charges on each atom.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

The following diagram illustrates the typical workflow for such a computational study.

G Computational Workflow for Electronic Structure Analysis mol_build Molecule Construction (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Energy Minimum) freq_calc->opt_geom elec_prop Electronic Property Calculation opt_geom->elec_prop homo_lumo HOMO/LUMO Analysis elec_prop->homo_lumo charges Atomic Charge Calculation (Mulliken, NBO) elec_prop->charges mep Molecular Electrostatic Potential (MEP) elec_prop->mep analysis Data Analysis and Interpretation homo_lumo->analysis charges->analysis mep->analysis

A typical workflow for the computational analysis of molecular electronic structure.

Quantitative Electronic Structure Data

The following tables summarize hypothetical yet representative quantitative data for the electronic structure of this compound, as would be obtained from DFT calculations. Disclaimer: The following data is for illustrative purposes and should be confirmed by specific quantum chemical calculations for the molecule of interest.

Table 1: Frontier Molecular Orbital (FMO) Energies

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the isoxazole ring, with significant contributions from the oxygen and nitrogen lone pairs.
LUMO-1.2Distributed across the π-system of the isoxazole ring and the σ* orbitals of the C-F bonds.
HOMO-LUMO Gap 7.3 A larger gap suggests higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Mulliken Atomic Charges

AtomCharge (a.u.)AtomCharge (a.u.)
N2-0.45C(CF3)+0.60
O1-0.55F(a)-0.25
C3+0.20F(b)-0.25
C4-0.10F(c)-0.25
C5+0.35

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. The presence of the electron-withdrawing -CF3 group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted isoxazole. This stabilization of the frontier orbitals generally leads to increased chemical stability.

Atomic Charges and Electrostatic Potential

The distribution of partial atomic charges and the molecular electrostatic potential (MEP) map provide a detailed picture of the charge distribution within the molecule. The highly electronegative fluorine atoms in the -CF3 group induce a significant positive charge on the attached carbon atom (C5) and perturb the charge distribution across the isoxazole ring. The MEP map would visually confirm this, showing a region of negative potential (electron-rich) around the oxygen and nitrogen atoms and a region of positive potential (electron-poor) around the -CF3 group and the hydrogen atoms. These features are critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for drug-receptor binding.

The following diagram illustrates the conceptual impact of the trifluoromethyl group on the electronic properties of the isoxazole ring.

G Influence of -CF3 Group on Isoxazole Ring Electronics cluster_effects Electronic Effects cluster_consequences Consequences for Electronic Structure isoxazole Isoxazole Ring (Electron-rich π-system) homo_lumo Lowered HOMO/LUMO Energies isoxazole->homo_lumo dipole Increased Molecular Dipole Moment isoxazole->dipole reactivity Modified Reactivity Profile isoxazole->reactivity cf3 Trifluoromethyl Group (-CF3) (Strongly Electron-Withdrawing) inductive Inductive Effect (-I) cf3->inductive hyperconj Hyperconjugation (minor) cf3->hyperconj inductive->isoxazole hyperconj->isoxazole

Conceptual diagram of the electronic influence of the -CF3 group.

Implications for Drug Development

A thorough understanding of the electronic structure of this compound is paramount for its effective utilization in drug design.

  • Structure-Activity Relationships (SAR): By quantifying the electronic effects of the -CF3 group, researchers can better rationalize SAR data and make more informed decisions when designing analogues with improved potency and selectivity.

  • Metabolic Stability: The strong C-F bonds and the overall electronic stabilization imparted by the -CF3 group can enhance metabolic stability by blocking potential sites of metabolism.

  • Receptor Binding: The modified charge distribution and electrostatic potential can lead to altered and potentially more favorable interactions with biological targets. The electron-poor region around the -CF3 group may engage in favorable interactions with electron-rich residues in a binding pocket.

Conclusion

Theoretical studies provide a powerful lens through which to examine the intricate electronic structure of this compound. The computational protocols and analyses outlined in this guide offer a framework for researchers to gain a deeper understanding of how the interplay between the isoxazole core and the trifluoromethyl substituent shapes the molecule's electronic properties. This knowledge is not merely academic; it provides actionable insights that can accelerate the rational design of novel therapeutics with enhanced efficacy and safety profiles. The continued application of these theoretical approaches will undoubtedly play a crucial role in unlocking the full potential of fluorinated heterocycles in drug discovery.

The Isoxazole Ring: A Technical Guide to Its Core Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical reactivity of the isoxazole ring. This document provides an in-depth analysis of the stability, substitution patterns, and ring-opening reactions that make this heterocycle a cornerstone in medicinal chemistry.

The isoxazole nucleus is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents due to its unique electronic properties and metabolic stability.[1][2] Understanding its reactivity is paramount for the rational design of novel chemical entities and prodrugs. This guide summarizes the core reactivity principles of the isoxazole ring, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and mechanisms.

Structural and Electronic Properties

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic distribution that governs its reactivity. The ring is electron-rich and generally stable to many common reagents, but the inherent weakness of the N-O bond is a key feature that can be exploited for synthetic transformations and prodrug strategies.[3][4] Electrophilic attack is favored at the C-4 position, while the protons of substituents, particularly at C-5, exhibit enhanced acidity.

Caption: General reactivity map of the isoxazole ring.

Electrophilic Substitution

Electrophilic aromatic substitution on the isoxazole ring occurs preferentially at the C-4 position.[5] This regioselectivity is due to the stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at this position. Common electrophilic substitution reactions include halogenation and nitration.

Halogenation

Bromination and iodination are readily achieved using standard electrophilic halogenating agents. The reaction proceeds cleanly at the C-4 position, providing a valuable handle for further functionalization via cross-coupling reactions.

Nitration

Nitration of substituted isoxazoles also yields the 4-nitro derivative. The reaction conditions can be tuned based on the substitution pattern of the starting material.

ReactionSubstrateReagentsProductYield (%)Reference(s)
Bromination Generic IsoxazolePyridinium Tribromide, K₂CO₃, CH₂Cl₂4-Bromoisoxazole~80%[6][7]
Iodination 2-Alkyn-1-one O-methyl oximeICl, CH₂Cl₂4-Iodoisoxazole (via cyclization)75-95%[8]
Nitration 3,5-DimethylisoxazoleTetramethylammonium nitrate, Triflic anhydride3,5-Dimethyl-4-nitroisoxazole96%[9]
Nitration 3,5-DimethylisoxazoleHNO₃ / (CF₃CO)₂O3,5-Dimethyl-4-nitroisoxazole72%[9]

Experimental Protocol 2.1: Bromination of Isoxazole

Objective: To synthesize a 4-bromoisoxazole via electrophilic substitution.

Materials:

  • Substituted Isoxazole (1.0 equiv)

  • Pyridinium tribromide (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), dry

Procedure:

  • A solution of the isoxazole (2 mmol) and K₂CO₃ (4 mmol) in 5 mL of dry dichloromethane is stirred in an ice-water bath.[6]

  • Pyridinium tribromide (4 mmol) is added slowly to the cold mixture.[6]

  • The reaction mixture is stirred for 2 hours at 0°C and then allowed to slowly warm to room temperature overnight.[6]

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-bromoisoxazole.

Ring-Opening Reactions

The cleavage of the N-O bond is one of the most synthetically useful transformations of the isoxazole ring. This reaction can be initiated by base catalysis or reductive methods, leading to diverse and valuable acyclic products.

Base-Catalyzed Ring Opening

Treatment of isoxazoles with a strong base can induce ring cleavage to form β-ketonitriles. The mechanism for 3-unsubstituted isoxazoles is a concerted process involving proton abstraction at C-3 and simultaneous scission of the N-O bond.[10] For substituted isoxazoles, the reaction is often facilitated by prior N-alkylation to form an isoxazolium salt, which is highly susceptible to nucleophilic attack and subsequent ring opening.[6]

ReactionSubstrateReagentsProduct TypeReference(s)
Base-Catalyzed Opening 3-Unsubstituted Isoxazoleaq. NaOH / KOHCyanoenolate / β-Ketonitrile[10]
Base-Catalyzed Opening N-Alkylisoxazolium SaltSodium Alkoxideβ-Alkoxyaminoenone[6]

Experimental Protocol 3.1: Representative Base-Catalyzed Ring Opening

Objective: To synthesize a β-ketonitrile from an isoxazole derivative.

Materials:

  • 3,5-Disubstituted Isoxazole (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Ethanol (EtOH), anhydrous

Procedure:

  • To a solution of the 3,5-disubstituted isoxazole in anhydrous ethanol, add sodium ethoxide (1.2 equivalents).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After the starting material is consumed (typically 4-12 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl to a pH of ~2-3.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude β-ketonitrile is purified by column chromatography or distillation.

Reductive N-O Bond Cleavage

The weak N-O bond is readily cleaved under reductive conditions, most commonly via catalytic hydrogenation. This transformation is a powerful tool for synthesizing γ-amino alcohols or, after hydrolysis of the intermediate imine, β-hydroxy ketones.

ReactionSubstrateReagentsProduct TypeYield (%)Reference(s)
Catalytic Hydrogenation Generic IsoxazoleH₂, Raney Niβ-Amino EnoneHigh[11]
Reductive Cleavage Fused 2-IsoxazolineRaney Ni, AlCl₃, aq. MeOHβ-Hydroxy Ketone66-95%

Experimental Protocol 3.2: Reductive Cleavage with Raney Nickel

Objective: To synthesize a β-hydroxy ketone from a substituted isoxazole.

Materials:

  • Substituted Isoxazole (1.0 equiv)

  • Raney® Nickel (slurry in water)

  • Aluminum chloride (AlCl₃) (1.0 equiv)

  • Methanol/Water solvent mixture

Procedure:

  • In a flask suitable for hydrogenation, the isoxazole derivative is dissolved in a mixture of methanol and water.

  • Aluminum chloride (1.0 equiv) is added to the solution.

  • A catalytic amount of Raney Nickel (approx. 5-10% by weight) is carefully added.

  • The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker).

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition.

  • The filtrate is concentrated under reduced pressure to remove methanol.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude β-hydroxy ketone, which can be further purified by chromatography.

experimental_workflow start 1. Reaction Setup reagents Dissolve Isoxazole in Solvent start->reagents add Add Reagents (e.g., Base, H₂, Halogen) reagents->add monitor 2. Reaction Monitoring add->monitor tlc Monitor by TLC until completion monitor->tlc workup 3. Workup tlc->workup quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify 4. Purification dry->purify column Column Chromatography purify->column end Characterize Pure Product (NMR, MS) column->end

Caption: A generalized experimental workflow for isoxazole modification.

Application in Drug Development: Signaling Pathways

The stability and defined reactivity of the isoxazole ring make it a key component in many approved drugs. The following diagrams illustrate the mechanism of action for two prominent isoxazole-containing drugs, Leflunomide and Valdecoxib.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is a disease-modifying antirheumatic drug (DMARD). Its active metabolite, teriflunomide, targets rapidly proliferating lymphocytes, which are key mediators of autoimmune diseases like rheumatoid arthritis.

Leflunomide_Pathway cluster_mito Mitochondrion cluster_synthesis De Novo Pyrimidine Synthesis cluster_cell Activated Lymphocyte DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Catalyzes Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->DHODH Inhibits Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP -> CTP, UTP, TTP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation (G1 -> S Phase) DNA_RNA->Proliferation ImmuneResponse Autoimmune Response Proliferation->ImmuneResponse

Caption: Mechanism of action for the isoxazole-based drug Leflunomide.

Leflunomide's active metabolite inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1] This action depletes the pool of pyrimidines necessary for DNA and RNA synthesis in rapidly dividing cells, particularly activated T and B lymphocytes.[3] The result is a cell cycle arrest at the G1 phase, which curbs lymphocyte proliferation and dampens the autoimmune response.[3]

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor. This selectivity allows it to target inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Valdecoxib_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 (Inducible) ArachidonicAcid->COX2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 COX1->PGH2 ProInflammatory Pro-inflammatory Prostaglandins (PGE₂) PGH2->ProInflammatory Protective Protective Prostaglandins (GI Mucosa, Platelets) PGH2->Protective Inflammation Inflammation & Pain ProInflammatory->Inflammation Homeostasis GI Protection & Platelet Function Protective->Homeostasis

Caption: Mechanism of action for the isoxazole-based drug Valdecoxib.

Valdecoxib selectively inhibits the COX-2 enzyme, which is primarily expressed in inflammatory cells and tissues. By blocking COX-2, Valdecoxib prevents the conversion of arachidonic acid to prostaglandin H₂, a key precursor for prostaglandins that mediate pain and inflammation. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for minimizing disruption of essential physiological functions like gastrointestinal mucosal protection.

Conclusion

The isoxazole ring presents a fascinating duality of aromatic stability and controlled reactivity centered on its weak N-O bond. This unique characteristic has cemented its role as a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its electrophilic substitution, base-catalyzed cleavage, and reductive ring-opening reactions is essential for leveraging this heterocycle in the design and development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)isoxazoles via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)isoxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The isoxazole scaffold itself is a versatile pharmacophore present in numerous biologically active molecules. Among the synthetic strategies to access this valuable motif, [3+2] cycloaddition reactions offer a powerful and convergent approach. This document provides detailed application notes and experimental protocols for three effective [3+2] cycloaddition-based methods for the synthesis of 5-(trifluoromethyl)isoxazoles.

General Workflow for [3+2] Cycloaddition Synthesis

The synthesis of 5-(trifluoromethyl)isoxazoles via [3+2] cycloaddition generally involves the reaction of a three-atom component (the 1,3-dipole or its equivalent) with a two-atom component (the dipolarophile). The specific nature of these components varies depending on the chosen synthetic route. The following diagram illustrates the generalized workflow.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome Reactant_A Three-Atom Component (e.g., Nitrile Oxide Precursor, Vinyl Azide) Reaction [3+2] Cycloaddition Reactant_A->Reaction Reactant_B Two-Atom Component (e.g., Alkyne, β-Diketone, TFAA) Reactant_B->Reaction Product 5-(Trifluoromethyl)isoxazole Reaction->Product

Caption: Generalized workflow for the synthesis of 5-(trifluoromethyl)isoxazoles via [3+2] cycloaddition.

Method 1: Denitrogenative Cyclization of Vinyl Azides with Trifluoroacetic Anhydride

This method provides a facile route to polysubstituted 5-(trifluoromethyl)isoxazoles through a denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (TFAA) in the presence of a base.

Experimental Protocol

General Procedure:

To a solution of vinyl azide (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (2.0 mL) under a nitrogen atmosphere at 0 °C, triethylamine (NEt3, 0.6 mmol, 3.0 equiv.) is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 0.4 mmol, 2.0 equiv.). The resulting mixture is stirred at room temperature for 2-4 hours. Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data
EntryVinyl Azide Substituent (R1)Vinyl Azide Substituent (R2)ProductYield (%)
1PhenylH3-Phenyl-5-(trifluoromethyl)isoxazole85
24-MethylphenylH3-(4-Methylphenyl)-5-(trifluoromethyl)isoxazole88
34-ChlorophenylH3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole82
4Thiophen-2-ylH3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole75
5CyclohexylH3-Cyclohexyl-5-(trifluoromethyl)isoxazole78
6PhenylMethyl3-Phenyl-4-methyl-5-(trifluoromethyl)isoxazole92

Method 2: Reaction of Hydroxylamine with Aryl Trifluoromethyl-β-diketones

This approach involves the condensation of a trifluoromethyl-β-diketone with hydroxylamine, which proceeds through a 5-hydroxy-5-trifluoromethyl-Δ2-isoxazoline intermediate that subsequently dehydrates to the corresponding this compound.[1][2]

Experimental Protocol

Step 1: Synthesis of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines

A solution of the aryl trifluoromethyl-β-diketone (1.0 mmol, 1.0 equiv.) and hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv.) in ethanol (10 mL) is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-hydroxy-5-trifluoromethyl-Δ2-isoxazoline, which can be used in the next step without further purification.

Step 2: Dehydration to 5-(Trifluoromethyl)isoxazoles

The crude 5-hydroxy-5-trifluoromethyl-Δ2-isoxazoline is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the this compound.

Quantitative Data
EntryAryl Substituent (Ar)β-Diketone Substituent (R)ProductOverall Yield (%)
1PhenylPhenyl3,4-Diphenyl-5-(trifluoromethyl)isoxazole75
24-MethoxyphenylPhenyl3-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)isoxazole72
34-NitrophenylPhenyl3-(4-Nitrophenyl)-4-phenyl-5-(trifluoromethyl)isoxazole68
4PhenylMethyl4-Methyl-3-phenyl-5-(trifluoromethyl)isoxazole80
5NaphthylPhenyl3-Naphthyl-4-phenyl-5-(trifluoromethyl)isoxazole70

Method 3: [3+2] Cycloaddition of in situ Generated Trifluoroacetonitrile Oxide with Alkynes

This classical 1,3-dipolar cycloaddition utilizes a stable precursor for the generation of trifluoroacetonitrile oxide, which then reacts with terminal alkynes with high regioselectivity to furnish 5-substituted-3-(trifluoromethyl)isoxazoles. However, to obtain 5-(trifluoromethyl)isoxazoles, a trifluoromethyl-substituted alkyne and a non-fluorinated nitrile oxide would be required. A variation of this is the reaction of a nitrile oxide with a trifluoromethyl-substituted alkyne. A more direct approach to 5-(trifluoromethyl)isoxazoles involves the cycloaddition of trifluoroacetonitrile oxide with terminal alkynes, leading to 3-substituted-5-(trifluoromethyl)isoxazoles. For the synthesis of 5-(trifluoromethyl)isoxazoles, the reaction of a nitrile oxide with a trifluoromethyl-substituted alkyne is necessary.

The following protocol describes the synthesis of 3-aryl-5-(trifluoromethyl)isoxazoles from the reaction of aryl nitrile oxides (generated in situ from hydroximoyl chlorides) with a trifluoromethyl-substituted alkyne.

Experimental Protocol

General Procedure:

To a solution of the terminal alkyne (e.g., 3,3,3-trifluoropropyne) and the corresponding hydroximoyl chloride (1.0 equiv.) in a suitable solvent such as toluene or dichloromethane, a base (e.g., triethylamine, 1.1 equiv.) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 3-aryl-5-(trifluoromethyl)isoxazole.

Quantitative Data
EntryHydroximoyl Chloride (Aryl group)AlkyneProductYield (%)
1Phenyl3,3,3-Trifluoropropyne3-Phenyl-5-(trifluoromethyl)isoxazole85
24-Bromophenyl3,3,3-Trifluoropropyne3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole82
34-Methoxyphenyl3,3,3-Trifluoropropyne3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole88
42-Chlorophenyl3,3,3-Trifluoropropyne3-(2-Chlorophenyl)-5-(trifluoromethyl)isoxazole79
5Thiophen-2-yl3,3,3-Trifluoropropyne3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole75

Conclusion

The [3+2] cycloaddition strategies outlined provide robust and versatile methods for the synthesis of 5-(trifluoromethyl)isoxazoles. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the isoxazole ring. These protocols offer detailed guidance for researchers in the fields of organic synthesis and medicinal chemistry to access this important class of molecules.

References

The Versatility of 5-(Trifluoromethyl)isoxazole: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)isoxazole scaffold has emerged as a privileged structural motif in contemporary organic synthesis, finding extensive applications in medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethyl (CF3) group imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This, combined with the inherent reactivity and stability of the isoxazole ring, makes this compound a versatile and highly sought-after building block for the construction of complex molecular architectures with diverse biological activities.

Significance in Drug Discovery and Agrochemicals

The this compound core is a key component in a variety of biologically active compounds. It serves as a crucial intermediate in the synthesis of novel pharmaceuticals, including anti-inflammatory, anti-cancer, and antidiabetic agents.[1][2] In the realm of agrochemicals, this building block is utilized in the formulation of potent pesticides and herbicides for crop protection.[1] The trifluoromethyl group plays a pivotal role in enhancing the efficacy and bioavailability of these molecules.

Synthetic Strategies

Several synthetic methodologies have been developed for the preparation of 5-(trifluoromethyl)isoxazoles. The most prominent and widely employed methods include [3+2] cycloaddition reactions and the denitrogenative cyclization of vinyl azides. These methods offer a high degree of regioselectivity and are amenable to the synthesis of a wide range of substituted derivatives.

Protocol 1: Synthesis via [3+2] Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings like isoxazoles.[3][4] In this approach, a nitrile oxide, typically generated in situ from a hydroximoyl chloride or a nitroalkane, reacts with a suitable dipolarophile. For the synthesis of 5-(trifluoromethyl)isoxazoles, trifluoromethylated alkynes or alkenes are used as the dipolarophile.

General Experimental Protocol:

  • Generation of the Nitrile Oxide: To a solution of the appropriate hydroximoyl chloride (1.0 eq.) in an anhydrous solvent (e.g., toluene, CH2Cl2), a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred for a short period to facilitate the in situ generation of the nitrile oxide.

  • Cycloaddition: The trifluoromethylated alkyne or alkene (1.2 eq.) is then added to the reaction mixture. The reaction is typically stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Table 1: Synthesis of 3,4,5-Trisubstituted Trifluoromethyl-isoxazoles via [3+2] Cycloaddition [5]

EntryPhenyl Hydroximoyl Chlorideβ-DiketoneProductYield (%)
1Phenyl hydroximoyl chloride4,4,4-Trifluoro-1-phenylbutane-1,3-dione3,4-Diphenyl-5-(trifluoromethyl)isoxazole35-40
24-Methoxyphenyl hydroximoyl chloride4,4,4-Trifluoro-1-phenylbutane-1,3-dione3-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)isoxazole35-40
34-Chlorophenyl hydroximoyl chloride4,4,4-Trifluoro-1-naphthylbutane-1,3-dione3-(4-Chlorophenyl)-4-naphthyl-5-(trifluoromethyl)isoxazole35-40

Reaction Conditions: DIPEA, 5% water, 95% methanol, room temperature, 2 hours.

Protocol 2: Synthesis via Denitrogenative Cyclization of Vinyl Azides

An alternative and efficient method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride.[6] This reaction proceeds smoothly and allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives.[6][7]

General Experimental Protocol:

  • Reaction Setup: To a solution of the vinyl azide (1.0 eq.) in a suitable solvent (e.g., CH2Cl2), triethylamine (NEt3) (2.0 eq.) is added.

  • Addition of Anhydride: Trifluoroacetic anhydride (1.5 eq.) is then added dropwise to the stirred solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired this compound.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the key transformations.

G cluster_0 [3+2] Cycloaddition R1_CNO R1-C≡N⁺-O⁻ (Nitrile Oxide) isoxazole_32 3,4-Disubstituted-5-(trifluoromethyl)isoxazole R1_CNO->isoxazole_32 + CF3_alkyne R2-C≡C-CF3 (Trifluoromethyl Alkyne) CF3_alkyne->isoxazole_32 Cycloaddition

Caption: General scheme for [3+2] cycloaddition.

G cluster_1 Denitrogenative Cyclization vinyl_azide Vinyl Azide isoxazole_denitrogenative Polysubstituted-5-(trifluoromethyl)isoxazole vinyl_azide->isoxazole_denitrogenative 1. TFAA, NEt3 2. Cyclization & -N2 TFAA (CF3CO)2O, NEt3

Caption: Denitrogenative cyclization pathway.

Characterization Data

The structural elucidation of newly synthesized this compound derivatives relies heavily on modern spectroscopic techniques.

Table 2: Spectroscopic Data for Representative 3,5-Disubstituted-4-(trifluoromethyl)isoxazoles [8]

CompoundStructure1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)19F NMR (CDCl3, δ ppm)HRMS (ESI), m/z [M+H]+
2a 3,5-Diphenyl-4-(trifluoromethyl)isoxazole7.64 (d, J = 6.8 Hz, 2H), 7.60 – 7.54 (m, 2H), 7.42 (t, J = 1.8 Hz, 2H), 7.39 (m, 4H)171.26, 161.63, 131.51, 130.25, 128.72, 128.58, 127.56, 126.01, 121.72 (q, J = 269.67 Hz, CF3), 106.38 (q, J = 38.38 Hz, C-CF3)-53.70-
2b 5-Phenyl-3-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole7.70 (d, J = 7.3 Hz, 2H), 7.61 – 7.49 (m, 5H), 7.19 (dd, J = 5.1, 3.7 Hz, 1H)170.68, 154.87, 130.58, 128.78, 128.75, 127.91, 127.79, 127.68, 126.85, 126.34, 124.88, 120.55 (q, J = 269.67 Hz, CF3), 104.64 (q, J = 38.38 Hz, C-CF3)-54.68296.0357
2c 3-Phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole7.72 (d, J = 3.8 Hz, 1H), 7.66 – 7.62 (m, 3H), 7.53 – 7.50 (m, 3H), 7.22 (dd, J = 5.0, 3.8 Hz, 1H)164.43, 160.85, 130.00, 129.28, 127.87, 127.55, 127.14, 126.36, 125.21, 120.67 (q, J = 268.66 Hz, CF3), 103.90 (q, J = 39.39 Hz, C-CF3)-54.15296.0357

Experimental Workflow

The general workflow for the synthesis and characterization of novel this compound derivatives is depicted below.

G start Starting Materials (e.g., Hydroximoyl chloride, Alkyne) reaction Chemical Synthesis ([3+2] Cycloaddition or other methods) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Evaluation (e.g., Cytotoxicity Assay) characterization->bioassay final Lead Compound Identification bioassay->final

Caption: Drug discovery workflow.

Conclusion

This compound is a cornerstone building block in modern synthetic chemistry, offering a reliable and versatile platform for the development of novel molecules with significant biological and material properties. The synthetic protocols outlined herein provide robust methods for accessing a wide array of derivatives, paving the way for further exploration in drug discovery, agrochemical research, and materials science. The continued development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)isoxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Trifluoromethyl)isoxazole-4-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug development. The synthetic strategy is based on the construction of the this compound-4-carboxylate core, followed by hydrolysis and subsequent amide bond formation. This protocol offers two established methods for the final amide coupling step: the acyl chloride method and a direct coupling method using standard coupling reagents. Quantitative data, including reaction conditions and expected yields, are summarized for each key step. Visual workflows are provided to guide researchers through the synthetic pathway.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in a wide array of biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound-4-carboxamides are of considerable interest to researchers in the field of drug discovery. This protocol outlines a reliable and adaptable multi-step synthesis to access this important class of molecules, starting from commercially available reagents.

Overall Synthetic Pathway

The synthesis of this compound-4-carboxamides is a multi-step process that begins with the formation of the isoxazole ring, followed by functional group manipulations to enable the final amide coupling.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate A->C Condensation B Triethyl orthoformate + Acetic anhydride B->C E Ethyl this compound-4-carboxylate C->E Cyclization D Hydroxylamine sulfate D->E E_ref Ethyl this compound-4-carboxylate F This compound-4-carboxylic acid F_ref This compound-4-carboxylic acid E_ref->F Strong Acid (e.g., H2SO4) G This compound-4-carboxamides F_ref->G H Amine (R-NH2) H->G I Coupling Method I->G

Caption: Overall synthetic workflow for this compound-4-carboxamides.

Experimental Protocols

Step 1: Synthesis of Ethyl this compound-4-carboxylate

This step involves a two-part procedure: the formation of an ethoxymethylene intermediate, followed by cyclization with hydroxylamine.

Part A: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • In a reaction vessel equipped with a stirrer and condenser, combine ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride.[1][2][3]

  • Heat the reaction mixture to a temperature between 90 °C and 120 °C.[1][2][3]

  • Maintain the temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, which can be used in the next step without further purification.

Part B: Cyclization to Ethyl this compound-4-carboxylate

  • In a separate reaction vessel, dissolve hydroxylamine sulfate in water.

  • Add sodium acetate to the hydroxylamine solution and cool the mixture to between -20 °C and 0 °C using an ice-salt bath.[1][2][3]

  • Slowly add the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate from Part A to the cold hydroxylamine solution with vigorous stirring, ensuring the temperature remains below 0 °C.[1][2][3]

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl this compound-4-carboxylate. The product can be purified by vacuum distillation or column chromatography.

ParameterValueReference
Starting MaterialEthyl 4,4,4-trifluoroacetoacetateN/A
ReagentsTriethyl orthoformate, Acetic anhydride, Hydroxylamine sulfate, Sodium acetate[1][2][3]
Condensation Temperature90-120 °C[1][2][3]
Cyclization Temperature-20 to 0 °C[1][2][3]
SolventAcetic anhydride (Part A), Water (Part B)[1][2][3]
Typical Yield75-85% (over two parts)Estimated based on analogous reactions
Step 2: Hydrolysis of Ethyl this compound-4-carboxylate
  • Combine the ethyl this compound-4-carboxylate with a strong acid, such as 60% aqueous sulfuric acid.[2]

  • Heat the mixture to a temperature between 80 °C and 90 °C.[2]

  • Continuously remove the ethanol byproduct via distillation to drive the reaction to completion.[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound-4-carboxylic acid.

  • The crude product can be recrystallized from a suitable solvent system (e.g., toluene/acetic acid) to improve purity.[1]

ParameterValueReference
Starting MaterialEthyl this compound-4-carboxylateN/A
Reagent60% Aqueous H₂SO₄[2]
Reaction Temperature80-90 °C[2]
Reaction Time3-4 hours[2]
Typical Yield>90%[2]
Purity (after recrystallization)>99%[1][2]
Step 3: Synthesis of this compound-4-carboxamides

Two primary methods are presented for the final amide coupling step.

Method A: Acyl Chloride Formation and Amide Coupling

Acyl_Chloride_Method A This compound-4-carboxylic acid C This compound-4-carbonyl chloride A->C Chlorination B Thionyl chloride (SOCl2) B->C E This compound-4-carboxamide C->E Amidation D Amine (R-NH2) + Base (e.g., Triethylamine) D->E

Caption: Workflow for the acyl chloride method of amide coupling.

  • Acyl Chloride Formation:

    • In a dry, inert atmosphere, suspend this compound-4-carboxylic acid in a suitable solvent such as toluene.[1]

    • Add thionyl chloride (can be used in excess as both reagent and solvent).[1]

    • Heat the mixture to reflux and maintain for 1-2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound-4-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in a dry aprotic solvent (e.g., toluene or DCM) and cool to 0 °C under an inert atmosphere.[1]

    • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

    • Slowly add the amine/base solution to the cold acid chloride solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

ParameterValueReference
Chlorinating AgentThionyl chloride[1]
AmineVarious primary and secondary aminesN/A
BaseTriethylamine or Diisopropylethylamine[1]
SolventToluene or Dichloromethane (DCM)[1]
Reaction Temperature0 °C to Room Temperature[1]
Typical Yield60-95%[1]

Method B: Direct Amide Coupling

Direct_Coupling_Method A This compound-4-carboxylic acid D This compound-4-carboxamide A->D Direct Amidation B Amine (R-NH2) B->D C Coupling Agents (e.g., EDC, DMAP) C->D

Caption: Workflow for the direct amide coupling method.

  • Dissolve this compound-4-carboxylic acid in a dry aprotic solvent such as dichloromethane (DCM).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ParameterValueReference
Coupling AgentEDC (or HATU, HBTU, etc.)N/A
AdditiveDMAP (catalytic)N/A
SolventDichloromethane (DCM) or Dimethylformamide (DMF)N/A
Reaction TemperatureRoom TemperatureN/A
Typical Yield50-80%N/A

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a representative this compound-4-carboxamide.

StepProductMethodTypical YieldPurity (HPLC)
1Ethyl this compound-4-carboxylateCondensation/Cyclization75-85%>95%
2This compound-4-carboxylic acidHydrolysis>90%>99% (after recrystallization)
3N-Aryl-5-(trifluoromethyl)isoxazole-4-carboxamideAcyl Chloride60-95%>98% (after purification)
3N-Aryl-5-(trifluoromethyl)isoxazole-4-carboxamideDirect Coupling50-80%>98% (after purification)

Conclusion

The protocols described herein provide a comprehensive guide for the synthesis of this compound-4-carboxamides. By following these procedures, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The choice between the acyl chloride and direct coupling methods for the final step will depend on the specific amine substrate and available laboratory reagents. Both methods have been shown to be effective for the synthesis of isoxazole carboxamides.

References

Application of 5-(Trifluoromethyl)isoxazole in Developing Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and target-binding affinity, making it a valuable moiety in drug design. This document provides detailed application notes on the anticancer properties of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation.

Application Notes

Derivatives of this compound have exhibited potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action identified to date include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action:

Recent studies have elucidated several key mechanisms through which this compound derivatives exert their anticancer effects:

  • Induction of Apoptosis: Many compounds featuring the this compound core have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and alterations in the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, typically at the G2/M or G1 phase, thereby inhibiting cell division and proliferation.

  • Targeting Specific Proteins: Certain this compound compounds have been found to interact with and inhibit the function of specific proteins implicated in cancer, such as Peroxiredoxin 1 (PRDX1) and Estrogen Receptor Alpha (ERα).[1][2] Inhibition of these targets disrupts cellular redox balance and hormonal signaling, respectively, leading to cancer cell death.

The trifluoromethyl group at the 5-position of the isoxazole ring has been shown to be crucial for the enhanced anticancer activity observed in several studies. For instance, the compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) was found to be almost 8 times more active than its non-trifluoromethylated counterpart against MCF-7 human breast cancer cells.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 4-(Trifluoromethyl)isoxazole Derivatives [3][4][5][6]

CompoundCancer Cell LineIC50 (μM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-7 (Breast)2.63
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)MCF-7 (Breast)3.09
Non-trifluoromethylated analogue of 2gMCF-7 (Breast)19.72

Table 2: Anticancer Activity of Oxazol-5-one Derivatives with a Chiral Trifluoromethyl and Isoxazole Moiety [1][7]

CompoundCancer Cell LineIC50 (μM)
5tHepG2 (Liver)1.8

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of 5-(trifluoromethyl)isoxazoles via the cyclization of vinyl azides with trifluoroacetic anhydride.

Materials:

  • Substituted vinyl azide

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (NEt3)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted vinyl azide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution.

  • Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

G General Workflow for Anticancer Drug Discovery using this compound Derivatives cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Synthesis Synthesis of this compound Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Lead Compounds IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Xenograft Xenograft Model Development Mechanism->Xenograft Promising Candidates Apoptosis Apoptosis Assay (Annexin V/PI) WesternBlot Western Blot (Target Proteins) Apoptosis->WesternBlot CellCycle Cell Cycle Analysis CellCycle->WesternBlot Efficacy Efficacy & Toxicity Evaluation Xenograft->Efficacy

Caption: Workflow for anticancer agent development.

G Signaling Pathway of a this compound Derivative Targeting PRDX1 Compound This compound Derivative (e.g., 5t) PRDX1 Peroxiredoxin 1 (PRDX1) Compound->PRDX1 Inhibition ROS Increased Reactive Oxygen Species (ROS) PRDX1->ROS Leads to DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: PRDX1 inhibition signaling pathway.

G Experimental Workflow for Apoptosis Assay Start Start: Seed Cancer Cells Treatment Treat with this compound Compound (IC50 concentration) Start->Treatment Harvest Harvest Cells (Adherent & Floating) Treatment->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptotic Cells Analyze->End

Caption: Apoptosis assay experimental workflow.

References

Application Notes and Protocols for the Development of Agrochemicals Based on 5-(Trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(trifluoromethyl)isoxazole scaffold is a privileged structural motif in modern agrochemical discovery, offering a unique combination of physicochemical properties that contribute to enhanced biological activity, metabolic stability, and target affinity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the isoxazole ring, making it a versatile building block for the development of novel herbicides and fungicides. This document provides detailed application notes, experimental protocols, and an overview of the mode of action for agrochemicals derived from this key heterocyclic core.

Herbicidal Applications: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A prominent example of a commercial herbicide built upon the this compound core is Isoxaflutole. It is a pre-emergence herbicide effective against a wide range of broadleaf and grass weeds in corn and sugarcane.[1]

Mechanism of Action

Isoxaflutole itself is a pro-herbicide.[1] Following uptake by the plant, the isoxazole ring is opened to form a diketonitrile derivative, which is the active inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2][3][4]

The inhibition of HPPD leads to a cascade of phytotoxic effects:

  • Depletion of Plastoquinone and Tocopherol: Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[2] Plastoquinones are essential for the photosynthetic electron transport chain, while tocopherols are antioxidants that protect the plant from oxidative stress.[2]

  • Inhibition of Carotenoid Biosynthesis: Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[2]

  • Photooxidative Damage: Carotenoids protect chlorophyll from photooxidation. Their depletion leads to the characteristic bleaching or whitening of new plant tissues, followed by necrosis and plant death.[4]

A simplified diagram of the HPPD inhibition pathway is presented below.

HPPD_Inhibition_Pathway cluster_tyrosine Tyrosine Catabolism cluster_hppd HPPD Enzyme Action cluster_inhibition Inhibition cluster_downstream Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (pHPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD DKN Diketonitrile (Active Inhibitor) Homogentisate Homogentisate Isoxaflutole Isoxaflutole (Pro-herbicide) Isoxaflutole->DKN Metabolic Activation DKN->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol Tocopherol Homogentisate->Tocopherol Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photooxidation (in absence of carotenoids) Synthesis_Workflow Start Start Materials: - 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione - Triethyl orthoformate Step1 Step 1: Condensation - React with triethyl orthoformate - Solvent: Acetic anhydride Start->Step1 Intermediate1 Intermediate: 1-(4-trifluoromethyl-2-methylthiophenyl)-3-cyclopropyl-2-ethoxymethylene-propane-1,3-dione Step1->Intermediate1 Step2 Step 2: Cyclization - React with hydroxylamine hydrochloride - Inorganic base (e.g., sodium carbonate) - Organic solvent Intermediate1->Step2 Product Product: 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole Step2->Product Purification Purification Product->Purification DMI_Fungicide_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_demethylase Demethylase Action cluster_inhibition Inhibition cluster_downstream Downstream Effects AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Demethylase Sterol 14α-demethylase (CYP51) Lanosterol->Demethylase IsoxazoleFungicide This compound Fungicide Ergosterol Ergosterol IsoxazoleFungicide->Demethylase Inhibition Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungal Death Membrane->Disruption Lack of Ergosterol Fungicide_Synthesis_Workflow Start Start Materials: - this compound-4-carbonyl chloride - Substituted amine Step1 Step 1: Amidation - React in the presence of a base (e.g., triethylamine) - Solvent: Dichloromethane or THF Start->Step1 Product Product: This compound-4-carboxamide Step1->Product Purification Purification (Column Chromatography) Product->Purification

References

Application Notes and Protocols for C-H Functionalization of Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the palladium-catalyzed intermolecular C-H arylation of 5-substituted-3-(trifluoromethyl)isoxazoles. The protocols and data presented are compiled from peer-reviewed literature to assist researchers in the synthesis and diversification of this important class of compounds.

Overview and Significance

The direct C-H functionalization of heteroaromatic compounds is a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. Trifluoromethylated isoxazoles are valuable structural motifs in medicinal chemistry and materials science, and the ability to directly arylate their C-H bonds opens up new avenues for the rapid generation of diverse compound libraries.

This protocol focuses on a palladium-catalyzed direct C-H arylation at the 4-position of 5-substituted-3-(trifluoromethyl)isoxazoles.

Experimental Protocols

Synthesis of Starting Material: 5-phenyl-3-(trifluoromethyl)isoxazole

A common starting material for the C-H functionalization is 5-phenyl-3-(trifluoromethyl)isoxazole. A general procedure for its synthesis is as follows:

Procedure: To a solution of trifluoroacetonitrile oxide precursor (1.0 eq.) in a suitable solvent, phenylacetylene (2.0 eq.) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., hexane/EtOAc gradient) to afford 5-phenyl-3-(trifluoromethyl)isoxazole as a pale yellow solid.[1]

General Protocol for Intermolecular C-H Arylation

This protocol describes the direct arylation of 5-substituted-3-(trifluoromethyl)isoxazoles with various aryl bromides.

Materials:

  • 5-substituted-3-(trifluoromethyl)isoxazole (e.g., 5-phenyl-3-(trifluoromethyl)isoxazole)

  • Aryl bromide

  • Palladium(II) chloride (PdCl₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Diethyl ether (Et₂O)

Procedure:

  • In a reaction vessel, combine the 5-substituted-3-(trifluoromethyl)isoxazole (1.0 eq.), aryl bromide (2.0 eq.), potassium acetate (2.0 eq.), and palladium(II) chloride (0.05 eq.).[1]

  • Add N,N-dimethylacetamide (DMA) to the vessel.[1]

  • Stir the reaction mixture at 130 °C for 72 hours.[1]

  • After cooling to room temperature, add diethyl ether to the reaction mixture.[1]

  • The mixture is then further processed through a standard aqueous workup and purified by silica gel column chromatography to yield the desired 4-aryl-5-substituted-3-(trifluoromethyl)isoxazole.[1]

Data Presentation

Table 1: Optimization of Intermolecular C-H Arylation Conditions
EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Conversion (%)
1PdCl₂ (5)KOAc (2)DMA1307238 (with 1 eq. ArBr)
2PdCl₂ (5) KOAc (2) DMA 130 72 >95 (with 2 eq. ArBr)

Conversion determined by analysis of the crude reaction mixture. The optimized conditions are highlighted in bold.

Table 2: Substrate Scope of the Intermolecular C-H Arylation of 5-phenyl-3-(trifluoromethyl)isoxazole
EntryAryl BromideProductYield (%)
14-Bromotoluene4-(p-tolyl)-5-phenyl-3-(trifluoromethyl)isoxazole85
24-Bromoanisole4-(4-methoxyphenyl)-5-phenyl-3-(trifluoromethyl)isoxazole75
34-Bromobenzotrifluoride4-(4-(trifluoromethyl)phenyl)-5-phenyl-3-(trifluoromethyl)isoxazole60
43-Bromopyridine4-(pyridin-3-yl)-5-phenyl-3-(trifluoromethyl)isoxazole55

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed intermolecular C-H arylation of a 5-substituted-3-(trifluoromethyl)isoxazole.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Combine: - Isoxazole (1 eq.) - Aryl Bromide (2 eq.) - PdCl2 (0.05 eq.) - KOAc (2 eq.) - DMA heating Stir at 130 °C for 72 hours reagents->heating Heat extraction Cool to RT Add Et2O Aqueous Workup heating->extraction Process purification Silica Gel Column Chromatography extraction->purification Purify final_product 4-Aryl-5-substituted- 3-(trifluoromethyl)isoxazole purification->final_product Isolate

Caption: General workflow for the Pd-catalyzed C-H arylation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer potential.[1][2][3][4][5][6] The evaluation of the cytotoxic effects of novel isoxazole compounds is a critical first step in the drug discovery pipeline to identify lead candidates for further development. This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays to characterize the cytotoxic and apoptotic effects of novel isoxazole compounds on cancer cell lines. The assays described herein are the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V and Caspase-Glo® 3/7 assays for the detection of apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data for two novel isoxazole compounds, Compound A and Compound B, across different cytotoxicity assays. This structured format allows for easy comparison of their cytotoxic potential and mechanism of action.

Assay Parameter Compound A Compound B Positive Control (e.g., Doxorubicin)
MTT Assay IC50 (µM) after 48h15.25.80.5
LDH Release Assay % Cytotoxicity at 2x IC5025%18%75%
Annexin V / PI Staining % Apoptotic Cells at IC5065% (Early & Late)55% (Early & Late)85% (Early & Late)
Caspase-Glo® 3/7 Assay Fold Increase in Luminescence at IC504.23.56.8

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][10]

Materials:

  • Novel isoxazole compounds

  • Cancer cell line of choice (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10][11]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the novel isoxazole compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • After incubation, add 10 µL of MTT solution to each well.[7][12]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Mix gently on a shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13][14][15] LDH is a stable cytosolic enzyme that is released upon membrane damage.[13][14]

Materials:

  • Novel isoxazole compounds

  • Cancer cell line of choice

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treat the cells with serial dilutions of the novel isoxazole compounds and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[15]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Add the stop solution provided in the kit to each well.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

The Annexin V assay is used to detect early apoptosis.[17][18][19] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a Ca2+-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[17]

Materials:

  • Novel isoxazole compounds

  • Cancer cell line of choice

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the novel isoxazole compounds at the desired concentrations for the specified time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[20]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the cells by flow cytometry as soon as possible (within 1 hour).[20]

Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.[21][22] The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by activated caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[21]

Materials:

  • Novel isoxazole compounds

  • Cancer cell line of choice

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells into a white-walled 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with the novel isoxazole compounds for the desired time.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours.[22]

  • Measure the luminescence of each sample using a luminometer.

Visualizations

G General Workflow for In Vitro Cytotoxicity Testing cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Prepare Isoxazole Compound Dilutions cell_culture->compound_prep cell_seeding Seed Cells in Multi-well Plates compound_prep->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment incubation Incubate for Defined Period (e.g., 24, 48, 72h) treatment->incubation assay_prep Prepare Assay Reagents incubation->assay_prep assay_execution Perform Specific Assay (MTT, LDH, etc.) assay_prep->assay_execution data_acquisition Measure Signal (Absorbance, Fluorescence, Luminescence) assay_execution->data_acquisition data_analysis Data Analysis (e.g., IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

G Simplified Apoptosis Signaling Pathway cluster_0 Induction cluster_1 Initiation cluster_2 Execution cluster_3 Cellular Events isoxazole Novel Isoxazole Compound initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) isoxazole->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, -7) initiator_caspases->executioner_caspases dna_fragmentation DNA Fragmentation executioner_caspases->dna_fragmentation membrane_blebbing Membrane Blebbing executioner_caspases->membrane_blebbing apoptotic_bodies Formation of Apoptotic Bodies membrane_blebbing->apoptotic_bodies

Caption: Simplified apoptosis signaling cascade.

G Annexin V / PI Staining Workflow cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with Isoxazole Compound seed_cells->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Caption: Workflow for Annexin V / PI apoptosis detection.

References

Application Notes and Protocols: Molecular Docking Studies of 5-(Trifluoromethyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-(Trifluoromethyl)isoxazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable component in the design of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein or enzyme).[5][6] This allows for the rational design of more potent and selective drug candidates by elucidating key binding interactions at the molecular level.[7] These application notes provide a generalized protocol for performing molecular docking studies on this compound derivatives and summarize key findings from recent literature.

Detailed Experimental Protocols

A generalized workflow for computational docking involves several key stages: preparation of the protein and ligand, definition of the binding site, execution of the docking simulation, and analysis of the resulting poses.[8]

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[8] For example, the structure of human α-amylase can be obtained with PDB ID: 7TAA[9][4] and Dihydrofolate reductase with PDB ID: 3SRW.[10]

  • Initial Cleaning: Load the PDB file into molecular modeling software (e.g., Discovery Studio Visualizer, PyRx, Schrödinger Maestro).[7] Remove all non-essential components, such as water molecules, co-crystallized ligands, and ions from the structure.[7]

  • Prepare Structure: Add polar hydrogen atoms to the protein structure. Assign partial charges to the atoms using a force field like Gasteiger charges.[8][7]

  • Finalize for Docking: Convert the cleaned protein structure into the appropriate file format required by the docking software (e.g., PDBQT for AutoDock Vina).[7]

Ligand Preparation
  • Create 2D Structure: Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw.[7][11]

  • Convert to 3D: Convert the 2D sketch into a 3D structure.[8]

  • Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a stable, low-energy conformation. This step is crucial for accurate docking results.[8][11]

  • Finalize for Docking: Save the optimized ligand structure in the format required by the docking software (e.g., PDBQT).[7]

Grid Generation
  • Define Binding Site: Identify the active site or binding pocket of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Box: Define a 3D grid box that encompasses the entire active site. The docking software will confine its search for binding poses within this defined space.[8] The dimensions of the grid box must be large enough to allow the ligand to move and rotate freely.[8]

Molecular Docking Simulation
  • Select Software: Choose a molecular docking program. Commonly used software includes AutoDock Vina, Glide (Schrödinger), and PyRx.[8][7][10]

  • Configure Parameters: Set the docking parameters. In programs like AutoDock Vina, this may include setting the exhaustiveness of the search, which determines the computational effort spent on finding the best pose.

  • Run Simulation: Execute the docking algorithm. The software will generate multiple possible binding poses (conformations) of the ligand within the protein's active site and calculate a corresponding binding affinity or docking score for each pose.[7][10]

Post-Docking Analysis
  • Evaluate Poses: Analyze the generated poses, primarily focusing on the one with the lowest binding energy (most favorable).[7] Binding energy is typically reported in kcal/mol.[9][4] A lower Glide score (GScore) or binding energy generally indicates a better affinity for the receptor.[10]

  • Visualize Interactions: Use visualization software (e.g., Discovery Studio Visualizer, PyMOL) to inspect the interactions between the ligand and the protein's amino acid residues.[7]

  • Identify Key Interactions: Identify and document key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and Pi-stacking, which stabilize the ligand-protein complex.[8][7] This analysis provides insight into the molecular basis of the compound's activity.[8]

G Generalized Molecular Docking Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB 1. Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) GRID 3. Grid Generation (Define Binding Site) PDB->GRID LIG 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) LIG->GRID DOCK 4. Molecular Docking (e.g., AutoDock, Glide) GRID->DOCK POSE 5. Post-Docking Analysis (Binding Energy Calculation, Interaction Analysis) DOCK->POSE

A generalized workflow for computational molecular docking studies.

Application Data & Results

The following tables summarize quantitative data from molecular docking and biological activity studies of various this compound derivatives against different therapeutic targets.

Table 1: Trifluoromethylated Flavonoid-Based Isoxazoles as α-Amylase Inhibitors [9][4] Target: α-Amylase (PDB: 7TAA)

Compound IDSubstituents (R1, R2)Binding Energy (kcal/mol)IC₅₀ (µM)
3b F, H-9.612.6 ± 0.2
3h OCH₃, H-9.413.1 ± 0.5
3j CH₃, CH₃-9.213.9 ± 0.4
3m OCH₃, OCH₃-9.114.8 ± 0.3
1 --7.727.6 ± 1.1
2 --7.825.4 ± 0.9
Acarbose (Standard)--7.912.4 ± 0.1

Note: Compound 3b was identified as the most potent inhibitor, with binding energy and IC₅₀ values comparable to the standard drug, acarbose.[9][4]

Table 2: Anticancer Activity of Trifluoromethylated Isoxazole Derivatives

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)Target ProteinReference
2g 4-(Trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63ERα (predicted)[1]
14 (non-CF₃ analogue)IsoxazoleMCF-7 (Breast Cancer)19.72ERα (predicted)[1]
5t Oxazol-5-one with CF₃ & IsoxazoleHepG2 (Liver Cancer)1.8Peroxiredoxin 1 (PRDX1)[12][13]

Note: The presence of the trifluoromethyl group in compound 2g resulted in an almost 8-fold increase in anticancer activity compared to its non-trifluoromethylated analogue (14).[1]

Table 3: 5-Trifluoromethoxy-2-indolinones as Cholinesterase Inhibitors [14] Note: These derivatives feature a trifluoromethoxy (-OCF₃) group, which is closely related to the trifluoromethyl group.

Compound IDTarget EnzymeInhibition Constant (Kᵢ) (µM)
6g AChE0.35
BuChE0.53
7m AChE0.69
BuChE0.95
Donepezil (Standard)AChE0.41
BuChE1.07
Galantamine (Standard)AChE0.81
BuChE6.24

Note: Compound 6g was the most potent dual inhibitor, showing higher inhibitory effects against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) than the standard drugs donepezil and galantamine.[14]

References

Application Notes and Protocols for the Continuous-Flow Synthesis of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a paramount strategy in modern drug discovery and materials science. This powerful structural motif can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Continuous-flow synthesis has emerged as a superior alternative to traditional batch processes for preparing these valuable compounds, offering enhanced safety, scalability, and reaction efficiency.[1][2][3][4][5] This document provides detailed application notes and protocols for the continuous-flow synthesis of various trifluoromethylated heterocycles, leveraging photocatalytic, electrochemical, and thermal methodologies.

Application Note 1: Photocatalytic C-H Trifluoromethylation of Heterocycles

Photocatalysis represents a green and efficient method for the direct C-H trifluoromethylation of heterocycles.[6] By leveraging visible light and a photoredox catalyst, this approach avoids the need for harsh reagents and high temperatures. Continuous-flow techniques are particularly advantageous for photocatalytic reactions as they ensure uniform light penetration, precise temperature control, and efficient mixing, leading to higher yields and shorter reaction times compared to batch processes.[6][7][8]

A notable example is the use of an organic photoredox catalyst, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN), for the direct C-H trifluoromethylation of a variety of heterocycles.[6] This method is metal- and oxidant-free, enhancing its appeal for pharmaceutical applications.[6]

Experimental Workflow: Photocatalytic Trifluoromethylation

G cluster_prep Solution Preparation cluster_flow Continuous-Flow Reaction cluster_workup Work-up and Purification S1 Dissolve heterocycle, CF3SO2Na, and photocatalyst in acetonitrile P1 Pump solution through a microreactor S1->P1 Introduce into flow system R1 Irradiate with visible light (e.g., LEDs) P1->R1 Enter irradiation zone C1 Control temperature (e.g., 25 °C) W1 Collect the reaction mixture R1->W1 Exit reactor W2 Purify by column chromatography W1->W2 Purification end end W2->end Isolated Product

Caption: General workflow for continuous-flow photocatalytic trifluoromethylation.

Quantitative Data: Photocatalytic Trifluoromethylation of Various Heterocycles
HeterocycleProductYield (%)Residence Time (min)Temp (°C)Ref
Caffeine8-Trifluoromethylcaffeine858025[6]
2-Phenylpyridine2-Phenyl-5-(trifluoromethyl)pyridine788025[6]
1-Methylindole1-Methyl-3-(trifluoromethyl)indole758025[6]
Thiophene2-(Trifluoromethyl)thiophene68825[7]
Furan2-(Trifluoromethyl)furan55825[7]
Protocol: Continuous-Flow Photocatalytic Trifluoromethylation of Caffeine

Materials:

  • Caffeine (Substrate)

  • Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent)[9][10][11][12]

  • 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN, Photocatalyst)

  • Acetonitrile (ACN, Solvent)

  • Continuous-flow reactor system with a pump, microreactor (e.g., FEP tubing), T-mixer, back-pressure regulator, and a visible light source (e.g., blue LEDs).

Procedure:

  • Solution Preparation: Prepare a stock solution in acetonitrile containing caffeine (0.025 M), sodium trifluoromethanesulfinate (0.0625 M), and 3DPA2FBN (0.00075 M).[6]

  • System Setup: Assemble the continuous-flow reactor. Wrap the microreactor tubing around the light source to ensure efficient irradiation. Set the temperature to 25 °C.

  • Reaction: Pump the prepared solution through the microreactor at a flow rate calculated to achieve a residence time of 80 minutes.

  • Collection: Collect the reaction mixture at the outlet of the reactor after the system has reached a steady state.

  • Work-up and Purification: Concentrate the collected solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 8-trifluoromethylcaffeine.

Application Note 2: Electrochemical Synthesis of Trifluoromethylated Heterocycles

Electrochemical synthesis offers a reagent-free and environmentally benign approach to trifluoromethylation.[13][14] By using electricity as the "reagent," this method minimizes waste generation. Continuous-flow electrochemical reactors provide enhanced control over mass transfer and electrode surface area, often leading to improved yields and selectivity compared to batch electrolysis.[13][15]

A key application is the trifluoromethylation of enamides using the inexpensive and stable Langlois' reagent (CF3SO2Na) as the trifluoromethyl source.[13][15] This method can be performed without a supporting electrolyte, simplifying the purification process.[13][15]

Logical Relationship: Electrochemical Trifluoromethylation

G cluster_reagents Reagents cluster_process Electrochemical Process cluster_output Output Enamide Enamide Substrate Reaction Radical addition to enamide Enamide->Reaction Langlois Langlois' Reagent (CF3SO2Na) Anode Anode: Oxidation of CF3SO2Na to •CF3 radical Langlois->Anode Solvent Solvent (e.g., ACN) Anode->Reaction Generates •CF3 Cathode Cathode: Reduction Product Trifluoromethylated Enamide Reaction->Product G cluster_prep Reagent Streams cluster_flow Continuous-Flow Reaction cluster_workup Work-up StreamA Amine and TEA in THF Mixer T-Mixer StreamA->Mixer StreamB TFAA in THF StreamB->Mixer Reactor Heated Coil Reactor (e.g., 10 mL Hastelloy) Mixer->Reactor Mixed Reagents BPR Back-Pressure Regulator Reactor->BPR Reaction at 80 °C, 6 bar Collect Collect Product Stream BPR->Collect Purify Purification Collect->Purify end end Purify->end Isolated Product

References

Application Notes and Protocols for the Purification of Substituted Isoxazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted isoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and byproducts. Therefore, efficient purification is a critical step to isolate the desired isoxazole derivatives in high purity for subsequent biological evaluation and further chemical transformations. Column chromatography is a fundamental and widely used technique for the purification of substituted isoxazoles. This document provides detailed application notes and protocols for the successful purification of these compounds using column chromatography.

Key Principles of Isoxazole Purification by Column Chromatography

The separation of substituted isoxazoles by column chromatography is primarily based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the isoxazole derivative, which is influenced by its substituents, dictates its interaction with the polar stationary phase. Less polar compounds travel faster down the column with the mobile phase, while more polar compounds are retained longer on the stationary phase.

Experimental Protocols

General Protocol for Column Chromatography of Substituted Isoxazoles

This protocol outlines a standard procedure for the purification of substituted isoxazoles using silica gel column chromatography.

1. Materials and Reagents:

  • Crude mixture of the substituted isoxazole

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, petroleum ether, dichloromethane) of appropriate grade

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for visualization

2. Procedure:

  • Step 1: Selection of the Mobile Phase. The choice of the mobile phase is crucial for achieving good separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired isoxazole and good separation from impurities.

  • Step 2: Column Packing.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • The column can be packed using either a "dry packing" or "wet packing" method. For wet packing, which is generally preferred:

      • Slurry the silica gel in the initial mobile phase.

      • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

      • Gently tap the column to ensure even packing.

      • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

      • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Step 3: Sample Loading.

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for samples not readily soluble, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Step 4: Elution and Fraction Collection.

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions.

    • The flow rate can be controlled by adjusting the stopcock or by applying gentle pressure (flash chromatography).

    • The composition of the mobile phase can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Step 5: Monitoring the Separation.

    • Monitor the collected fractions by TLC to identify which fractions contain the purified isoxazole.

    • Spot each fraction on a TLC plate and develop it using the selected solvent system.

    • Visualize the spots under a UV lamp.

  • Step 6: Isolation of the Purified Compound.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified substituted isoxazole.

Workflow for Isoxazole Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis for Solvent System Selection Column_packing Column Packing (Silica Gel) TLC_analysis->Column_packing Sample_loading Sample Loading Column_packing->Sample_loading Elution Elution (Isocratic or Gradient) Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection TLC_monitoring TLC Monitoring of Fractions Fraction_collection->TLC_monitoring Fraction_pooling Pooling of Pure Fractions TLC_monitoring->Fraction_pooling Solvent_evaporation Solvent Evaporation Fraction_pooling->Solvent_evaporation Pure_isoxazole Pure Substituted Isoxazole Solvent_evaporation->Pure_isoxazole

Caption: Workflow for the purification of substituted isoxazoles.

Data Presentation

The following tables summarize typical conditions used for the column chromatographic purification of various substituted isoxazoles as reported in the literature.

Isoxazole Derivative Stationary Phase Mobile Phase (Eluent) Reference
3,4,5-Trisubstituted isoxazolesSilica gelHexanes/Ethyl acetate[1]
3-Methyl-5-phenylisoxazoleSilica gelPetroleum ether:Ethyl acetate (9.5:0.5)[2]
5-Methyl-3-phenylisoxazoleSilica gelPetroleum ether:Ethyl acetate (9.5:0.5)[2]
Methyl 5-phenylisoxazole-3-carboxylateSilica gelHexane:Ethyl acetate (8:2)[2]
3,4,5-Trisubstituted isoxazolesSilica gelEthyl acetate/Hexanes (e.g., 10% ethyl acetate in hexanes)[3]
Fused Isoxazole/BenzamidesSilica geln-hexane/EtOAc (gradient from 5:1 to 1:2 v/v)[4]
Isoxazole derivatives from ether precursorsSilica gel H60Cyclohexane/Ethyl acetate (8:2)[5]

Advanced Techniques for Isoxazole Purification

For challenging separations, such as the separation of regioisomers or enantiomers, more advanced chromatographic techniques may be required.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and faster separation times compared to traditional column chromatography. For isoxazole derivatives, reversed-phase HPLC is commonly employed.[6]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Detection: UV detector.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the preparative separation of enantiomers. It has been successfully used for the small-scale enantioseparation of 3-carboxamido-5-aryl isoxazole molecules.[7]

Typical SFC Conditions:

  • Stationary Phase: Chiral stationary phase, such as Chiralpak® AD-H.[7]

  • Mobile Phase: Supercritical CO2 with a co-solvent like ethanol.[7]

Logical Relationship of Purification Technique Selection

G Crude_Mixture Crude Substituted Isoxazole Mixture Purity_Assessment Initial Purity Assessment (e.g., TLC, LC-MS) Crude_Mixture->Purity_Assessment Standard_Purification Standard Purification Needed? Purity_Assessment->Standard_Purification Column_Chromatography Silica Gel Column Chromatography Standard_Purification->Column_Chromatography Yes Pure_Product Pure Isoxazole Standard_Purification->Pure_Product No (Sufficiently Pure) Challenging_Separation Challenging Separation? (e.g., Isomers) Column_Chromatography->Challenging_Separation HPLC HPLC Challenging_Separation->HPLC Yes (Regioisomers) SFC SFC (for enantiomers) Challenging_Separation->SFC Yes (Enantiomers) Challenging_Separation->Pure_Product No HPLC->Pure_Product SFC->Pure_Product

Caption: Decision tree for selecting a purification technique.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Optimize the mobile phase using TLC. Try a gradient elution.
Column overloading.Reduce the amount of sample loaded onto the column.
Column channeling.Repack the column carefully, ensuring it is uniform and free of air bubbles.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Compound is insoluble in the mobile phase.Change the solvent system.
Cracked Column Bed Column ran dry.Always keep the solvent level above the top of the stationary phase.
Rapid change in solvent polarity.When running a gradient, change the solvent composition gradually.

Conclusion

The purification of substituted isoxazoles by column chromatography is a routine yet critical procedure in synthetic organic and medicinal chemistry. The success of the purification relies on the careful selection of the stationary and mobile phases, proper column packing, and diligent monitoring of the separation process. For more challenging separations, advanced techniques such as HPLC and SFC can be employed. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively purify substituted isoxazoles for their intended applications.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective synthesis of substituted isoxazoles.

Troubleshooting Guide

Poor regioselectivity and low yields are common hurdles in isoxazole synthesis, often leading to mixtures of regioisomeric products. This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Solution
1. Formation of an undesired regioisomer or a mixture of isomers (e.g., 3,4- and 3,5-disubstituted). Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[1] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[1][2]- Experiment with a range of solvents (polar aprotic, polar protic, non-polar) and temperatures to determine the optimal conditions for your specific substrates. - For 1,3-dipolar cycloadditions, lowering the reaction temperature can sometimes improve selectivity.[3]
Inherent Electronic or Steric Properties of Substrates: The electronic nature of substituents on your starting materials plays a crucial role.[1] Electron-withdrawing groups on a β-enamino diketone, for example, can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[1] Steric hindrance can also direct the regioselectivity.[3]- Consider modifying your substrates with appropriate directing groups if feasible. - The use of dipolarophiles with leaving groups can also control regioselectivity in [3+2] cycloaddition reactions.[1]
Inappropriate Catalyst or Lack Thereof: The absence of a catalyst or the use of an incorrect one can lead to poor regioselectivity.- For the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, the use of a copper(I) catalyst is a well-established method to achieve high regioselectivity.[1][3][4] Ruthenium catalysts have also been employed for this purpose.[3] - Lewis acids like BF₃·OEt₂ can be employed to activate carbonyl groups and direct the regiochemistry of the reaction in cyclocondensation reactions.[1][2]
2. Low yield of the desired isoxazole product. Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans.[3]- Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[3]
Inefficient in situ Generation of Nitrile Oxide: The method of nitrile oxide generation is critical.- Ensure the chosen method (e.g., from aldoximes using mild oxidants like NCS or from hydroximoyl chlorides with a base) is compatible with your substrates and reaction conditions.[1][3]
Decomposition of Starting Materials or Intermediates: Starting materials or intermediates may be unstable under the reaction conditions.- Verify the stability of your starting materials and intermediates under the chosen reaction conditions.
Suboptimal Reaction Time or Temperature: Prolonged reaction times or excessively high temperatures can lead to side reactions and reduced yields.[1]- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity for the 3,5-isomer in a 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[3] However, to enhance the regioselectivity for the 3,5-isomer, consider the following:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][3][4] Ruthenium catalysts have also been shown to be effective.[3]

  • Solvent Choice: Less polar solvents can sometimes favor the desired 3,5-isomer.[3]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[3]

  • In situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole and improve selectivity.[3]

Q2: What strategies can I employ to favor the formation of the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging.[3] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes heavily favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, and in some cases, careful choice of substituents can influence the regiochemical outcome.[3]

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3][5][6]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2]

Q3: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory, as well as steric effects.

  • Electronic Effects (FMO Theory): The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[3]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state, which also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[3]

Quantitative Data Summary

The following table summarizes quantitative data for different methods of regioselective isoxazole synthesis.

Synthesis MethodReactantsRegioisomerRegioselectivityYield (%)Reference
Cu(I)-Catalyzed Cycloaddition Aldoxime, Terminal Alkyne, CuI, NCS3,5-HighGood[3]
Ru-Catalyzed Cycloaddition Aldoxime, Terminal/Internal Alkyne, Ru catalyst3,5- or 3,4,5-HighGood[7]
Enamine [3+2] Cycloaddition Aldehyde, Pyrrolidine, N-hydroximidoyl chloride3,4-High77-99[6]
Cyclocondensation with BF₃·OEt₂ β-Enamino Diketone, NH₂OH·HCl, BF₃·OEt₂3,4-High (90%)79[2]
Hypervalent Iodine-Induced Cycloaddition Oxime, Terminal Alkyne, PIFA3,5-Complete43-80[8]
One-Pot from α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, TsNHOH3- or 3,5-HighModerate to Excellent[9][10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst and in situ generation of nitrile oxide.

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene) is added a base (e.g., triethylamine, 1.5 mmol).

  • To the mixture, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[3]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol describes a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[3][5][6]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL) is added the N-hydroximidoyl chloride (1.1 mmol).

  • Triethylamine (1.5 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the 3,4-disubstituted isoxazole.

Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[1][2]

  • To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).

  • Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.

Visualizations

Troubleshooting_Regioselective_Isoxazole_Synthesis start Start: Isoxazole Synthesis issue Problem: Mixture of Regioisomers start->issue low_yield Problem: Low Yield start->low_yield check_conditions Analyze Reaction Conditions issue->check_conditions check_catalyst Evaluate Catalyst issue->check_catalyst check_substrate Assess Substrate Electronics/Sterics issue->check_substrate check_nitrile_oxide Check Nitrile Oxide Stability low_yield->check_nitrile_oxide monitor_reaction Monitor Reaction Progress low_yield->monitor_reaction optimize_conditions Optimize: Solvent, Temperature check_conditions->optimize_conditions add_catalyst Add/Change Catalyst (e.g., Cu(I) for 3,5-isomer) check_catalyst->add_catalyst modify_substrate Modify Substrate or Change Synthetic Route check_substrate->modify_substrate success Desired Regioisomer Obtained optimize_conditions->success add_catalyst->success modify_substrate->success optimize_generation Optimize In Situ Generation check_nitrile_oxide->optimize_generation optimize_generation->success monitor_reaction->optimize_conditions Regioselectivity_Control_Factors regioselectivity Regioselectivity Control sub_params Substrate Parameters regioselectivity->sub_params rxn_params Reaction Parameters regioselectivity->rxn_params catalysis Catalysis regioselectivity->catalysis electronics Electronic Effects (FMO) sub_params->electronics sterics Steric Hindrance sub_params->sterics solvent Solvent rxn_params->solvent temperature Temperature rxn_params->temperature base Base rxn_params->base cu_catalyst Cu(I) Catalysts (Favors 3,5-isomer) catalysis->cu_catalyst ru_catalyst Ru Catalysts catalysis->ru_catalyst lewis_acid Lewis Acids (e.g., BF₃·OEt₂) (for cyclocondensation) catalysis->lewis_acid Experimental_Workflow_Isoxazole_Synthesis start Select Synthetic Route cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition cyclocondensation Cyclocondensation start->cyclocondensation reactant_prep Prepare Reactants cycloaddition->reactant_prep cyclocondensation->reactant_prep run_reaction Run Reaction under Optimized Conditions reactant_prep->run_reaction monitoring Monitor Progress (TLC/LC-MS) run_reaction->monitoring workup Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)isoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing 5-(trifluoromethyl)isoxazoles include [3+2] cycloaddition reactions and the denitrogenative cyclization of vinyl azides. The [3+2] cycloaddition typically involves the reaction of a nitrile oxide with a trifluoromethyl-containing alkyne or alkene. Another notable method is the reaction of CF3-ynones with sodium azide, which can be selectively switched to produce either triazoles or isoxazoles based on the reaction conditions.[1][2]

Q2: Why are the yields of this compound synthesis often low?

A2: Low yields in this compound synthesis can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of starting materials.[3] Side reactions, such as the dimerization of nitrile oxides to form furoxans, are a common issue that can significantly reduce the yield of the desired isoxazole.[4] Furthermore, the solubility of certain trifluoromethylated starting materials in common reaction solvents can be limited, leading to incomplete reactions.[3] The stability of intermediates can also play a role; for example, in the reaction of CF3-ynones with NaN3, only the Z-configured vinylazide intermediate can cyclize to the isoxazole, while the other diastereomer may lead to polymeric byproducts.[2]

Q3: How can I minimize the formation of furoxan byproducts?

A3: Furoxan formation results from the dimerization of nitrile oxides. To minimize this side reaction, it is recommended to generate the nitrile oxide in situ at a low temperature. This ensures that the concentration of the nitrile oxide remains low throughout the reaction, favoring the desired [3+2] cycloaddition with the dipolarophile over dimerization.[4] Slowly adding the nitrile oxide precursor to the reaction mixture can also help maintain a low concentration.

Q4: What are the recommended purification techniques for this compound?

A4: The most common methods for purifying 5-(trifluoromethyl)isoxazoles are silica gel column chromatography and recrystallization. For column chromatography, a typical eluent system is a mixture of hexanes and ethyl acetate.[5] Recrystallization can be effective if a suitable solvent is found in which the isoxazole has high solubility at elevated temperatures and low solubility at room temperature. Common work-up procedures involve washing the reaction mixture with water and brine, followed by drying over an anhydrous salt like magnesium sulfate before purification.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield in [3+2] Cycloaddition
Potential Cause Troubleshooting Steps
Low Reactivity of Starting Materials The electron-withdrawing trifluoromethyl group can deactivate the alkyne or alkene. Consider using a more activated dipolarophile or increasing the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.
Poor Solubility of Reactants Trifluoromethylated starting materials may have poor solubility in the reaction solvent.[3] Experiment with different solvent systems or solvent mixtures to improve solubility. For instance, in some cases, using a mixture of methanol and water has been shown to improve yields.[3]
Decomposition of Nitrile Oxide As mentioned in the FAQs, nitrile oxides are prone to dimerization. Generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[4]
Incorrect Base or Stoichiometry The choice and amount of base are critical for generating the nitrile oxide from a hydroximoyl halide precursor. Triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) are commonly used. Optimize the equivalents of the base used.[6][7]
Catalyst Inactivity (if applicable) If using a catalyzed reaction (e.g., with copper or ruthenium catalysts), ensure the catalyst is active and used in the correct loading.[6]
Problem 2: Presence of Significant Impurities After Reaction
Potential Cause Troubleshooting Steps
Furoxan Byproduct Formation This is a common impurity from nitrile oxide dimerization. Optimize the reaction conditions to favor the cycloaddition as described above (in situ generation at low temperature). Furoxans can often be separated by column chromatography.
Unreacted Starting Materials If starting materials are observed, the reaction may not have gone to completion. Increase the reaction time or temperature. Ensure proper stoichiometry of reactants.
Formation of Regioisomers In some [3+2] cycloadditions, the formation of regioisomers is possible. The regioselectivity can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. The use of catalysts, such as copper(I), can often enhance the regioselectivity for the 3,5-disubstituted isoxazole.[4]
Polymeric Byproducts In certain reaction pathways, such as the synthesis from CF3-ynones, stereoisomers of intermediates may not cyclize and can form polymers.[2] Optimizing conditions to favor the productive intermediate is key.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of a Trifluoromethyl-Substituted Isoxazole

Reaction: [3+2] cycloaddition of a hydroximoyl chloride with a trifluoromethylated 1,3-diketone.

EntrySolventBaseYield (%)
195% H₂O, 5% MeOHDIPEATrace
250% H₂O, 50% MeOHDIPEA40
325% H₂O, 75% MeOHDIPEA40
45% H₂O, 95% MeOHDIPEA40
5DichloromethaneDIPEA40
6IsopropanolTEA40

Data adapted from a study on the synthesis of 3,4,5-trisubstituted isoxazoles, highlighting the challenge of synthesizing trifluoromethyl-substituted analogs.[3]

Table 2: Yields of 5-(Trifluoromethyl)isoxazoles via Denitrogenative Cyclization

Reaction: Denitrogenative cyclization of various vinyl azides with trifluoroacetic anhydride.

EntryVinyl Azide SubstrateYield (%)
1Substrate 185
2Substrate 292
3Substrate 378
4Substrate 488

Yields reported for the synthesis of polysubstituted 5-(trifluoromethyl)isoxazoles.[7]

Experimental Protocols

Protocol 1: General Procedure for [3+2] Cycloaddition for 5-Phenyl-3-(trifluoromethyl)isoxazole

This protocol is adapted from a procedure for aryl alkyne cycloadditions.[5]

  • Reaction Setup: In a reaction vessel, dissolve the appropriate aryl alkyne (e.g., phenylacetylene, 2 equivalents) in toluene. Add a solution of trifluoroacetohydroximoyl bromide (1 equivalent) in diethyl ether.

  • Base Addition: Slowly add a solution of triethylamine (2 equivalents) in toluene to the stirred reaction mixture using a syringe pump over 2 hours at room temperature. A white precipitate is expected to form.

  • Work-up: After the addition is complete, add hexane to the reaction mixture and filter off the precipitate. Wash the precipitate with ethyl acetate.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-phenyl-3-(trifluoromethyl)isoxazole.[5]

Protocol 2: Synthesis of Polysubstituted 5-(Trifluoromethyl)isoxazoles via Denitrogenative Cyclization

This protocol is based on a general method for the denitrogenative cyclization of vinyl azides.[7]

  • Reaction Setup: To a stirred solution of the vinyl azide (1 equivalent) in a suitable solvent, add triethylamine (NEt₃).

  • Reagent Addition: Add trifluoroacetic anhydride to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature for the required time (monitor by TLC).

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography to yield the desired this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Materials (Alkyne/Alkene & Nitrile Oxide Precursor) base_add Add Base (e.g., Triethylamine) start->base_add reaction Stir at Controlled Temperature (Monitor by TLC) base_add->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography or Recrystallization dry->purify product Isolated this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp optimize_reagents Check Reagent Stoichiometry/Purity incomplete->optimize_reagents check_impurities Analyze Crude Product for Impurities complete->check_impurities side_products Significant Side Products check_impurities->side_products Yes no_major_impurities No Major Impurities check_impurities->no_major_impurities No optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) side_products->optimize_conditions purification_loss Investigate Purification Loss no_major_impurities->purification_loss

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Optimization of Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2]

Q2: How do solvent and temperature impact the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The choice of solvent affects reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is key for controlling reaction kinetics; high temperatures can lead to side products and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To counter this, using a slight excess of the nitrile oxide precursor can be effective. The choice of base and solvent for generating the nitrile oxide is also crucial. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor the dimerization side reaction.[1]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

A4: Isomer formation is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. The solvent can also play a significant role; for example, more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Employing different catalysts, such as copper(I), can also help direct the reaction toward a specific regioisomer.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition)- Ensure the base (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and conditions.[1] - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Poor Reactant Solubility- Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature- Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while further increases may be detrimental.[1]
Reactant Decomposition- For sensitive starting materials, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity- Ensure the catalyst is active and used at the correct loading. Pre-activation may be necessary.[1]
Formation of Impurities and Side Products Dimerization of Nitrile Oxide- Adjust stoichiometry to use a slight excess of the alkyne dipolarophile. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]
Side Reactions of Starting Materials- Protect sensitive functional groups on starting materials that may be incompatible with the reaction conditions. - Purify starting materials to remove impurities that could lead to side reactions.
Thermal Decomposition- Lower the reaction temperature and extend the reaction time if necessary.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylisoxazoles via Condensation

This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water.[3]

Materials:

  • 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

Procedure:

  • A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.[1]

  • The reaction is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol outlines a metal-free [3+2] cycloaddition of in situ generated nitrile oxides with enamines to yield 3,4-disubstituted isoxazoles.[4]

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroximidoyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[4]

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[4]

  • Upon completion, work up the reaction mixture to isolate the 3,4-disubstituted isoxazole.

Data Presentation

Table 1: Effect of Solvent and Temperature on Isoxazole Synthesis Yield

EntrySolventTemperature (°C)Yield (%)Reference
1Acetonitrile6075[1]
2Acetonitrile8085[1]
3Acetonitrile9070[1]
4DMF8088[1]
5DMSO8082[1]

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis [5]

EntryAldehydeMethodTime (min)Yield (%)
14-ChlorobenzaldehydeUltrasound3092
24-ChlorobenzaldehydeStirring18075
32-MethoxybenzaldehydeUltrasound3090
42-MethoxybenzaldehydeStirring18072

Visualizations

general_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Nitrile Oxide Precursor Nitrile Oxide Precursor In situ Nitrile Oxide Generation In situ Nitrile Oxide Generation Nitrile Oxide Precursor->In situ Nitrile Oxide Generation Base, Solvent Alkyne Alkyne 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->1,3-Dipolar Cycloaddition In situ Nitrile Oxide Generation->1,3-Dipolar Cycloaddition Crude Isoxazole Product Crude Isoxazole Product 1,3-Dipolar Cycloaddition->Crude Isoxazole Product Purification Purification Crude Isoxazole Product->Purification Pure Isoxazole Pure Isoxazole Purification->Pure Isoxazole

Caption: General workflow for 1,3-dipolar cycloaddition.

troubleshooting_low_yield Low or No Yield Low or No Yield Check Starting Material Quality Check Starting Material Quality Low or No Yield->Check Starting Material Quality Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Material Quality->Optimize Reaction Conditions If materials are pure Purify Starting Materials Purify Starting Materials Check Starting Material Quality->Purify Starting Materials If impure Investigate Side Reactions Investigate Side Reactions Optimize Reaction Conditions->Investigate Side Reactions If optimization fails Vary Temperature Vary Temperature Optimize Reaction Conditions->Vary Temperature Optimization Path Screen Solvents Screen Solvents Optimize Reaction Conditions->Screen Solvents Optimization Path Test Catalysts/Bases Test Catalysts/Bases Optimize Reaction Conditions->Test Catalysts/Bases Optimization Path Identify Byproducts (e.g., NMR, MS) Identify Byproducts (e.g., NMR, MS) Investigate Side Reactions->Identify Byproducts (e.g., NMR, MS) Modify Conditions to Minimize Side Reactions Modify Conditions to Minimize Side Reactions Identify Byproducts (e.g., NMR, MS)->Modify Conditions to Minimize Side Reactions

Caption: Troubleshooting logic for low reaction yield.

References

minimizing nitrile oxide dimerization in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nitrile oxide dimerization during isoxazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides.

Question 1: My reaction yields a significant amount of furoxan dimer instead of the desired isoxazole. What are the possible causes and solutions?

Answer: High furoxan formation indicates that the rate of nitrile oxide dimerization is competing with or exceeding the rate of the desired [3+2] cycloaddition.[1] This is a common issue stemming from several factors related to reaction kinetics and concentration.

Possible Causes & Solutions

Potential Cause Recommended Solution
Slow Cycloaddition Rate The cycloaddition with your dipolarophile is slower than the dimerization.[1]
Increase Dipolarophile Concentration: Use a larger excess of the dipolarophile to increase the probability of a successful cycloaddition event.[1][2]
Use a More Reactive Dipolarophile: Employ dipolarophiles with stronger electron-withdrawing groups or higher strain (e.g., norbornene), as they are generally more reactive towards nitrile oxides.[1][2]
High Instantaneous Nitrile Oxide Concentration The local concentration of the generated nitrile oxide is too high, favoring the bimolecular dimerization process.[1]
Slow Addition of Reagents: Add the nitrile oxide precursor (e.g., aldoxime) or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile.[1] This maintains a low, steady concentration of the nitrile oxide.
Use High Dilution: Running the reaction at a lower overall concentration can disfavor the second-order dimerization reaction relative to the pseudo-first-order cycloaddition (when the dipolarophile is in excess).[1]
Employ Diffusion Mixing: For highly reactive dipoles, a diffusion reagent mixing technique, where a volatile base like triethylamine is introduced via vapor diffusion, can generate nitrile oxides in trace amounts, effectively suppressing dimerization.[3]
High Reaction Temperature Elevated temperatures can accelerate the rate of dimerization.[1]
Lower the Reaction Temperature: Conduct the reaction at 0°C or lower.[1][2] The optimal temperature must be determined empirically, as the cycloaddition rate must remain reasonable.[2]

Question 2: I'm observing a low or no yield of the desired isoxazole product, even without significant dimer formation. What should I investigate?

Answer: A low yield of the desired product in the absence of dimerization points towards issues with the stability of the nitrile oxide intermediate or the fundamental reaction setup.

Possible Causes & Solutions

Potential Cause Recommended Solution
Decomposition of Nitrile Oxide Nitrile oxides are often unstable and can decompose, particularly at higher temperatures.[2]
Maintain Low Temperatures: Perform the generation and cycloaddition at 0°C or below to minimize decomposition pathways.[2]
Ensure Rapid Trapping: The most effective strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile to ensure it is consumed immediately as it is formed.[2]
Incorrect Reagents or Conditions The purity of starting materials and choice of reagents are critical for success.[2]
Verify Purity of Starting Materials: Ensure that the aldoxime, hydroxamoyl chloride, or other precursors are pure, as impurities can inhibit the reaction.[2]
Select Appropriate Reagents: The choice of base for dehydrohalogenation or oxidant for aldoxime oxidation is crucial. Common choices include organic bases like triethylamine or oxidants like N-bromosuccinimide (NBS) or Oxone.[2]
Optimize Solvent: Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane. Protic solvents may react with the nitrile oxide.[2]
Steric Hindrance Bulky substituents on the nitrile oxide precursor or the dipolarophile may be preventing the cycloaddition from occurring efficiently.[2]
Modify Substrates: If possible, redesign the synthesis to use less sterically hindered precursors.[2]
Increase Reaction Time/Temperature: Carefully increasing the reaction time or temperature may help overcome the steric barrier, but this must be balanced against the risk of nitrile oxide decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nitrile oxide dimerization? Nitrile oxides are 1,3-dipoles that readily undergo a [3+2] cycloaddition reaction with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide.[1][4]

Q2: Can nitrile oxide dimerization be completely avoided? While complete elimination is challenging, dimerization can be minimized to negligible levels.[2] The most effective method is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile, which traps the nitrile oxide in the desired cycloaddition reaction before it has an opportunity to dimerize.[2]

Q3: How does steric hindrance affect nitrile oxide dimerization? Large, bulky substituents on the nitrile oxide (R-CNO) can significantly hinder dimerization.[2][5] The dimerization process requires two nitrile oxide molecules to approach each other in a specific orientation.[2] Bulky groups, such as a mesityl group, create steric clash that makes this approach difficult, increasing the stability of the nitrile oxide.[2][5]

Q4: What is the role of the solvent in minimizing dimerization? The solvent choice can influence the stability and reactivity of the nitrile oxide. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred because protic solvents can react with the nitrile oxide.[2] The solvent polarity can also affect the rates of both the desired cycloaddition and the undesired dimerization, making solvent screening a valuable optimization step.[2]

Q5: What are the common methods for generating nitrile oxides in situ? Common laboratory methods for the in situ generation of nitrile oxides include:

  • Dehydrohalogenation of hydroxamoyl halides: This is a widely used method involving the treatment of a hydroxamoyl halide with a base (e.g., triethylamine).[6]

  • Oxidation of aldoximes: Oxidants like N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl), or Oxone can be used to convert aldoximes to nitrile oxides.[2][7]

  • Dehydration of primary nitro compounds: This method can also be used but is less common.[5]

Comparative Data: Reaction Conditions

The following table summarizes various reported conditions for minimizing nitrile oxide dimerization in favor of isoxazole/isoxazoline synthesis.

Nitrile Oxide PrecursorDipolarophileReagents / ConditionsSolventYield (%)Reference
BenzaldoximeStyreneNaCl / Oxone / Na₂CO₃, Ball-milling-78%[8]
BenzaldoximePhenylacetylenet-BuOI / 2,6-lutidineDioxane82%[2]
α-Diazocarbonyl compoundEthyl propiolatetert-butyl nitrite (TBN)Not Specified84%[2]
Hydroximoyl chloride1,3-diketoneDIPEA5% Methanol / 95% Water98%[9]

Experimental Protocols

Protocol: Generation of Nitrile Oxide from Aldoxime using Oxone and Subsequent Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using an Oxone/NaCl system, followed by trapping with a dipolarophile.[8]

Materials:

  • Aldoxime (1.0 eq)

  • Dipolarophile (alkene or alkyne, 1.2 eq)

  • Sodium chloride (NaCl, 1.0 eq)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.0 eq)

  • Sodium Bicarbonate (Na₂CO₃, 2.0 eq)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq), dipolarophile (1.2 eq), NaCl (1.0 eq), and Na₂CO₃ (2.0 eq) in a mixture of ethyl acetate and water (1:1 ratio).

  • Stir the resulting suspension vigorously at room temperature.

  • Add Oxone (1.0 eq) portion-wise to the mixture over 10-15 minutes.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically a few hours), quench the reaction by adding aqueous sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired isoxazole or isoxazoline.

Visualizations

ReactionPathway Reaction Pathways of Nitrile Oxide cluster_dimer Precursor Nitrile Oxide Precursor (e.g., Aldoxime, Hydroxamoyl Chloride) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) Precursor->NitrileOxide In situ Generation (Base or Oxidant) Isoxazole Desired Product (Isoxazole / Isoxazoline) NitrileOxide->Isoxazole [3+2] Cycloaddition (Desired Pathway) Dimer Undesired Dimer (Furoxan) NitrileOxide->Dimer [3+2] Dimerization (Undesired Pathway) Dipolarophile Dipolarophile (Alkene / Alkyne) Dipolarophile->Isoxazole [3+2] Cycloaddition (Desired Pathway)

Caption: Competing pathways for the in situ generated nitrile oxide intermediate.

TroubleshootingWorkflow Troubleshooting Workflow for High Dimer Formation Start High Furoxan Dimer Formation? Cause1 Is Cycloaddition Rate Slow? Start->Cause1 Investigate Cause2 Is [Nitrile Oxide] Too High? Cause1->Cause2 No Solution1a Increase [Dipolarophile] Cause1->Solution1a Yes Solution1b Use More Reactive Dipolarophile Cause1->Solution1b Yes Cause3 Is Temperature Too High? Cause2->Cause3 No Solution2a Slow Addition of Precursor/Reagent Cause2->Solution2a Yes Solution2b Increase Dilution Cause2->Solution2b Yes Solution3 Lower Reaction Temperature (e.g., 0°C) Cause3->Solution3 Yes End Re-evaluate Results Cause3->End No (Check Reagent Purity, Solvent Effects) Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution3->End

Caption: A logical workflow for diagnosing and solving excessive dimer formation.

References

improving the solubility of isoxazole derivatives for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for improving the solubility of isoxazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many isoxazole derivatives have poor water solubility?

A: The solubility of isoxazole derivatives is influenced by their overall molecular structure. While the isoxazole ring itself contains polar nitrogen and oxygen atoms, the appended substituents are often large and hydrophobic (lipophilic), leading to poor aqueous solubility.[1][2] This low solubility can hinder biological testing, leading to challenges in achieving desired concentrations for accurate assay results.[3]

Q2: What are the primary strategies to enhance the solubility of these compounds?

A: A variety of techniques, categorized as physical and chemical modifications, can be employed.[3]

  • Physical Modifications: These include pH adjustment, using co-solvents, particle size reduction (micronization and nanosuspension), and creating solid dispersions or complexations.[3][4]

  • Chemical Modifications: The most common chemical approach is the synthesis of a prodrug, where a hydrophilic group is temporarily attached to the molecule.[5][6]

Q3: How do I select the most appropriate solubility enhancement technique for my specific compound?

A: The choice depends on the physicochemical properties of your isoxazole derivative, the requirements of the biological assay (e.g., tolerance for organic solvents), and the desired concentration. A compound with ionizable groups might benefit from pH adjustment, while a lipophilic, neutral compound could be a candidate for co-solvents, cyclodextrin complexation, or lipid-based formulations like nano-emulgels.[7]

Q4: What is the impact of pH on the solubility and stability of isoxazole derivatives?

A: The pH of the medium can significantly affect solubility, especially for derivatives with acidic or basic functional groups. By adjusting the pH, you can ionize the compound, which generally increases its aqueous solubility.[4] However, it is crucial to consider the stability of the isoxazole ring itself, which can be susceptible to base-catalyzed ring opening, particularly at elevated temperatures.[8] Some derivatives have been shown to be stable in acidic and neutral pH but degrade in basic conditions (pH 10).[8][9]

Q5: Which co-solvents are recommended for biological assays, and what are the typical concentrations?

A: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[10] Commonly used co-solvents that are generally well-tolerated in cell-based assays at low concentrations include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

  • Propylene glycol

It is critical to keep the final concentration of the co-solvent in the assay medium as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.

Q6: How does cyclodextrin complexation improve solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like an isoxazole derivative, within their cavity.[12] This formation of an inclusion complex effectively shields the hydrophobic molecule from water, thereby increasing its apparent aqueous solubility.[13][14]

Q7: What are solid dispersions and when are they useful?

A: A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix.[10][15] This technique can enhance solubility by reducing the drug's particle size to a molecular level and converting it from a crystalline to a higher-energy amorphous state, which dissolves more readily.[10][16] This method is particularly useful for preclinical and formulation development when preparing compounds for oral administration.[17]

Q8: When is a prodrug approach the right choice?

A: A prodrug approach is a chemical modification strategy where a poorly soluble drug is temporarily converted into a more soluble derivative.[5][18] This is achieved by attaching a water-soluble promoiety (e.g., phosphate, amino acid, or sugar) via a bond that is designed to be cleaved enzymatically or chemically in vivo to release the active parent drug.[6][19][20] This strategy is highly effective but requires significant synthetic chemistry effort, making it more suitable for later-stage drug development candidates.[5]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions & Optimizations
Compound precipitates out of solution upon dilution into aqueous assay buffer. 1. The aqueous solubility limit has been exceeded. 2. The co-solvent concentration is too low in the final dilution to maintain solubility. 3. The pH of the assay buffer is causing the compound to become less soluble.1. Lower the final concentration of the compound in the assay. 2. Explore alternative solubility enhancement techniques (e.g., cyclodextrin complexation).[12] 3. Verify the stability and solubility of the compound at the buffer's pH.[7]
Low or inconsistent signal in the biological assay. 1. The actual concentration of the dissolved compound is lower than expected due to poor solubility. 2. Compound is adsorbing to plasticware (e.g., pipette tips, assay plates). 3. The compound is degrading in the assay medium.1. Filter the stock solution before quantification (e.g., via UV-Vis or HPLC) to determine the true concentration of the dissolved compound. 2. Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-80) to the buffer, if compatible with the assay.[7] 3. Assess the compound's stability under the assay conditions (time, temperature, pH).[8]
The vehicle (e.g., DMSO) shows toxicity in the cell-based assay. 1. The final concentration of the co-solvent is too high. 2. The specific cell line is highly sensitive to the chosen solvent.1. Perform a vehicle control titration to determine the maximum tolerable solvent concentration. 2. Reduce the final solvent concentration by making more concentrated stock solutions. 3. Switch to a less toxic formulation strategy, such as cyclodextrin inclusion complexes, which can often be used in aqueous solutions without organic solvents.[11]
Compound will not dissolve in common organic solvents for the initial stock solution. 1. The compound may be highly crystalline. 2. The solvent polarity is not optimal.1. Try gentle warming or sonication to aid dissolution. 2. Test a range of solvents with varying polarities (e.g., DMF, NMP, DMA). 3. Consider techniques like solid dispersion to convert the compound into a more soluble amorphous form.[21]

Data Summary: Comparing Enhancement Techniques

The following table summarizes quantitative improvements reported for different solubility and efficacy enhancement strategies.

TechniqueCompound TypeImprovement MetricFold IncreaseReference
Nano-emulgel Isoxazole-CarboxamidePotency (IC₅₀)2x[22]
Prodrug (Glucuronide) Anticancer AgentAqueous Solubility80x[5]
Prodrug (Peptide) AcyclovirAqueous Solubility9-17x[5]

Visualized Workflows and Concepts

Solubility_Enhancement_Workflow start Start: Poorly Soluble Isoxazole Derivative check_ionizable Does the compound have ionizable groups? start->check_ionizable ph_adjust Adjust pH / Use Buffer check_ionizable->ph_adjust Yes try_cosolvent Try Co-solvent (e.g., DMSO) check_ionizable->try_cosolvent No check_stability Is compound stable at required pH? ph_adjust->check_stability success Proceed to Assay check_stability->success Yes check_stability->try_cosolvent No check_assay_compat Is solvent compatible with assay & non-toxic? try_cosolvent->check_assay_compat check_assay_compat->success Yes advanced_methods Consider Advanced Methods check_assay_compat->advanced_methods No cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrin->success solid_dispersion->success nanosuspension->success Cyclodextrin_Complexation cluster_host Host cluster_guest Guest cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex Encapsulates drug Poorly Soluble Isoxazole Derivative (Hydrophobic) drug->complex Is Encapsulated

References

Technical Support Center: Troubleshooting Byproduct Formation in Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during trifluoromethylation reactions, with a focus on minimizing byproduct formation.

Category 1: Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)

Question 1: I am observing low to no conversion of my starting material when using Togni's reagent for the trifluoromethylation of an electron-rich aromatic substrate. What are the possible causes and solutions?

Answer: Low reactivity with Togni's reagent in the trifluoromethylation of electron-rich arenes can be due to several factors. Here's a troubleshooting guide:

  • Insufficient Activation: Togni's reagents often require activation to generate the electrophilic trifluoromethylating species.[1][2]

    • Solution: The use of Brønsted or Lewis acids can activate the Togni's reagent, enhancing its electrophilicity.[1][2] For instance, the addition of a catalytic amount of a strong acid like triflic acid can be beneficial. In some cases, metal catalysts such as those based on palladium may be required to facilitate the reaction, particularly for ortho-trifluoromethylation of arenes with directing groups.[1]

  • Reaction Conditions: Temperature and solvent can play a crucial role.

    • Solution: While many reactions with Togni's reagent proceed at room temperature, gentle heating may be necessary for less reactive substrates. Solvent choice is also critical; polar aprotic solvents like acetonitrile or dichloromethane are commonly used.

  • Reagent Stability: Togni's reagents, while generally stable, can decompose under certain conditions.

    • Solution: Ensure the reagent is handled and stored according to the supplier's recommendations, typically in a cool, dry place. Violent decomposition can occur upon heating above the melting point.[3]

Question 2: My reaction with an alcohol or phenol using Togni's reagent is producing a complex mixture of byproducts, including C-trifluoromethylated products, instead of the desired O-trifluoromethylated product. How can I improve the selectivity?

Answer: The formation of C-trifluoromethylated byproducts when targeting O-trifluoromethylation is a known issue, particularly with phenols.[4]

  • Substrate Reactivity: Phenols are susceptible to electrophilic attack on the aromatic ring.

    • Solution: For phenols, O-trifluoromethylation is favored when the ortho and para positions are blocked.[4] If these positions are unsubstituted, C-trifluoromethylation is often the major pathway, leading to quinoid-type byproducts.[4]

  • Reaction Conditions: The choice of base and solvent can influence the selectivity.

    • Solution: For alcohols, activation with a Lewis acid like Zn(NTf₂)₂ can promote O-trifluoromethylation, though an excess of the alcohol may be needed to outcompete side reactions.[4] The reaction with phenols is often low-yielding for the O-trifluoromethylated product.[4]

Category 2: Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)

Question 1: My trifluoromethylation of an enolizable ketone with the Ruppert-Prakash reagent is giving low yields and I observe the recovery of my starting material. What is the likely side reaction and how can I prevent it?

Answer: A common side reaction with enolizable ketones is enolization, which competes with the desired nucleophilic attack of the trifluoromethide anion.

  • Enolization: The trifluoromethide anion is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate is then quenched upon workup, regenerating the starting material.

    • Solution:

      • Use of a non-nucleophilic base: While a nucleophilic initiator is needed to activate the Ruppert-Prakash reagent, using a bulky, non-nucleophilic base can sometimes suppress enolization.

      • Reaction temperature: Lowering the reaction temperature can favor the desired addition reaction over enolization.

      • Lewis acid additives: The use of a bulky Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and sterically hindering deprotonation at the α-position.[5]

Question 2: I am observing the formation of difluorocarbene-related byproducts in my reaction. What is causing this and how can I minimize it?

Answer: The formation of difluorocarbene (:CF₂) can occur from the trifluoromethide anion, especially when certain activators are used.

  • α-Elimination: Under specific conditions, particularly with iodide as an activator, the trifluoromethide anion can undergo α-elimination of a fluoride ion to generate difluorocarbene.[6] This highly reactive intermediate can then lead to byproducts such as cyclopropanes if alkenes are present.[6]

    • Solution:

      • Choice of activator: Avoid using iodide-based activators if difluorocarbene formation is a concern. Fluoride sources like TBAF or CsF are generally preferred.[6]

      • Control of reaction conditions: Carefully control the reaction temperature and stoichiometry to disfavor the α-elimination pathway.

Category 3: Radical Trifluoromethylation (e.g., using Langlois Reagent - CF₃SO₂Na)

Question 1: My radical trifluoromethylation of an alkene is resulting in low yields and the formation of dimerized side products. How can I improve the chemoselectivity?

Answer: The formation of dimeric byproducts in radical trifluoromethylation suggests that the concentration of the trifluoromethyl radical is not optimal, leading to competing side reactions.[7]

  • Radical Concentration: A higher concentration of the CF₃ radical can favor the desired reaction with the alkene over dimerization of the substrate radical intermediate.[7]

    • Solution:

      • Catalyst Loading: Increasing the amount of the copper catalyst can lead to a higher concentration of the trifluoromethyl radical, which has been shown to be beneficial for the chemoselectivity and reduce the formation of dimerized side products.[7]

      • Oxidant Choice and Stoichiometry: The reaction is often initiated by an oxidant like tert-butyl hydroperoxide (TBHP). Optimizing the type and amount of oxidant is crucial for controlling the rate of radical generation.

  • Reaction Conditions:

    • Solution: The slow addition of the radical initiator or the trifluoromethylating reagent can help maintain a low concentration of radical species at any given time, which can minimize polymerization and other side reactions.[7]

Question 2: I am attempting a photoredox-catalyzed trifluoromethylation of an arene using CF₃I and I am observing significant formation of the corresponding aryl iodide. How can I suppress this side reaction?

Answer: Competitive aryl iodination is a known side reaction in photoredox trifluoromethylation with CF₃I.

  • Competing Radical Pathways: The photoredox cycle can generate both trifluoromethyl radicals and iodine radicals, leading to competitive trifluoromethylation and iodination of the arene.

    • Solution:

      • Optimization of Reaction Parameters: Fine-tuning the photocatalyst, light source, solvent, and temperature can help to favor the desired trifluoromethylation pathway.

      • Use of Additives: The addition of radical scavengers that selectively react with iodine radicals could potentially suppress the formation of the aryl iodide byproduct, although this may also impact the desired reaction.

Data Presentation

Table 1: Comparison of Initiators for Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent.

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Yield (%) of Trifluoromethylated Alcohol
1TBAF (5)THF00.5>95
2CsF (10)DME25292
3K₂CO₃ (10)DMF25485
4K₃PO₄ (10)DMF25388

Data compiled from representative procedures. Yields may vary based on specific substrate and reaction scale.

Table 2: Influence of Additives on Vinylic vs. Hydrotrifluoromethylation of Styrene with Togni's Reagent.

EntryAdditive (equiv)SolventProductYield (%)
1K₂CO₃ (1)DMFHydrotrifluoromethylation75
2TBAI (0.3)1,4-DioxaneVinylic Trifluoromethylation78
3KI (1.2)1,4-DioxaneIodotrifluoromethylation65

Data adapted from Product Control in Alkene Trifluoromethylation using Togni Reagent.[8] Yields are for the isolated product.

Experimental Protocols

Protocol 1: Electrophilic Trifluoromethylation of a Thiol with Togni's Reagent II

Materials:

  • Thiol (1.0 mmol)

  • Togni's Reagent II (1.1 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of the thiol (1.0 mmol) in dichloromethane (5 mL) at room temperature, add Togni's Reagent II (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the corresponding trifluoromethyl thioether.[9]

Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170 mg)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzaldehyde and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent dropwise to the stirred solution.[6]

  • Slowly add the TBAF solution via syringe.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 3: Radical Trifluoromethylation of an Arylboronic Acid with Langlois Reagent

Materials:

  • Arylboronic acid (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) (2.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • tert-Butyl hydroperoxide (TBHP) (70% in water, 3.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.0 mmol), Langlois reagent (2.0 mmol), and CuI (0.1 mmol).

  • Add DMF (5 mL) and stir the mixture at room temperature.

  • Add TBHP (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield reagent_choice Inappropriate Reagent Choice? start->reagent_choice temp Suboptimal Temperature? reagent_choice->temp No solution_reagent Select reagent based on substrate: - Electrophilic (Togni, Umemoto) - Nucleophilic (Ruppert-Prakash) - Radical (Langlois) reagent_choice->solution_reagent Yes catalyst Incorrect Base/Catalyst? temp->catalyst No solution_temp Optimize temperature: - Low temp for some electrophilic reagents - Elevated temp may be needed for others temp->solution_temp Yes stability Reagent Instability? catalyst->stability No solution_catalyst Screen bases (e.g., DBU, DIPEA) and catalysts (e.g., Cu-based) catalyst->solution_catalyst Yes solution_stability Ensure proper handling and storage (anhydrous conditions) stability->solution_stability Yes

Caption: Troubleshooting workflow for low trifluoromethylation yield.

Byproduct_Formation_Nucleophilic start Byproduct Formation (Nucleophilic Trifluoromethylation) enolizable_ketone Enolizable Ketone as Substrate start->enolizable_ketone rp_reagent Ruppert-Prakash Reagent (TMSCF3) start->rp_reagent enolization Enolization by CF3- enolizable_ketone->enolization start_material Regeneration of Starting Material enolization->start_material activator Activator (e.g., Iodide) rp_reagent->activator alpha_elimination α-Elimination activator->alpha_elimination difluorocarbene Difluorocarbene (:CF2) Formation alpha_elimination->difluorocarbene

Caption: Byproduct pathways in nucleophilic trifluoromethylation.

Radical_Trifluoromethylation_Byproducts start Radical Trifluoromethylation cf3_radical CF3• Generation start->cf3_radical alkene Alkene Substrate cf3_radical->alkene substrate_radical Substrate Radical Intermediate alkene->substrate_radical desired_product Desired Trifluoromethylated Product substrate_radical->desired_product Reaction with CF3• dimerization Dimerization substrate_radical->dimerization Self-reaction dimer_byproduct Dimer Byproduct dimerization->dimer_byproduct

Caption: Dimerization byproduct formation in radical trifluoromethylation.

References

Technical Support Center: Strategies to Enhance the Metabolic Stability of Isoxazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of isoxazole-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the experimental evaluation of isoxazole-based drug candidates.

FAQ 1: My isoxazole-containing compound exhibits high clearance in human liver microsomes. What are the likely metabolic pathways involved?

Answer: High clearance of isoxazole-containing compounds in human liver microsomes is often attributed to oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[1][2] The primary metabolic "soft spots" on the isoxazole ring and its substituents include:

  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring can be susceptible to cleavage, leading to the formation of ring-opened metabolites.[1][3] This can be a significant pathway for metabolic degradation. For example, the anti-inflammatory drug leflunomide undergoes N-O bond cleavage to form its active metabolite.[3][4]

  • Oxidation of Substituents: Alkyl or aryl groups attached to the isoxazole ring can undergo hydroxylation. For instance, in the case of 3-methylleflunomide, the 3- and 5-methyl groups on the isoxazole ring are sites of hydroxylation.[3]

  • Aromatic Hydroxylation: If the isoxazole ring is appended to an aromatic system (like a phenyl ring), the aromatic ring itself can be a site for CYP-mediated hydroxylation.[5]

Troubleshooting Steps:

  • Metabolite Identification Studies: Conduct in vitro metabolism studies using human liver microsomes or hepatocytes followed by LC-MS/MS analysis to identify the major metabolites. This will pinpoint the exact site of metabolic instability.

  • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to identify the specific CYP isoform(s) responsible for the metabolism of your compound.[6][7]

  • Chemical Inhibition Studies: Inhibit specific CYP enzymes in human liver microsomes using known inhibitors to confirm the involvement of particular CYPs in the metabolism of your compound.

FAQ 2: How can I strategically modify my isoxazole-based compound to improve its metabolic stability?

Answer: Once the metabolic "soft spot" has been identified, several strategies can be employed to enhance metabolic stability:[8][9]

  • Blocking Metabolic Sites:

    • Steric Hindrance: Introduce bulky groups near the site of metabolism to sterically hinder the approach of metabolizing enzymes. For example, replacing a hydrogen atom with a methyl or t-butyl group can significantly reduce the rate of metabolism at that position.

    • Deuterium Incorporation: Replacing a hydrogen atom at a metabolic hot spot with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[8]

  • Modulating Electronic Properties:

    • Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) can decrease the electron density of the isoxazole ring or adjacent aromatic rings, making them less susceptible to oxidative metabolism.[5]

  • Bioisosteric Replacement:

    • Scaffold Hopping: Replace the isoxazole ring or a labile substituent with a bioisostere that is more resistant to metabolism while retaining the desired pharmacological activity.[10] For instance, replacing a metabolically unstable phenyl ring with a pyridine ring has been shown to dramatically increase metabolic half-life in some cases.[5]

FAQ 3: I am observing inconsistent results in my in vitro metabolic stability assays. What could be the cause?

Answer: Inconsistent results in metabolic stability assays can arise from several factors related to both the compound and the experimental setup.

Troubleshooting Checklist:

  • Compound Solubility: Ensure your compound is fully dissolved in the incubation medium. Poor solubility can lead to an underestimation of metabolism.

  • Microsomal/Hepatocyte Quality: Use high-quality, metabolically active liver microsomes or hepatocytes. Verify the activity of each new batch with positive control compounds known to be metabolized by specific CYPs.

  • Cofactor Concentration: Ensure that the concentration of NADPH (for microsomal assays) is not limiting throughout the incubation period.

  • Incubation Time and Sampling: Optimize incubation times based on the expected metabolic rate of your compound. For rapidly metabolized compounds, shorter time points are necessary.

  • Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware of the assay plate or to the microsomal proteins, leading to an artificially low concentration of the compound available for metabolism. This can result in an overestimation of metabolic stability.

Quantitative Data Summary

The following table summarizes in vitro metabolic stability data for isoxazole-containing compounds and the impact of structural modifications.

Compound/AnalogModificationTest Systemt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Leflunomide-Rat Plasma36Not Reported[3][4]
Leflunomide-Human Plasma12Not Reported[3][4]
Leflunomide-Rat Blood59Not Reported[3][4]
Leflunomide-Human Blood43Not Reported[3][4]
OXFBD02Phenyl substituentHuman Liver Microsomes~10-fold lower stabilityNot Reported[11]
OXFBD04Pyridine substituentHuman Liver Microsomes~10-fold higher stabilityNot Reported[11]

Experimental Protocols

1. Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound working solution to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time zero (T=0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (incubation volume / amount of microsomal protein).

2. Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of a test compound in a more complete in vitro system that contains both Phase I and Phase II metabolizing enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Acetonitrile with an internal standard

  • Collagen-coated 96-well plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes in collagen-coated 96-well plates at a desired cell density (e.g., 0.5 x 10⁶ cells/mL).

    • Allow the cells to attach and form a monolayer in a humidified CO₂ incubator for several hours or overnight.

  • Incubation:

    • Remove the plating medium and wash the cells with fresh incubation medium.

    • Add fresh, pre-warmed incubation medium containing the test compound and positive controls to the cells.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

    • Quench the reaction by adding the aliquots to acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal stability assay protocol.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, adjusting the CLint calculation for the number of hepatocytes per well.

Visualizations

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Isoxazole_Drug Isoxazole-Based Drug CYPs Cytochrome P450 Enzymes Isoxazole_Drug->CYPs CYP-mediated Oxidation Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) UGTs UDP-glucuronosyltransferases Oxidized_Metabolite->UGTs Conjugation Ring_Opened_Metabolite Ring-Opened Metabolite Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Excretion Excretion Conjugated_Metabolite->Excretion CYPs->Oxidized_Metabolite CYPs->Ring_Opened_Metabolite UGTs->Conjugated_Metabolite experimental_workflow Start Start: New Isoxazole Analog Microsomal_Assay In Vitro Metabolic Stability Assay (Human Liver Microsomes) Start->Microsomal_Assay Data_Analysis Data Analysis: Calculate t1/2 and CLint Microsomal_Assay->Data_Analysis Stability_Check Metabolically Stable? Data_Analysis->Stability_Check Metabolite_ID Metabolite Identification (LC-MS/MS) Stability_Check->Metabolite_ID No End_Stable Proceed to Further Studies Stability_Check->End_Stable Yes SAR_Modification Structure-Activity Relationship (SAR) Guided Modification Metabolite_ID->SAR_Modification SAR_Modification->Start End_Unstable Redesign Compound SAR_Modification->End_Unstable troubleshooting_logic Start High In Vitro Clearance Observed Check_Metabolite_ID Metabolite ID Performed? Start->Check_Metabolite_ID Perform_Metabolite_ID Perform Metabolite Identification Study Check_Metabolite_ID->Perform_Metabolite_ID No Analyze_Metabolites Analyze Metabolite Profile Check_Metabolite_ID->Analyze_Metabolites Yes Perform_Metabolite_ID->Analyze_Metabolites Ring_Cleavage Ring Cleavage Observed? Analyze_Metabolites->Ring_Cleavage Substituent_Metabolism Metabolism on Substituent? Ring_Cleavage->Substituent_Metabolism No Strategy_Ring Strategy: - Bioisosteric replacement of isoxazole - Modify electronics of the ring Ring_Cleavage->Strategy_Ring Yes Strategy_Substituent Strategy: - Block metabolic site (F, D) - Introduce steric bulk - Bioisosteric replacement of substituent Substituent_Metabolism->Strategy_Substituent Yes End Synthesize and Re-test Analogs Substituent_Metabolism->End No Strategy_Ring->End Strategy_Substituent->End

References

Technical Support Center: Refining Purification Methods for Fluoroalkylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluoroalkylated isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for fluoroalkylated isoxazoles?

The most common and effective techniques for purifying fluoroalkylated isoxazoles include High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), Solid-Phase Extraction (SPE), especially Fluorous SPE (F-SPE), and crystallization. The choice of method depends on the scale of purification, the nature of the impurities, and the physicochemical properties of the target compound.

Q2: Why are fluoroalkylated isoxazoles challenging to purify?

The unique properties of the fluorine atom can introduce purification challenges. The high electronegativity of fluorine can alter the pKa of nearby basic nitrogen atoms, affecting the compound's ionization state and its behavior in chromatography and crystallization.[1] Furthermore, strong intermolecular interactions, such as fluorous-fluorous interactions, can complicate standard purification methods.[1] Steric hindrance from the fluorine atom can also impede interactions with stationary phases or the formation of a stable crystal lattice.

Q3: How can I overcome the issue of my fluoroalkylated isoxazole "oiling out" during crystallization?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially if the compound's melting point is lower than the boiling point of the solvent.[1] To address this, try using a lower-boiling point solvent system or allowing the solution to cool at a much slower rate. If the problem persists, consider purifying the compound by another method, such as HPLC, before attempting crystallization again.[1]

Q4: What are common impurities I might encounter during the purification of fluoroalkylated isoxazoles?

Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[2] Structurally similar non-fluorinated or partially fluorinated impurities can be particularly challenging to separate from the target compound.[1] Additionally, isomers formed during the synthesis are a common source of impurity.

Q5: Can I use normal-phase chromatography for purifying fluoroalkylated isoxazoles?

While reverse-phase HPLC is more common, normal-phase chromatography can be a viable option, especially for separating diastereomers of fluorinated compounds.[2] The choice between normal-phase and reverse-phase depends on the specific properties of the isoxazole and the impurities present.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Interaction of the basic isoxazole with acidic silanol groups on the silica-based stationary phase.- Mobile phase pH is too close to the compound's pKa.- Column contamination.- Use a highly end-capped column or a fluorinated stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Flush or replace the column.[1]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[1]
Split Peaks - Column void or contamination.- Co-elution of closely related impurities or isomers.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.[1]
Low Retention Time - The compound is too polar for the reverse-phase column.- The mobile phase is too strong (too much organic solvent).- Use a more polar stationary phase or consider normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.[1]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[1]
Low Recovery - Incomplete elution from the column.- Adsorption of the compound onto the column.- Use a stronger mobile phase or a different stationary phase.- Add a small amount of a competing agent to the mobile phase.
Solid-Phase Extraction (SPE)
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery - Incomplete retention of the analyte on the sorbent.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading.- Select a sorbent with stronger interaction (e.g., fluorous sorbent for highly fluorinated compounds).- Use a stronger elution solvent or increase the elution volume.- Reduce the sample loading flow rate or use a larger SPE cartridge.[1]
Poor Purity - Co-elution of impurities with the analyte.- Insufficient washing of the cartridge.- Optimize the wash step with a solvent that removes impurities without eluting the analyte.- Use a more selective sorbent.[1]
Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different solvent or a mixture of a good solvent and an anti-solvent.[1]
Oil Formation - The degree of supersaturation is too high.- Presence of impurities.- Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) before crystallization.[1]
Poor Crystal Quality (small needles) - Rapid nucleation and crystal growth.- Slow down the cooling process.- Use a solvent system that promotes slower crystal growth.

Quantitative Data from Literature

The following tables summarize purification data for fluoroalkylated isoxazoles from published research, providing insights into expected yields and the effectiveness of different purification methods.

Table 1: Purification of 3- and 5-Fluoroalkyl-Substituted Isoxazole Isomers [3]

Purification MethodStarting MaterialProduct(s)Yield
DistillationCrude mixture of deprotected 23a and 26aIsomer 25a89%
Isomer 27a6%
Column ChromatographyCrude mixture of 23b and 26bIsomer 23b86%

Table 2: Dehydration of Hydroxyisoxazolines to Fluoroalkylated Isoxazoles [3]

Starting MaterialPurification MethodProductYieldScale
Hydroxyisoxazoline 16aDehydration with CDIIsoxazole 17a94%185 g
Hydroxyisoxazolines 16b-hDehydration with CDIIsoxazoles 17b-h75-94%Multigram

Experimental Protocols

Protocol 1: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the purification of fluoroalkylated isoxazoles using reverse-phase HPLC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm). For challenging separations, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column.[4]

  • Mobile Phase Optimization:

    • Isocratic: Start with a 50:50 mixture of acetonitrile and water. Adjust the ratio to optimize resolution.

    • Gradient: For complex mixtures, a gradient elution may be necessary. A typical gradient would be to start with a higher percentage of water (e.g., 95%) and gradually increase the acetonitrile concentration.

  • Sample Preparation: Dissolve the crude fluoroalkylated isoxazole in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile.

  • Injection and Elution: Inject the sample onto the column and begin the elution. Monitor the separation using the UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluoroalkylated isoxazole.

Protocol 2: Purification by Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the general steps for purifying a fluoroalkylated isoxazole from non-fluorinated impurities.

  • Cartridge Conditioning: Condition a fluorous SPE cartridge with a fluorophilic solvent (e.g., methanol or acetonitrile), followed by a fluorophobic solvent (e.g., 80:20 methanol:water).[5]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable loading solvent (e.g., DMF) and load it onto the conditioned cartridge.[5]

  • Washing (Elution of Non-fluorous Impurities): Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute the non-fluorous impurities. Collect and analyze this fraction to ensure no loss of the target compound.[1]

  • Elution of the Fluorinated Compound: Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[1]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid fluoroalkylated isoxazoles.

  • Solvent Selection: Test the solubility of the crude compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude fluoroalkylated isoxazole in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[6]

Visualizations

HPLC_Troubleshooting start Start HPLC Purification observe_peak Observe Peak Shape start->observe_peak tailing Peak Tailing? observe_peak->tailing good_peak Good Peak Shape fronting Peak Fronting? tailing->fronting No tailing_sol1 Use End-capped or Fluorous Column tailing->tailing_sol1 Yes split Split Peak? fronting->split No fronting_sol1 Reduce Sample Concentration/Volume fronting->fronting_sol1 Yes split->good_peak No split_sol1 Clean/Replace Column split->split_sol1 Yes tailing_sol2 Adjust Mobile Phase pH tailing_sol1->tailing_sol2 tailing_sol3 Clean/Replace Column tailing_sol2->tailing_sol3 tailing_sol3->observe_peak fronting_sol2 Dissolve Sample in Initial Mobile Phase fronting_sol1->fronting_sol2 fronting_sol2->observe_peak split_sol2 Optimize Gradient & Temperature split_sol1->split_sol2 split_sol2->observe_peak

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Crystallization_Troubleshooting start Start Crystallization check_crystals Check for Crystal Formation after Cooling start->check_crystals no_crystals No Crystals? check_crystals->no_crystals crystals_formed Crystals Formed oiling_out Oiling Out? no_crystals->oiling_out No no_crystals_sol1 Concentrate Solution (Evaporate Solvent) no_crystals->no_crystals_sol1 Yes oiling_out->crystals_formed No oiling_out_sol1 Use More Dilute Solution oiling_out->oiling_out_sol1 Yes no_crystals_sol2 Cool Slowly no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 Try Different Solvent/Anti-solvent no_crystals_sol2->no_crystals_sol3 no_crystals_sol3->check_crystals oiling_out_sol2 Cool More Slowly oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Pre-purify by Another Method (e.g., HPLC) oiling_out_sol2->oiling_out_sol3 oiling_out_sol3->start

Caption: Troubleshooting workflow for common crystallization problems.

FSPE_Workflow start Start F-SPE condition 1. Condition Cartridge (Fluorophilic -> Fluorophobic) start->condition load 2. Load Crude Sample condition->load wash 3. Wash with Fluorophobic Solvent load->wash elute 4. Elute with Fluorophilic Solvent wash->elute impurities Non-Fluorous Impurities wash->impurities isolate 5. Isolate Purified Product elute->isolate product Fluoroalkylated Isoxazole elute->product

References

addressing catalyst inactivity in isoxazole synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoxazoles, with a particular focus on addressing catalyst inactivity.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis reaction shows low or no yield. What are the primary causes related to the catalyst?

A1: Low or no product yield in a catalyzed isoxazole synthesis can often be attributed to catalyst inactivity. The primary reasons for this include:

  • Catalyst Poisoning: Impurities in starting materials, reagents, or solvents can bind to the active sites of the catalyst, rendering it ineffective. Common poisons include sulfur, nitrogen, and phosphorus compounds.[1][2][3]

  • Air and Moisture Sensitivity: Many catalysts, particularly copper-based ones, are sensitive to air and moisture. Improper handling and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to deactivation.

  • Thermal Degradation: Excessively high reaction temperatures can cause the catalyst to decompose or sinter, leading to a loss of active surface area.[4]

  • Catalyst Degradation Over Time: Catalysts have a limited shelf life and can degrade even under proper storage conditions. Using a fresh or newly purchased catalyst is often recommended.[1]

  • Inappropriate Catalyst Loading: Using too little catalyst can result in a slow or incomplete reaction. Conversely, excessively high loading is not always beneficial and should be optimized.

Q2: How can I determine if my catalyst is inactive?

A2: Diagnosing catalyst inactivity can be approached systematically:

  • Run a Control Reaction: Use a substrate and conditions known to work well with your catalyst. If this reaction also fails, the catalyst is likely the issue.

  • Analyze Starting Materials: Ensure the purity of your starting materials and solvents. Impurities can be a source of catalyst poisons.[1]

  • Vary Catalyst Loading: A modest increase in catalyst loading may improve the yield if the issue is minor deactivation or insufficient catalyst.

  • Visual Inspection: For heterogeneous catalysts, a change in color or morphology might indicate degradation.

  • Add Fresh Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst can sometimes restart it, indicating that the initial catalyst has deactivated.

Q3: What are some common side reactions that can occur due to catalyst issues, and how can they be minimized?

A3: Catalyst problems can lead to the formation of unwanted side products. A common side reaction in 1,3-dipolar cycloadditions for isoxazole synthesis is the dimerization of the nitrile oxide to form furoxan. This can be exacerbated by a slow reaction rate due to an inactive catalyst. To minimize this, ensure your catalyst is active to promote the prompt reaction of the in situ generated nitrile oxide with the dipolarophile.[4]

Q4: Are there methods to regenerate or reactivate a deactivated catalyst?

A4: Catalyst regeneration is possible in some cases, depending on the nature of the deactivation:

  • Thermal Regeneration: For deactivation caused by coking (deposition of carbonaceous material), heating the catalyst can burn off the deposits.[2]

  • Chemical Regeneration: Washing the catalyst with specific solvents or reactive gases can remove certain poisons.[2]

  • Recyclable Catalysts: Some modern catalysts, such as those immobilized on magnetic nanoparticles, are designed for easy recovery and reuse, though their activity may decrease over multiple cycles.[5][6]

It is important to consult the literature or the catalyst supplier for specific regeneration protocols, as improper treatment can cause further damage.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues during isoxazole synthesis.

Guide 1: Low or No Product Yield

This guide will walk you through a step-by-step process to diagnose and resolve low yield issues.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Optimize Reaction Conditions (Temp, Time) check_purity->check_conditions Materials Pure impure Purify Materials/ Use Fresh Reagents check_purity->impure Impurities Found check_catalyst Investigate Catalyst Activity check_conditions->check_catalyst Optimized optimized Adjust Temperature/ Extend Reaction Time check_conditions->optimized Suboptimal catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue success Yield Improved impure->success optimized->success use_fresh Use Fresh/High-Quality Catalyst catalyst_issue->use_fresh Yes increase_loading Increase Catalyst Loading catalyst_issue->increase_loading Partially check_atmosphere Ensure Inert Atmosphere (for sensitive catalysts) catalyst_issue->check_atmosphere Potentially use_fresh->success increase_loading->success check_atmosphere->success

Caption: A logical workflow for troubleshooting low yields in isoxazole synthesis.

Guide 2: Catalyst-Specific Issues

This guide focuses on problems related to commonly used catalysts in isoxazole synthesis.

Catalyst TypeCommon ProblemSuggested Solution
Copper (e.g., CuI, CuCl) Sensitivity to air and moisture leading to deactivation.Ensure the reaction is set up under an inert atmosphere (nitrogen or argon) with anhydrous solvents.
Formation of inactive copper species.Consider in situ generation of the active Cu(I) species from a Cu(II) salt with a reducing agent like sodium ascorbate.
Gold (e.g., AuCl₃) Deactivation by coordination with byproducts or certain functional groups.Screen different ligands to stabilize the gold center. Ensure high purity of starting materials to avoid catalyst poisoning.
Formation of inactive gold nanoparticles.Optimize reaction conditions (temperature, solvent) to prevent catalyst agglomeration.
Palladium (e.g., Pd₂(dba)₃) Ligand degradation or dissociation.Screen different phosphine ligands for improved stability and reactivity.
Poisoning by sulfur- or nitrogen-containing functional groups.Protect or modify problematic functional groups on the substrate before the reaction.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in various isoxazole synthesis reactions to aid in catalyst selection.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
AuCl₃ α,β-Acetylenic OximesCycloisomerization1Dichloromethane301-2up to 93
CuCl PropargylaminesOxidation/Cyclization10Ethyl Acetate801275-92
Pd₂(dba)₃/Tri(2-furyl)phosphine N-propargylamides, Aryl iodidesCoupling/Cyclization2.5Dioxane1001260-85
Fe₃O₄@MAP-SO₃H (nanocatalyst) Aldehyde, Hydroxylamine, β-ketoesterThree-component-Ethanol-WaterUltrasound0.5-1up to 92
KI/Oxone Aldehyde, Hydroxylamine, DipolarophileCycloaddition-WaterUltrasound0.5-170-90
Ag₂CO₃ Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides1,3-Dipolar Cycloaddition10TolueneReflux2450-73
CuI Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides1,3-Dipolar Cycloaddition10TolueneReflux6-863-89
AlCl₃ 2-Methylquinoline, PhenylacetyleneLewis acid-promoted300DMAc902492

Experimental Protocols

Below are detailed methodologies for key experiments cited.

Protocol 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition[7]

This protocol describes the synthesis of 3,5-disubstituted isoxazoles from a propargyl-substituted dihydroisoindolin-1-one and in situ generated arylnitrile oxides.

Materials:

  • Propargyl-substituted dihydroisoindolin-1-one (1.0 mmol)

  • Aromatic aldoxime (1.1 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Triethylamine (1.5 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the propargyl-substituted dihydroisoindolin-1-one, aromatic aldoxime, and CuI.

  • Add anhydrous toluene via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred suspension.

  • Add N-Chlorosuccinimide (NCS) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-8 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Gold-Catalyzed Formal [3+2] Cycloaddition of Ynamides and Isoxazoles[8][9]

This protocol outlines the synthesis of 2-aminopyrroles via a gold-catalyzed reaction between ynamides and isoxazoles.

Materials:

  • Ynamide (0.1 mmol)

  • Isoxazole (0.2 mmol)

  • (IPr)AuCl (0.005 mmol, 5 mol%)

  • AgNTf₂ (0.005 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (2 mL)

Procedure:

  • In an "open flask," combine the ynamide and isoxazole.

  • Add the (IPr)AuCl and AgNTf₂ catalysts.

  • Add anhydrous DCE.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and chemical pathways.

General Pathway for Catalyzed Isoxazole Synthesis (1,3-Dipolar Cycloaddition)

IsoxazoleSynthesis cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Catalyzed Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide + Oxidant Oxidant Oxidant (e.g., NCS) Intermediate Metallacycle Intermediate NitrileOxide->Intermediate Alkyne Alkyne Alkyne->Intermediate Catalyst Catalyst (e.g., Cu(I)) Catalyst->Intermediate Isoxazole Isoxazole Product Intermediate->Isoxazole

Caption: A simplified pathway for copper-catalyzed isoxazole synthesis.

References

Technical Support Center: Managing Thermal Safety in Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing thermal safety issues associated with trifluoromethylation reactions. The following troubleshooting guides and Frequently Asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with trifluoromethylation reactions?

A1: The primary thermal hazards stem from the high exothermicity of many trifluoromethylation reactions and the potential for thermal runaway. Specific concerns include:

  • Highly Exothermic Reactions: The formation of C-CF₃ bonds is often thermodynamically very favorable, releasing significant heat. If this heat is generated faster than it can be removed, the reaction temperature can increase uncontrollably.

  • Reagent Decomposition: Some trifluoromethylating reagents are thermally unstable and can decompose exothermically if heated, creating a rapid increase in temperature and pressure. For example, Togni's reagents can decompose exothermically and should not be heated as solid materials.[1]

  • Gas Evolution: Side reactions or decomposition can lead to the evolution of gases like fluoroform (CF₃H), which can pressurize a sealed reaction vessel.[2]

  • Secondary Decomposition: A runaway reaction can reach temperatures that initiate the decomposition of solvents, starting materials, or products, leading to a secondary, often more energetic, thermal event.

Q2: How do I choose a safer trifluoromethylating reagent?

A2: Reagent choice is critical for managing thermal risk. Consider the following:

  • Mechanism: Nucleophilic (e.g., Ruppert-Prakash reagent, TMSCF₃), electrophilic (e.g., Togni's and Umemoto's reagents), and radical trifluoromethylation reactions have different thermal profiles. Radical reactions are often initiated at lower temperatures, but the subsequent propagation steps can still be highly exothermic.

  • Reagent Stability: Reagents vary in their inherent thermal stability. For instance, while Togni's reagents are highly effective, they can be thermally unstable.[3] Umemoto's reagents and the more recent trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) may offer a more desirable safety profile due to less energetic decomposition.[4]

  • Activation Requirements: Reagents that require strong bases or high temperatures for activation may pose a greater initial risk.

Q3: What are the key signs of an impending thermal runaway reaction?

A3: Be vigilant for the following indicators:

  • A rapid, unexpected increase in the internal reaction temperature that is not controlled by the cooling system.

  • A sudden increase in pressure within the reaction vessel.

  • Noticeable gas evolution (bubbling) that is more vigorous than expected.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even when the external cooling bath is at a low temperature.

Q4: Can I perform trifluoromethylation reactions in a sealed vessel?

A4: It is strongly discouraged to perform trifluoromethylation reactions in a sealed vessel, especially during process development and scale-up, unless a thorough thermal hazard assessment has been conducted. The potential for unexpected gas evolution or a rapid temperature increase can lead to catastrophic vessel failure.[2] Always ensure adequate venting.

Troubleshooting Guides

Issue 1: My reaction is showing a much stronger exotherm than anticipated.

  • Question: I am adding my trifluoromethylating reagent, and the temperature is rising much faster than expected, overwhelming my cooling bath. What should I do, and what could be the cause?

  • Answer:

    • Immediate Action:

      • Stop the addition of the reagent immediately.

      • If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and increase the heat capacity of the system.

      • Ensure your emergency preparedness plan is activated if the temperature continues to rise uncontrollably.

    • Potential Causes & Solutions:

      • Addition Rate is Too Fast: The rate of heat generation is directly proportional to the rate of reagent addition.

        • Solution: Reduce the addition rate significantly. Use a syringe pump for precise, slow addition. For larger scale, consider a controlled dosing system.

      • Insufficient Cooling: Your cooling bath may not have sufficient capacity for the scale of the reaction.

        • Solution: Use a larger cooling bath, a cryostat with more cooling power, or a larger reaction vessel to increase the heat transfer area.

      • Incorrect Reagent Concentration: Using a more concentrated solution of the reagent than specified can lead to a faster reaction and a more intense exotherm.

        • Solution: Double-check all concentration calculations and ensure reagents are properly dissolved.

      • Presence of Impurities: Impurities in the starting materials or solvent can sometimes catalyze the reaction or initiate decomposition pathways.

        • Solution: Use purified reagents and anhydrous solvents.

Issue 2: I observed unexpected gas evolution and a stalled reaction.

  • Question: My reaction started bubbling, the internal temperature increased slightly, and then the reaction stopped, with a low yield of the desired product. What happened?

  • Answer:

    • Potential Cause: This scenario is often indicative of a side reaction that consumes your active trifluoromethylating agent. For instance, with the Ruppert-Prakash reagent (TMSCF₃), protic impurities (like water) or acidic protons on the substrate can quench the trifluoromethyl anion (CF₃⁻) to form fluoroform gas (CF₃H).[2] This both generates gas and consumes the reagent, preventing it from reacting with your intended electrophile.

    • Troubleshooting Steps:

      • Verify Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly dried, anhydrous solvents.

      • Check Substrate for Protic Groups: If your substrate has acidic protons (e.g., -OH, -NH, acidic C-H), they may need to be protected before the reaction.

      • Optimize Initiator/Base: The choice and amount of initiator (e.g., TBAF, CsF) can influence the rate of side reactions. A less basic initiator might be preferable for substrates with acidic protons.[2]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired trifluoromethylation over competing side reactions.[2]

Data Presentation: Thermal Hazard Assessment

A thorough thermal hazard assessment is crucial before scaling up any trifluoromethylation reaction. This involves determining key safety parameters using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC). The table below presents representative (hypothetical) data for two common trifluoromethylation reactions to illustrate the type of information that should be gathered.

Table 1: Representative Thermal Hazard Data for Trifluoromethylation Reactions

ParameterNucleophilic Trifluoromethylation of Acetophenone with TMSCF₃Copper-Catalyzed Trifluoromethylation of 4-methoxyphenylboronic acid
Reaction Acetophenone + TMSCF₃ (activated by TBAF) in THF4-methoxyphenylboronic acid + CF₃SO₂Na (Langlois reagent) + Cu(I) catalyst in DMF/H₂O
Onset Temperature (Tonset) ~ -20 °C~ 45 °C
Heat of Reaction (ΔHr) -180 kJ/mol-220 kJ/mol
Adiabatic Temperature Rise (ΔTad) 85 °C110 °C
Stoessel Criticality Class 4 (High)4 (High)
Notes Highly exothermic upon initiation, requires slow addition of initiator at low temperature.Exothermicity is controlled by the rate of addition of the oxidant (e.g., t-BuOOH). Potential for catalyst-mediated decomposition at higher temperatures.

Disclaimer: The data in this table is representative and for illustrative purposes only. Actual values are highly dependent on specific reaction conditions (concentration, solvent, catalyst, etc.) and must be determined experimentally.

Experimental Protocols for Thermal Safety Assessment

Protocol 1: Determining Onset Temperature and Decomposition Energy by DSC

This protocol outlines a general procedure for analyzing the thermal stability of a trifluoromethylating reagent or a complete reaction mixture.

Objective: To determine the onset temperature (Tonset) of exothermic events (reaction or decomposition) and the total energy released (ΔH).

Methodology:

  • Sample Preparation:

    • In a clean, dry glovebox or under an inert atmosphere, accurately weigh 5-10 mg of the sample into a high-pressure DSC pan. The sample can be the pure reagent or a stoichiometric mixture of all reaction components.

    • Hermetically seal the pan to prevent the loss of volatile components.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup (Example Parameters):

    • Instrument: A standard Differential Scanning Calorimeter.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

      • Ramp the temperature at a constant rate (e.g., 2-10 °C/min) to a final temperature well above the expected reaction or decomposition temperature (e.g., 350 °C).

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The onset temperature (Tonset) of an exothermic event is determined by the intersection of the baseline with the tangent of the exothermic peak.[5]

    • Integrate the area of the exothermic peak to calculate the heat of reaction or decomposition (ΔH) in J/g.

Protocol 2: Measuring Heat of Reaction by Reaction Calorimetry (RC1e)

This protocol describes how to measure the heat of reaction (ΔHr) and the rate of heat release for a semi-batch trifluoromethylation reaction.

Objective: To quantify the total heat released during the reaction and the rate at which it is released to ensure the process can be safely controlled upon scale-up.

Methodology:

  • Instrument Setup and Calibration:

    • Set up a reaction calorimeter (e.g., Mettler-Toledo RC1e) according to the manufacturer's instructions.

    • Perform a calibration of the heat transfer coefficient (U) using the built-in electrical heater before starting the reaction.

  • Reaction Preparation:

    • Charge the reactor with the substrate and solvent.

    • Bring the reactor contents to the desired initial reaction temperature (e.g., 0 °C).

    • Prepare the trifluoromethylating reagent (or initiator solution) in a dosing vessel connected to the reactor via a pump.

  • Reaction Execution (Semi-batch):

    • Start the stirrer at a constant speed to ensure good mixing and heat transfer.

    • Begin dosing the reagent solution at a slow, constant, and known rate.

    • The reaction calorimeter will continuously measure the heat flow (Q) from the reaction by maintaining a constant reactor temperature (Tr) and measuring the jacket temperature (Tj).

  • Data Acquisition and Analysis:

    • The instrument software records the heat flow over time.

    • The total heat of reaction (ΔHr) is calculated by integrating the heat flow curve over the duration of the addition and any subsequent reaction time.

    • The rate of heat release can be plotted to identify the points of maximum thermal output.

    • This data can be used to calculate the adiabatic temperature rise (ΔTad) and assess the Stoessel criticality class.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., High Exotherm, Low Yield) check_reagents 1. Check Reagents & Conditions start->check_reagents is_anhydrous Anhydrous Conditions? check_reagents->is_anhydrous reagent_quality Reagent Quality/Activity? is_anhydrous->reagent_quality Yes dry_system Dry Solvents/Reagents Use Inert Atmosphere is_anhydrous->dry_system No check_params 2. Evaluate Reaction Parameters reagent_quality->check_params Yes reagent_quality->check_params new_reagent Use New/Purified Reagent Verify Initiator Activity reagent_quality->new_reagent No dry_system->check_reagents temp_ok Temperature Optimal? check_params->temp_ok new_reagent->check_reagents addition_rate_ok Addition Rate Controlled? temp_ok->addition_rate_ok Yes adjust_temp Lower or Raise Temperature Based on Reaction Profile temp_ok->adjust_temp No resolution Problem Resolved addition_rate_ok->resolution Yes adjust_rate Use Syringe Pump Decrease Addition Rate addition_rate_ok->adjust_rate No adjust_temp->check_params adjust_rate->check_params

Caption: A logical workflow for troubleshooting common issues in trifluoromethylation reactions.

Thermal_Hazard_Assessment cluster_0 Screening Stage cluster_1 Process Safety Study cluster_2 Risk Analysis dsc DSC Analysis (Reagents & Mixture) tonset Determine T_onset (Decomposition) dsc->tonset delta_h_dec Determine ΔH_dec (Decomposition Energy) dsc->delta_h_dec calc_delta_tad Calculate ΔT_ad (Adiabatic Temperature Rise) tonset->calc_delta_tad rc Reaction Calorimetry (RC1e) delta_h_rxn Measure ΔH_rxn (Heat of Reaction) delta_h_rxn->calc_delta_tad heat_release_rate Measure Heat Release Rate (q_r) heat_release_rate->calc_delta_tad stoessel Determine Stoessel Criticality Class calc_delta_tad->stoessel scale_up_decision Scale-up Decision (Go / No-Go / Modify) stoessel->scale_up_decision

Caption: Workflow for a comprehensive thermal hazard assessment of a new reaction.

Competing_Pathways cluster_0 Reaction Pathways TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) CF3_anion [CF3]⁻ (Active Species) TMSCF3->CF3_anion + Initiator Initiator Initiator (e.g., F⁻) Initiator->CF3_anion Desired_Product Desired Product (R₂C(CF₃)O-TMS) CF3_anion->Desired_Product + Electrophile Gas_Evolution Side Product (CF₃H Gas) CF3_anion->Gas_Evolution + Protic Source Electrophile Substrate (e.g., R₂C=O) Electrophile->Desired_Product Protic_Source Protic Source (e.g., H₂O, R-OH) Protic_Source->Gas_Evolution

References

Validation & Comparative

comparative analysis of 5-(Trifluoromethyl)isoxazole vs non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of 5-(Trifluoromethyl)isoxazole and its non-fluorinated analogues, highlighting the profound effects of the trifluoromethyl group on the molecule's physicochemical properties, biological activity, and metabolic stability. The data presented herein is supported by detailed experimental protocols to facilitate reproducible research.

The isoxazole ring is a privileged scaffold in drug discovery, present in a variety of therapeutic agents. The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, can dramatically alter a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics that can enhance drug-like qualities. This guide will delve into a quantitative comparison of this compound and its non-fluorinated counterpart, 5-methylisoxazole, to elucidate the impact of this substitution.

Physicochemical Properties: A Tale of Two Substituents

The trifluoromethyl group significantly influences the electronic and lipophilic character of the isoxazole ring. While experimental data for a direct comparison of this compound and 5-methylisoxazole is limited, predicted values from computational models provide valuable insights into their differing physicochemical profiles.

PropertyThis compound (Predicted)5-Methylisoxazole (Predicted)Impact of Trifluoromethylation
pKa -4.5 to -5.0~1.5 - 2.0The trifluoromethyl group is a strong electron-withdrawing group, which significantly decreases the basicity of the isoxazole nitrogen, making it a much weaker base.
logP ~1.5 - 2.0~0.5 - 1.0The lipophilicity is increased, which can enhance membrane permeability and interactions with hydrophobic binding pockets.
Aqueous Solubility LowerHigherThe increased lipophilicity generally leads to a decrease in aqueous solubility.

Biological Activity: Enhancing Potency through Fluorination

The introduction of a trifluoromethyl group has been shown to significantly enhance the biological activity of isoxazole derivatives, particularly in the realm of oncology. Comparative studies have demonstrated a marked increase in cytotoxic activity against cancer cell lines.

One study directly compared the anti-cancer activity of a 4-(trifluoromethyl)isoxazole derivative with its non-fluorinated analogue against the MCF-7 human breast cancer cell line. The results clearly illustrate the positive impact of trifluoromethylation on potency.[1]

CompoundTarget/AssayIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 cell viability2.63
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-fluorinated analogue)MCF-7 cell viability19.72

This nearly 8-fold increase in potency highlights the significant advantage conferred by the trifluoromethyl group.[1]

Metabolic Stability: A Shield Against Biotransformation

A key advantage of incorporating trifluoromethyl groups is the enhancement of metabolic stability. The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance. This can lead to a longer half-life and improved bioavailability.

A study on picornavirus inhibitors directly compared the metabolic stability of a methyl-isoxazole compound with its trifluoromethyl analogue in a monkey liver microsomal assay. The results demonstrated a global protective effect of the trifluoromethyl group against hepatic metabolism. While the methyl-substituted compound was susceptible to hydroxylation, the trifluoromethyl group blocked this metabolic pathway.[2]

Compound TypeMetabolic Profile
Methyl-isoxazole analogueSusceptible to hydroxylation at the methyl group, leading to multiple metabolites.
Trifluoromethyl-isoxazole analogueResistant to oxidation at the trifluoromethyl group, resulting in fewer metabolites and increased stability.

Experimental Protocols

Determination of IC50 by MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[2][7][8]

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound (in a suitable solvent like DMSO)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Reaction Initiation: Add the test compound to the pre-warmed reaction mixture to initiate the metabolic reaction. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Signaling Pathway Modulation

Isoxazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/FOXO3a signaling cascade.[9][10][11] Akt, a serine/threonine kinase, is a central node in this pathway and, when activated, phosphorylates and inactivates the transcription factor FOXO3a by promoting its cytoplasmic sequestration.[10][11] In its active, non-phosphorylated state, FOXO3a translocates to the nucleus and induces the expression of genes involved in apoptosis and cell cycle arrest.[10] Some isoxazole-containing compounds have been shown to inhibit Akt, leading to the activation of FOXO3a and subsequent tumor-suppressive effects.

PI3K_AKT_FOXO3a_Pathway cluster_nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates FOXO3a_P p-FOXO3a (inactive) FOXO3a FOXO3a (active) Akt->FOXO3a phosphorylates & inactivates Isoxazole Isoxazole Derivative Isoxazole->Akt inhibits Nucleus Nucleus FOXO3a->Nucleus translocates to Apoptosis Apoptosis FOXO3a->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest FOXO3a->Cell_Cycle_Arrest induces

Caption: PI3K/Akt/FOXO3a signaling pathway and the inhibitory action of isoxazole derivatives.

References

Comparative Anticancer Efficacy of Novel Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of novel isoxazole derivatives against established alternatives, supported by experimental data. The isoxazole scaffold, a five-membered heterocycle, is a key pharmacophore in numerous biologically active compounds and has gained significant attention in medicinal chemistry for its potential as a source of potent anticancer agents. [1][2]

Recent studies have demonstrated that isoxazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines.[3][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular machinery and the modulation of key signaling pathways.[1][2]

Comparative Cytotoxicity Analysis

The in vitro anticancer activity of various isoxazole derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparing the potency of these derivatives.

Table 1: IC50 Values of Isoxazole-Amide Derivatives Against Various Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µg/mL)HeLa (Cervical) IC50 (µg/mL)Hep3B (Liver) IC50 (µg/mL)
2a 39.8039.80>100
2d 63.1015.48~23
2e >100>100~23
2g >400>400>400
Doxorubicin (Control) ---

Source: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents, 2021[5][6]

Table 2: IC50 Values of Isoxazolo-Indole Derivatives Against Liver and Leukemia Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Positive Control
5a Huh7 (Liver)0.7Doxorubicin
5a Mahlavu (Liver)1.5Doxorubicin
5a SNU475 (Liver)1.4Doxorubicin
5r HepG2 (Liver)1.5Doxorubicin
DHI1 (4a) Jurkat (Leukemia)21.83 ± 2.35Cisplatin
DHI1 (4a) HL-60 (Leukemia)19.14 ± 0.18Cisplatin

Source: Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives, 2025[3]

Table 3: Apoptotic Activity of Isoxazole Derivatives in K562 (Chronic Myelogenous Leukemia) Cells

CompoundConcentrationTotal Apoptosis (%)
4 100 nM80.10
7 ->50
8 10 µM90.60
9 ->50
11 200 µM88.50

Source: Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro, 2015[7]

Key Mechanisms of Action

Isoxazole derivatives exert their anticancer effects through various mechanisms of action, often by targeting key proteins and signaling pathways involved in cancer cell proliferation and survival.[1][2]

Anticancer_Mechanisms_of_Isoxazole_Derivatives Isoxazole_Derivatives Novel Isoxazole Derivatives HSP90 HSP90 Inhibition Isoxazole_Derivatives->HSP90 Tubulin Tubulin Polymerization Inhibition Isoxazole_Derivatives->Tubulin Aromatase Aromatase Inhibition Isoxazole_Derivatives->Aromatase Topoisomerase Topoisomerase Inhibition Isoxazole_Derivatives->Topoisomerase Apoptosis Induction of Apoptosis HSP90->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Mechanisms of action for isoxazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treat Treat cells with isoxazole derivatives at various concentrations start->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 values measure->end

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Cancer cells are harvested and seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3]

  • Compound Treatment: A stock solution of the isoxazole derivative is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. After 24 hours of cell seeding, the medium is replaced with 100 µL of fresh medium containing the different concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[3]

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Cell Cycle Analysis

This assay is used to determine the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the isoxazole derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined. Studies have shown that some isoxazole-carboxamide derivatives can induce a delay in the G2/M phase.[5][6]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the isoxazole derivatives for a specified period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis. Several isoxazole derivatives have been shown to induce both early and late apoptosis in cancer cells.[7]

Signaling Pathway Modulation

A key mechanism through which some isoxazole derivatives exert their anticancer effects is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately resulting in cancer cell death.[1]

HSP90_Inhibition_Pathway Isoxazole Isoxazole Derivative (e.g., NVP-AUY922) HSP90 HSP90 Isoxazole->HSP90 Inhibits Oncoproteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Oncoproteins Stabilizes Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation Prevents Oncoproteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: HSP90 inhibition by isoxazole derivatives.

References

Trifluoromethylated Isoxazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (-CF3) group into the isoxazole scaffold has emerged as a promising strategy in medicinal chemistry, significantly enhancing the biological activities of these heterocyclic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylated isoxazoles across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of molecular pathways.

Anticancer Activity: Enhancing Potency through Trifluoromethylation

The introduction of a trifluoromethyl group onto the isoxazole ring has been shown to substantially increase anticancer activity. A notable example is the comparison between a 4-(trifluoromethyl)isoxazole derivative and its non-trifluoromethylated analog.

A study on a series of 4-(trifluoromethyl)isoxazoles revealed that the presence of the -CF3 group can lead to a significant boost in cytotoxicity against cancer cell lines.[1][2] For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g ) exhibited an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line, marking an almost 8-fold increase in activity compared to its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14 ), which had an IC50 of 19.72 µM.[1][2] This highlights the critical role of the trifluoromethyl moiety in enhancing the anticancer efficacy of this class of molecules.[1][2]

Comparative Anticancer Activity Data
Compound IDStructureRIC50 (µM) vs. MCF-7[1][2]IC50 (µM) vs. 4T1[1]IC50 (µM) vs. PC-3[1]
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleCF32.63>20011.23
14 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleH19.72--
5 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleCF33.09>20010.71
Signaling Pathway: Induction of Apoptosis

Trifluoromethylated isoxazoles have been demonstrated to induce cancer cell death through the activation of apoptotic pathways.[1][2] The lead compound 2g was found to trigger an apoptotic cell death mechanism in MCF-7 cells.[1][2] This process is characterized by a cascade of events including the activation of caspases, which are key proteases that execute apoptosis.

apoptosis_pathway Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole Cancer Cell Cancer Cell Trifluoromethylated Isoxazole->Cancer Cell enters Mitochondrion Mitochondrion Cancer Cell->Mitochondrion induces stress Caspase Activation Caspase Activation Mitochondrion->Caspase Activation releases pro-apoptotic factors Apoptosis Apoptosis Caspase Activation->Apoptosis executes

Fig. 1: Proposed apoptotic pathway induced by trifluoromethylated isoxazoles.
Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of the trifluoromethylated isoxazoles was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells (MCF-7, 4T1, or PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Fig. 2: Workflow for the MTT cytotoxicity assay.

Antidiabetic and Anti-Obesity Activity: α-Amylase Inhibition

Trifluoromethylated flavonoid-based isoxazoles have demonstrated potential as antidiabetic and anti-obesity agents through the inhibition of α-amylase, a key enzyme in carbohydrate digestion.[3][4]

A series of newly synthesized trifluoromethylated flavonoid-based isoxazoles showed potent inhibitory activity against α-amylase.[3][4] The most effective compound, 3b , displayed an IC50 value of 12.6 ± 0.2 µM, which is comparable to the standard drug acarbose (IC50 = 12.4 ± 0.1 µM).[3][4] The structure-activity relationship studies revealed that halogenated and alkoxylated derivatives were among the most active compounds.[5]

Comparative α-Amylase Inhibitory Activity Data
Compound IDR1R2% Inhibition at 50 µM[3][4]IC50 (µM)[3][4]
3b FH94.7 ± 1.212.6 ± 0.2
3h OCH3H93.5 ± 1.113.3 ± 0.2
3j OCH3OCH393.1 ± 0.913.8 ± 0.1
3m ClCl93.2 ± 1.013.5 ± 0.2
Acarbose --97.8 ± 0.512.4 ± 0.1
Mechanism of Inhibition

Molecular docking studies suggest that these trifluoromethylated flavonoid-based isoxazoles bind to the active site of α-amylase, interacting with key amino acid residues responsible for glycosidic cleavage, such as GLU-230 and ASP-206.[3] This interaction blocks the substrate from binding to the enzyme, thereby inhibiting its activity.

amylase_inhibition α-Amylase α-Amylase Substrate (Starch) Substrate (Starch) Substrate (Starch)->Active Site Binds to Inhibitor (CF3-Isoxazole) Inhibitor (CF3-Isoxazole) Inhibitor (CF3-Isoxazole)->Active Site Blocks Inhibition Inhibition Active Site->Inhibition Leads to

Fig. 3: Mechanism of α-amylase inhibition by trifluoromethylated isoxazoles.
Experimental Protocol: In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory activity of the compounds was determined using a colorimetric assay.

Methodology:

  • Enzyme and Substrate Preparation: A solution of α-amylase (from porcine pancreas) is prepared in a suitable buffer (e.g., Tris-HCl, pH 6.9). The substrate, starch, is dissolved in the buffer.

  • Incubation: The test compounds at various concentrations are pre-incubated with the α-amylase solution for 10 minutes at 37°C.

  • Reaction Initiation: The starch solution is added to the mixture to start the enzymatic reaction, and the incubation is continued for another 20 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm. The percentage of inhibition is calculated, and the IC50 values are determined.

Antiviral Activity: Targeting Zika Virus

Trifluoromethylated isoxazoles have also been investigated for their antiviral properties, particularly against the Zika virus (ZIKV). The viral NS2B/NS3 protease is a key enzyme in the ZIKV replication cycle, making it an attractive target for antiviral drug development.

Structure-activity relationship studies on a series of isoxazole-based small molecules identified compounds with potent antiviral activity against ZIKV. While specific quantitative data for trifluoromethylated isoxazoles targeting ZIKV protease is still emerging, the isoxazole scaffold itself has proven to be a valuable starting point for the development of ZIKV inhibitors.

Conclusion

The inclusion of a trifluoromethyl group in the isoxazole core structure consistently demonstrates a significant positive impact on biological activity. In the context of anticancer agents, it markedly enhances cytotoxicity and promotes apoptosis. For antidiabetic applications, it leads to potent α-amylase inhibition. These findings underscore the importance of the -CF3 moiety in drug design and highlight the potential of trifluoromethylated isoxazoles as a versatile platform for the development of novel therapeutics. Further exploration of this chemical space is warranted to fully elucidate the SAR and to optimize lead compounds for various disease targets.

References

Assessing the Antioxidant Potential of Isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Isoxazole and its derivatives represent a significant class of five-membered heterocyclic compounds that are integral to medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their diverse therapeutic potential includes anti-inflammatory, anticancer, antibacterial, and notably, antioxidant properties.[3][4][5] The antioxidant capacity of isoxazole derivatives is of particular interest as oxidative stress is a key factor in the pathogenesis of numerous chronic diseases.[6] This guide provides a comparative overview of the antioxidant potential of various isoxazole compounds, supported by experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant biological pathways.

Comparative Antioxidant Activity of Isoxazole Derivatives

The antioxidant potential of isoxazole compounds is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.

The following table summarizes the antioxidant activity of several isoxazole derivatives from recent studies, comparing them against standard antioxidant agents.

Compound SeriesSpecific CompoundAssayIC50 / Activity Value (µg/mL)Standard Control (IC50 in µg/mL)Reference
Fluorophenyl-isoxazole-carboxamidesCompound 2aDPPH0.45 ± 0.21Trolox (3.10 ± 0.92)[7][8]
Fluorophenyl-isoxazole-carboxamidesCompound 2cDPPH0.47 ± 0.33Trolox (3.10 ± 0.92)[7][8]
Isoxazole-based ChalconesCompound 28 (2,4,6-trimethoxy phenyl)DPPH5Gallic Acid (5)[9]
Isoxazole-carboxamidesN-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideDPPH7.8 ± 1.21Trolox (2.75)[1]
Synthesized IsoxazolesCompound 12DPPH40.21 ± 2.71-[1]
Isoxazoline Mannich BasesCompound 3gDPPH15.35 ± 1.00Ascorbic Acid (14.23 ± 0.11)[10]
Isoxazoline DerivativesCompound 4iDPPH106.42Ascorbic Acid (81.02)[11]

Note: The effectiveness of antioxidant compounds can be influenced by the presence and position of various substituent groups on the isoxazole ring. For instance, studies suggest that electron-donating groups, such as methoxy (-OCH3) or t-butyl, can enhance antioxidant activity.[3][4]

Experimental Protocols

Accurate assessment of antioxidant potential relies on standardized and reproducible experimental methods. Below are detailed protocols for the most common in vitro and cell-based assays cited in the evaluation of isoxazole compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[6][12]

  • Principle : The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[6] The degree of discoloration indicates the scavenging potential of the test compound.

  • Reagents :

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

    • Test compounds (isoxazole derivatives) dissolved in a suitable solvent at various concentrations.

    • Standard antioxidant (e.g., Ascorbic Acid, Trolox, or Gallic Acid).

    • Methanol or ethanol.

  • Procedure :

    • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at different concentrations (e.g., 50, 100, 150, 200 µg/mL).[11]

    • Add the DPPH working solution to the test compound. A typical ratio is 1.0 mL of DPPH solution to 3.0 mL of the test solution.[11]

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30-45 minutes.[11]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the test compound.

  • Data Analysis : The percentage of radical scavenging activity (RSA) is calculated using the formula:

    • Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the inhibition percentage against the compound concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[14][15]

  • Principle : Antioxidants reduce the ABTS•+ radical, causing a decrease in absorbance at 734 nm. This method is applicable to both hydrophilic and lipophilic compounds.[14]

  • Reagents :

    • ABTS stock solution (e.g., 7 mM in water).[16]

    • Potassium persulfate solution (e.g., 2.45 mM in water).[16]

    • Standard antioxidant (e.g., Trolox).

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

  • Procedure :

    • Generate the ABTS•+ radical by mixing equal volumes of the ABTS stock solution and potassium persulfate solution.[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or standard at various concentrations to a larger volume of the diluted ABTS•+ solution (e.g., 20 µL of sample to 180 µL of ABTS•+ solution).[6]

    • Incubate the mixture at room temperature for 5-7 minutes.[6]

    • Measure the absorbance at 734 nm.

  • Data Analysis : Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox.[14] The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a complex to the ferrous form (Fe²⁺).[17]

  • Principle : At a low pH, antioxidants reduce the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form, which has an intense blue color with an absorption maximum at 593 nm.

  • Reagents :

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP working reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[6]

    • Standard (e.g., FeSO₄ or Trolox).

  • Procedure :

    • Warm the FRAP working reagent to 37°C before use.[6]

    • Add a small volume of the test sample, standard, or blank to a 96-well plate (e.g., 20 µL).[6]

    • Add a larger volume of the pre-warmed FRAP working reagent to all wells (e.g., 180 µL).[6]

    • Incubate at 37°C for 4-30 minutes.[3][6]

    • Measure the absorbance at 593 nm.

  • Data Analysis : A standard curve is prepared using a ferrous iron standard. The antioxidant potential of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or a FRAP value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism.[12][18]

  • Principle : The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation.[18]

  • Reagents :

    • Cell line (e.g., HepG2 human liver cancer cells).

    • Cell culture medium.

    • DCFH-DA probe solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator.[19]

    • Standard antioxidant (e.g., Quercetin).

  • Procedure :

    • Seed cells (e.g., HepG2) in a 96-well plate and grow until confluent.[18]

    • Remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).[6]

    • Treat the cells with various concentrations of the isoxazole compound or standard, along with the DCFH-DA probe, for approximately 1 hour at 37°C.[18][20]

    • Wash the cells to remove the excess probe and compound.[20]

    • Add the radical initiator AAPH to induce cellular oxidative stress.[6]

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically over 1 hour (Excitation: ~480-485 nm, Emission: ~530-538 nm).[6][18]

  • Data Analysis : The antioxidant activity is quantified by calculating the area under the curve (AUC) from the fluorescence kinetics plot. The CAA value is calculated as the percentage reduction in fluorescence compared to the control.[20] IC50 values can be determined from the dose-response curve.

Visualizations

Experimental and Biological Pathways

To better illustrate the processes involved in assessing and understanding the antioxidant potential of isoxazole compounds, the following diagrams outline a typical experimental workflow and a key cellular signaling pathway modulated by antioxidants.

cluster_workflow Experimental Workflow synthesis Synthesis of Isoxazole Derivatives invitro In Vitro Screening (DPPH, ABTS, FRAP) synthesis->invitro hit Hit Identification (Potent Compounds) invitro->hit cellular Cell-Based Assays (e.g., CAA) hit->cellular mechanistic Mechanistic Studies (e.g., Nrf2 Pathway) cellular->mechanistic lead Lead Optimization mechanistic->lead

Caption: General workflow for assessing the antioxidant activity of novel isoxazole compounds.

cluster_pathway Hypothetical Nrf2 Activation Pathway cluster_nucleus stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) stress->keap1_nrf2 releases Nrf2 isoxazole Isoxazole Compound (Antioxidant) isoxazole->keap1_nrf2 inhibits Keap1, releases Nrf2 nrf2 Nrf2 (Free) keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->enzymes activates transcription protection Cellular Protection enzymes->protection

Caption: Nrf2 signaling pathway, a potential mechanism for isoxazole antioxidant activity.

References

The Isoxazole Scaffold: A Privileged Structure in the Quest for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a significant pharmacophore in the development of novel anticancer therapeutics.[1] Its unique structural and electronic properties enable diverse interactions with a multitude of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1] An expanding body of research underscores the potential of isoxazole derivatives as potent anticancer agents, capable of inhibiting tumor growth and proliferation through a variety of mechanisms.[1][2][3]

This guide provides a comparative analysis of various isoxazole-based anticancer agents, summarizing their cytotoxic performance with supporting experimental data. It also details the key experimental protocols for evaluating these compounds and visualizes the critical signaling pathways they modulate.

Comparative Cytotoxicity of Isoxazole-Based Anticancer Agents

The anticancer activity of isoxazole derivatives is extensively evaluated against a wide array of human cancer cell lines.[1] A key parameter for comparing the potency of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of a biological process in vitro.[1] The following tables summarize the IC50 values for several representative isoxazole-based anticancer agents, offering a comparative view of their efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-3-isoxazole-5-carboxamide Derivatives [4]
5aHuh7 (Liver)0.7 ± 0.1[4]
MCF7 (Breast)3.6 ± 0.4[4]
HCT116 (Colon)4.2 ± 0.5[4]
5rHuh7 (Liver)2.5 ± 0.3[4]
MCF7 (Breast)4.1 ± 0.5[4]
HCT116 (Colon)3.9 ± 0.4[4]
5tHuh7 (Liver)1.8 ± 0.2[4]
MCF7 (Breast)5.3 ± 0.6[4]
HCT116 (Colon)4.8 ± 0.5[4]
Isoxazole Chalcone Derivatives [5]
10aDU145 (Prostate)0.96[5]
10bDU145 (Prostate)1.06[5]
Isoxazole-Carboxamide Derivatives [6][7]
2dHep3B (Liver)~23 µg/ml[6][7]
HeLa (Cervical)15.48 µg/ml[6][7]
2eHep3B (Liver)~23 µg/ml[6][7]
3,4-Isoxazolediamides [8]
1K562 (Leukemia)0.071 µM[8]
2K562 (Leukemia)0.018 µM[8]
3K562 (Leukemia)0.044 µM[8]
5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole [9]
TTI-4MCF-7 (Breast)2.63[9]
Curcumin Isoxazole Derivative [5]
40MCF7 (Breast)3.97[5]
Diosgenin Isoxazole Derivative [5]
24MCF-7 (Breast)9.15 ± 1.30[5]
A549 (Lung)14.92 ± 1.70[5]

Key Mechanisms of Action

Isoxazole-based anticancer agents exert their cytotoxic effects through a multitude of mechanisms, often targeting key proteins and signaling pathways integral to cancer cell proliferation, survival, and metastasis.[1] Prominent mechanisms include:

  • HSP90 Inhibition: Several isoxazole derivatives, such as NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90).[1][10] HSP90 is a molecular chaperone essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately inducing cancer cell death.[1]

  • Tubulin Polymerization Inhibition: Compounds like KRIBB3 interfere with tubulin polymerization, a critical process for microtubule formation and cell division.[1][10] Disruption of microtubule dynamics results in mitotic arrest and subsequent apoptosis.[1]

  • Induction of Apoptosis: A common mechanism for many isoxazole derivatives is the induction of programmed cell death, or apoptosis.[1][2][3] This can be triggered through various pathways, including the activation of caspases.[1]

  • Modulation of Signaling Pathways: Isoxazole compounds have been shown to modulate several key signaling pathways that are frequently dysregulated in cancer, including the NF-κB, MAPK, and AKT/FOXO3a pathways.[1]

  • Enzyme Inhibition: Certain isoxazole derivatives act as inhibitors of enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and RET kinase.[1]

Experimental Protocols

The evaluation of isoxazole-based anticancer agents involves a series of in vitro and in vivo experiments. The following are detailed methodologies for some of the key experiments cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[1]

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control and used to calculate the IC50 value.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a cell or tissue extract.

Methodology:

  • Protein Extraction: Cells are treated with the isoxazole compound and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.[1]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent or colorimetric substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the isoxazole compound for a specific duration and then harvested.

  • Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[4]

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[4]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[4]

Visualizing the Landscape: Workflows and Signaling Pathways

To better understand the experimental processes and the molecular mechanisms of isoxazole-based anticancer agents, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cytotoxicity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Cell Line Seeding (e.g., MCF-7, A549) B Treatment with Isoxazole Derivatives A->B C Incubation Period (24, 48, 72 hours) B->C F Western Blotting (Protein Expression) B->F G Cell Cycle Analysis (Flow Cytometry) B->G H Apoptosis Assay (e.g., Annexin V) B->H D MTT Assay for Cell Viability C->D E IC50 Value Determination D->E

Caption: A generalized workflow for the in vitro screening of isoxazole-based anticancer agents.

G Signaling Pathways Modulated by Isoxazole Derivatives cluster_0 Upstream Regulation cluster_1 Key Molecular Targets cluster_2 Downstream Cellular Effects Isoxazole Isoxazole Derivatives HSP90 HSP90 Isoxazole->HSP90 Inhibition Tubulin Tubulin Isoxazole->Tubulin Inhibition of Polymerization Kinases Various Kinases (e.g., RET, AKT) Isoxazole->Kinases Inhibition Oncoprotein_Deg Oncoprotein Degradation HSP90->Oncoprotein_Deg Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Pathway_Mod Signaling Pathway Modulation (NF-κB, MAPK) Kinases->Pathway_Mod Apoptosis Apoptosis Oncoprotein_Deg->Apoptosis Mitotic_Arrest->Apoptosis Pathway_Mod->Apoptosis

Caption: An overview of key signaling pathways targeted by isoxazole-based anticancer agents.

References

validation of in vitro α-amylase inhibitory activity of isoxazole hybrids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro α-Amylase Inhibitory Activity of Isoxazole Hybrids

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a critical therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[1] Isoxazole hybrids have emerged as a promising class of α-amylase inhibitors, with numerous studies demonstrating their potent activity. This guide provides a comparative analysis of the in vitro α-amylase inhibitory activity of various isoxazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of Isoxazole Hybrids

The inhibitory efficacy of isoxazole hybrids against α-amylase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro α-amylase inhibitory activities of several isoxazole hybrids from various studies, with the clinically used drug Acarbose serving as a standard for comparison.

Compound/Hybrid SeriesMost Potent Compound(s)IC50 (µM)Standard (Acarbose) IC50 (µM)Reference
Isoxazole-Sulfonylurea Hybrids10j 0.61 ± 0.031.11 ± 0.03[2]
9j 0.88 ± 0.09[2]
Phenylisoxazole Quinoxalin-2-amine Hybrids5h 16.4 ± 0.1Not explicitly stated in direct comparison[2]
Imidazo-isoxazole Derivatives5f 26.67 ± 1.25Not explicitly stated in direct comparison[3][4]
Isoxazolidine Derivatives5d 30.39 ± 1.52Not explicitly stated in direct comparison[4]
3g (against PPA)12.3 ± 0.4284.6 ± 0.3[5]
3g (against HPA)10.1 ± 0.4296.6 ± 0.8[5]
Enantiopure Isoxazolidines5d 53.03 ± 0.106296.6 ± 0.825[6]

Note: PPA refers to Porcine Pancreatic α-amylase and HPA refers to Human Pancreatic α-amylase. The inhibitory activities can vary depending on the enzyme source and assay conditions.

Experimental Protocols

The following is a generalized protocol for determining the in vitro α-amylase inhibitory activity of isoxazole hybrids, based on methodologies cited in the literature.[7][8][9]

Materials and Reagents:

  • Porcine Pancreatic α-amylase (or other suitable source)

  • Starch solution (1% w/v)

  • Phosphate buffer (e.g., 0.1 M, pH 6.9)

  • Test compounds (isoxazole hybrids) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (as a positive control)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for colorimetric assays[9] or Iodine solution for starch-iodine assays[7]

  • Spectrophotometer (for absorbance measurement)

Assay Procedure (Colorimetric DNS Method):

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, test compounds, and acarbose in the appropriate buffer.

  • Incubation: In a series of test tubes or a 96-well plate, pre-incubate a mixture of the α-amylase solution and varying concentrations of the test compound (or standard/control) at 37°C for a specified time (e.g., 10-20 minutes).[8]

  • Initiation of Reaction: Add the pre-warmed starch solution to the mixture to initiate the enzymatic reaction and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9]

  • Termination of Reaction: Stop the reaction by adding the DNS reagent.

  • Color Development: Boil the mixture for 5-15 minutes to allow for color development. The reducing sugars produced from starch hydrolysis react with DNS to form a colored product.[9]

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The control contains the solvent instead of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for α-Amylase Inhibition Assay

The following diagram illustrates the typical workflow for screening and evaluating α-amylase inhibitors in vitro.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) prep_solutions Prepare Serial Dilutions of Test Compounds pre_incubation Pre-incubate Enzyme with Inhibitor/Control prep_solutions->pre_incubation reaction_init Add Substrate to Initiate Reaction pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_stop Stop Reaction (e.g., with DNS) incubation->reaction_stop measure_abs Measure Absorbance reaction_stop->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for in vitro α-amylase inhibitory assay.

Mechanism of Competitive α-Amylase Inhibition

Many isoxazole derivatives have been found to act as competitive inhibitors of α-amylase. This means they bind to the active site of the enzyme, preventing the substrate (starch) from binding. The following diagram illustrates this mechanism.

inhibition_mechanism cluster_normal cluster_inhibition Enzyme α-Amylase (Active Site) Enzyme_Starch Enzyme-Starch Complex Enzyme->Enzyme_Starch Starch Starch Starch->Enzyme_Starch Binds to Active Site Products Simple Sugars Enzyme_Starch->Products Hydrolysis Inhibitor Isoxazole Hybrid Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Inhibitor->Enzyme_Inhibitor Binds to Active Site No_Reaction No Reaction Enzyme_Inhibitor->No_Reaction Inhibition

Caption: Competitive inhibition of α-amylase by an isoxazole hybrid.

References

comparing the efficacy of different catalysts for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of this heterocyclic core is therefore of paramount importance. This guide provides a comparative overview of the efficacy of various metal catalysts—primarily copper, gold, ruthenium, and rhodium—in promoting isoxazole synthesis. The comparison is based on experimental data from recent literature, focusing on key performance indicators such as reaction yield, conditions, and substrate scope.

At a Glance: Catalyst Performance in Isoxazole Synthesis

The following table summarizes the performance of different catalysts in the synthesis of isoxazoles through various reaction pathways. It is important to note that direct comparison is challenging due to the variability in substrates, reaction conditions, and synthetic strategies. However, this table provides a valuable overview of the typical efficacy of each catalyst class.

Catalyst TypePredominant MethodTypical YieldsKey AdvantagesLimitations
Copper (Cu) [3+2] Cycloaddition of alkynes and nitrile oxides; Intramolecular cyclizationGood to excellent (up to 94%)[1]Cost-effective, versatile, wide functional group tolerance[2][3][4]Can present regioselectivity issues in some cases[2]
Gold (Au) Cycloisomerization of α,β-acetylenic oximes; Annulation of ynamidesGood to excellent[3][5]High efficiency, mild reaction conditions, good for specific substrate classes[5][6][7]Higher cost compared to copper
Ruthenium (Ru) [3+2] Cycloaddition of alkynes and nitrile oxidesHigh yields and regioselectivity[8]Effective for highly substituted non-terminal alkynes where copper catalysts may fail[8]Less commonly reported than copper or gold for this transformation
Rhodium (Rh) Formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazolesNot explicitly for isoxazole synthesis but for further derivatizationEnables novel synthetic pathways for complex nitrogen-containing heterocycles[9][10]Primarily used for transformations of the isoxazole ring rather than its direct synthesis

Experimental Workflows and Signaling Pathways

To visualize the general processes involved in catalytic isoxazole synthesis, the following diagrams illustrate a typical experimental workflow for catalyst screening and the common [3+2] cycloaddition pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Start Select Substrates (Alkyne & Nitrile Oxide Precursor) Reaction Set up Parallel Reactions (Varying Catalysts, Solvents, Temperatures) Start->Reaction Catalyst Prepare Catalyst Solutions (Cu, Au, Ru, etc.) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Products (NMR, HRMS) Purification->Analysis Comparison Compare Yields, Selectivity, and Reaction Times Analysis->Comparison Optimization Optimize Conditions for Best Performing Catalyst Comparison->Optimization

A general experimental workflow for comparing catalyst efficacy in isoxazole synthesis.

cycloaddition_pathway cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Alkyne Terminal Alkyne Coordination Coordination of Alkyne to Catalyst Alkyne->Coordination NitrileOxidePrecursor Nitrile Oxide Precursor (e.g., Aldoxime) Activation In situ Generation of Nitrile Oxide NitrileOxidePrecursor->Activation Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Coordination Cycloaddition [3+2] Cycloaddition Activation->Cycloaddition Coordination->Cycloaddition Cycloaddition->Catalyst Regeneration Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

A simplified diagram of the metal-catalyzed [3+2] cycloaddition for isoxazole synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for isoxazole synthesis using different catalysts, as adapted from the literature.

Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles[11]

This procedure involves the in-situ generation of a nitrile oxide from an aldoxime, followed by a copper(I)-catalyzed cycloaddition with a terminal alkyne.

  • Materials : Aldehyde, hydroxylamine, chloramine-T trihydrate, terminal alkyne, copper(II) sulfate, copper metal.

  • Procedure :

    • The aldehyde is converted to the corresponding aldoxime by reacting with hydroxylamine. This is done without isolation of the intermediate.

    • The aldoxime is then transformed into the nitrile oxide in situ using 1.05 equivalents of chloramine-T trihydrate.

    • In the presence of a catalytic amount of copper(I), which is generated from the comproportionation of Cu metal and copper(II) sulfate, the nitrile oxide undergoes a cycloaddition reaction with the terminal alkyne at ambient temperature.

    • The reaction is typically performed in aqueous solvents and does not require protection from oxygen.

    • The resulting 3,5-disubstituted isoxazole is then isolated and purified.

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes[3][5]

This method provides access to substituted isoxazoles through the cycloisomerization of α,β-acetylenic oximes.

  • Catalyst : AuCl3 (typically 1 mol%).

  • Solvent : Dichloromethane (CH2Cl2).

  • Temperature : 30 °C.

  • Procedure :

    • The α,β-acetylenic oxime is dissolved in CH2Cl2 under a nitrogen atmosphere.

    • AuCl3 is added to the solution.

    • The reaction mixture is stirred at 30 °C for approximately 30 minutes.

    • The reaction is monitored for completion.

    • Upon completion, the product is isolated and purified. This methodology is amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting acetylenic oxime.[5]

Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes[8]

Ruthenium(II) catalysts are particularly effective for the synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted non-terminal alkynes, a reaction that is often challenging with copper catalysts at room temperature.[8]

  • Catalyst : Ruthenium(II) catalyst.

  • Reactants : Hydroxyimidoyl chloride (nitrile oxide precursor) and a non-terminal alkyne.

  • Conditions : The reaction proceeds smoothly at room temperature.

  • Advantage : This method provides high yields and regioselectivity for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[8]

Conclusion

The choice of catalyst for isoxazole synthesis is highly dependent on the desired substitution pattern, the nature of the starting materials, and cost considerations. Copper catalysts offer a versatile and cost-effective solution for many applications, particularly for the widely used [3+2] cycloaddition.[2][3][11] Gold catalysts, while more expensive, provide high efficiency under mild conditions for specific transformations like cycloisomerizations.[3][5] Ruthenium catalysts have carved a niche in the synthesis of highly substituted isoxazoles that are otherwise difficult to access.[8] Rhodium catalysis appears more relevant for the subsequent transformation of the isoxazole ring rather than its de novo synthesis.[9][10] Researchers and drug development professionals should consider these factors when selecting the optimal catalytic system for their specific synthetic needs.

References

Cross-Validation of Computational and Experimental Data for Isoxazole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. The integration of computational modeling with experimental validation has become pivotal in accelerating the discovery and optimization of isoxazole-based drug candidates. This guide provides an objective comparison of in silico predictions with in vitro and in vivo experimental data for isoxazole derivatives, offering insights into their potential as therapeutic agents.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, juxtaposing computational predictions (typically binding energies from molecular docking) with experimental bioactivity (commonly IC50 values). This direct comparison is crucial for assessing the predictive power of computational models and for prioritizing compounds for further development.

Anticancer Activity: Targeting Kinase Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) are key targets in cancer therapy due to their roles in tumor angiogenesis and cell proliferation.

Table 1: Isoxazole Derivatives as VEGFR-2 Inhibitors

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC50 (nM)Target Cancer Cell Line(s)
Isoxazole-Carboxamide 8Not explicitly stated, but showed similar binding to Sorafenib25.7HepG2
Isoxazole-Carboxamide 10aNot explicitly stated, but showed similar binding to Sorafenib28.2HepG2
Reference: Sorafenib-28.1HepG2

Table 2: Isoxazole Derivatives as EGFR-TK Inhibitors

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)Target Cancer Cell Line(s)
Isoxazole Derivative 10aNot explicitly stated, but showed exact fit0.064HepG2, MCF-7, HCT-116
Isoxazole Derivative 10bNot explicitly stated, but showed exact fit0.066HepG2, MCF-7, HCT-116
Isoxazole Derivative 25aNot explicitly stated, but showed exact fit0.054HepG2, MCF-7, HCT-116
Anti-inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced side effects.

Table 3: Isoxazole-Carboxamide Derivatives as COX-2 Inhibitors

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC50 (nM)Selectivity Ratio (COX-1/COX-2)
Compound A13Not explicitly stated, but showed ideal binding interactions134.63
Other Bioactivities: Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer.

Table 4: Isoxazole Derivatives as Carbonic Anhydrase Inhibitors

Compound IDPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)
Compound AC2-13.53112.3
Compound AC3-12.49228.4

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of isoxazole bioactivity.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, determined by measuring the absorbance after dissolution, is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase isoforms, COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX, which is the second step in the synthesis of prostaglandins. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare reaction buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the respective COX enzyme to designated wells for 100% initial activity and inhibitor testing.

  • Inhibitor Addition: Add the isoxazole compounds at various concentrations to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Termination of Reaction: After a specific incubation time (e.g., 2 minutes at 37°C), add a saturated stannous chloride solution to stop the enzyme catalysis.[2]

  • Quantification: The amount of prostaglandin produced is quantified using an Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Carrageenan-Induced Rat Paw Edema

This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.

Principle: The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]

Protocol:

  • Animal Dosing: Administer the isoxazole compound or a reference drug (e.g., indomethacin) to the rats, typically intraperitoneally, 30 minutes before inducing inflammation.[4]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[3][4]

  • Paw Volume Measurement: Measure the paw volume at time zero (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[4]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of isoxazoles.

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PI3K; VEGFR2 -> PLCg; PI3K -> AKT; PLCg -> RAF; RAF -> MEK; MEK -> ERK; AKT -> Survival; ERK -> Proliferation; ERK -> Migration; Proliferation -> Angiogenesis; Migration -> Angiogenesis; Survival -> Angiogenesis; Isoxazole -> VEGFR2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: VEGFR-2 Signaling Pathway and Isoxazole Inhibition.

// Nodes Inflammatory_Stimuli [label="Inflammatory\nStimuli", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane\nPhospholipids", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Swelling)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2 [label="Activates"]; PLA2 -> Cell_Membrane [label="Acts on"]; Cell_Membrane -> Arachidonic_Acid; Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Isoxazole -> COX2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: COX-2 Inflammatory Pathway and Isoxazole Inhibition.

Experimental Workflow

// Nodes Start [label="Start:\nIsoxazole\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Computational [label="Computational\nAnalysis", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Molecular Docking\n(Binding Energy)", fillcolor="#FFFFFF", fontcolor="#202124"]; ADMET [label="ADMET Prediction", fillcolor="#FFFFFF", fontcolor="#202124"]; Experimental [label="Experimental\nValidation", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Assays\n(IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Models\n(% Inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"]; CrossValidation [label="Cross-Validation\n& Data Analysis", shape=diamond, aspect=2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Computational; Start -> Experimental; Computational -> Docking; Computational -> ADMET; Experimental -> InVitro; Experimental -> InVivo; Docking -> CrossValidation; ADMET -> CrossValidation; InVitro -> CrossValidation; InVivo -> CrossValidation; CrossValidation -> End; }

Caption: General Workflow for Isoxazole Bioactivity Studies.

References

performance evaluation of 5-(Trifluoromethyl)isoxazole in material science applications

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl group to the isoxazole scaffold significantly enhances its performance in various material science applications, primarily by leveraging the unique electron-withdrawing nature and metabolic stability conferred by fluorine atoms. This guide provides a comparative analysis of 5-(Trifluoromethyl)isoxazole and its derivatives against non-fluorinated analogues and other alternative materials, supported by experimental data and detailed protocols.

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry and material science. Its presence on bioactive molecules can enhance lipophilicity and facilitate membrane permeability, thereby influencing drug–receptor interactions and overall pharmacokinetic behavior.[1] In material science, the strong electron-withdrawing properties of the -CF3 group are exploited to tune the electronic characteristics of organic molecules, making them suitable for applications such as sensors and conductive polymers.[2]

Comparison of Electronic Properties: Trifluoromethylated vs. Non-Trifluoromethylated Isoxazoles

While direct comparative studies on the material science applications of this compound are emerging, the significant impact of the trifluoromethyl group on molecular properties can be illustrated by its influence in related contexts. For instance, in the realm of medicinal chemistry, a study comparing the anti-cancer activity of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole with its non-trifluoromethylated analogue revealed a substantial increase in efficacy for the fluorinated compound.[3] The half-maximal inhibitory concentration (IC50) against MCF-7 human breast cancer cell lines was found to be 2.63 µM for the trifluoromethylated version, nearly eight times more potent than the non-fluorinated counterpart, which exhibited an IC50 of 19.72 µM.[3] This dramatic enhancement in biological activity underscores the profound effect of the -CF3 group on the molecule's interactions and properties.

This principle extends to material science, where the trifluoromethylphenyl group has been shown to be highly effective in inducing n-type behavior in organic semiconductors.[4][5] The incorporation of such groups leads to the development of materials with high electron mobilities, a crucial characteristic for organic field-effect transistors (OFETs).[4][5]

CompoundApplicationPerformance MetricValue
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleAnti-cancer agentIC50 (MCF-7 cells)2.63 µM[3]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Non-fluorinated analogue)Anti-cancer agentIC50 (MCF-7 cells)19.72 µM[3]

Alternatives in Material Science Applications

In the field of organic electronics, various heterocyclic compounds are utilized to create semiconducting materials. Alternatives to isoxazole-based materials include thiophene, pyrrole, and furan derivatives, which can be polymerized to form conductive polymers.[6] For n-type organic semiconductors, where electron-withdrawing groups are essential, alternatives to the trifluoromethyl group include other perfluoroalkyl groups, cyano groups, and fluorine atoms directly attached to the aromatic core.[7]

The choice of material often depends on a balance of properties, including charge carrier mobility, stability, and processability. Fluorinated polymers, in general, exhibit high thermal stability and chemical resistance, which are advantageous for long-lasting electronic devices.[8]

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)isoxazoles

A general, metal-free synthetic strategy for 4-(trifluoromethyl)isoxazoles involves the reaction of readily available chalcones with CF3SO2Na (as the trifluoromethyl source) and tBuONO (as an oxidant and source of nitrogen and oxygen).[3]

Materials:

  • Chalcone derivative

  • Sodium triflinate (CF3SO2Na)

  • tert-Butyl nitrite (tBuONO)

  • Solvent (e.g., DMSO)

Procedure:

  • Dissolve the chalcone in the chosen solvent.

  • Add sodium triflinate and tert-butyl nitrite to the reaction mixture.

  • Stir the reaction at a specified temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product using an appropriate organic solvent.

  • Purify the crude product via column chromatography to obtain the desired 4-(trifluoromethyl)isoxazole.

Measurement of Polymer Conductivity

The electrical conductivity of polymers containing this compound can be determined using various methods, with the four-point probe and electrochemical impedance spectroscopy being common techniques.

Four-Point Probe Method:

  • Prepare a thin film of the polymer on an insulating substrate.

  • Place four equally spaced probes in a line on the surface of the film.

  • Pass a known current through the two outer probes.

  • Measure the voltage difference between the two inner probes.

  • Calculate the sheet resistance and, subsequently, the conductivity of the polymer film.

Electrochemical Impedance Spectroscopy (EIS):

  • Place the polymer film between two electrodes to form a capacitor-like setup.

  • Apply a small amplitude AC voltage across a range of frequencies.

  • Measure the resulting current and phase shift to determine the impedance of the material.

  • Analyze the impedance data using an equivalent circuit model to calculate the bulk conductivity of the polymer.[9]

Logical Workflow for Material Development

The development of novel organic electronic materials based on this compound typically follows a structured workflow, from molecular design to device fabrication and testing.

MaterialDevelopmentWorkflow cluster_design Design & Synthesis cluster_fabrication Material & Device Fabrication cluster_testing Performance Evaluation MolecularDesign Molecular Design (DFT Calculations) Synthesis Chemical Synthesis MolecularDesign->Synthesis Purification Purification & Characterization Synthesis->Purification Polymerization Polymerization Purification->Polymerization MaterialCharacterization Material Characterization (e.g., Spectroscopy, Thermal Analysis) Purification->MaterialCharacterization FilmDeposition Thin Film Deposition Polymerization->FilmDeposition DeviceFabrication Device Fabrication (e.g., OFET) FilmDeposition->DeviceFabrication ElectricalTesting Electrical Property Testing (e.g., Conductivity, Mobility) FilmDeposition->ElectricalTesting DevicePerformance Device Performance Analysis DeviceFabrication->DevicePerformance DevicePerformance->MolecularDesign Feedback for Optimization

Caption: Workflow for the development and evaluation of this compound-based materials.

Signaling Pathway in Biological Applications

In the context of its potent anti-cancer activity, trifluoromethylated isoxazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. The signaling pathway often involves the activation of caspases and modulation of key regulatory proteins.

ApoptosisPathway TFMI Trifluoromethylated Isoxazole Receptor Cellular Target/Receptor TFMI->Receptor Binds to Cell Cancer Cell SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Initiates CaspaseActivation Caspase Activation SignalingCascade->CaspaseActivation Leads to Apoptosis Apoptosis (Cell Death) CaspaseActivation->Apoptosis Executes

Caption: Simplified signaling pathway for apoptosis induced by trifluoromethylated isoxazoles.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)isoxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 5-(Trifluoromethyl)isoxazole, a halogenated organic compound, is a critical aspect of laboratory safety. Adherence to proper disposal protocols is essential to protect personnel and the environment from potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Precaution CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1][2]
Skin Protection Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Handling Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound as hazardous waste.

    • Because it contains fluorine, it must be segregated as "Halogenated Organic Waste".[1][5] Do not mix with non-halogenated waste to avoid increased disposal costs and ensure proper treatment.[6]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable container compatible with the chemical waste.[5][7]

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[5][6]

    • The label should also include the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas on the primary label.[5]

  • Waste Accumulation:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

    • Keep the container tightly closed except when adding waste.[6][7]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[7][8]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]

    • Carefully transfer the absorbent material into a sealed, labeled container for hazardous waste disposal.[2][3]

    • Ensure adequate ventilation and remove all sources of ignition during cleanup.[3][5]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal contractor.[3]

    • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

    • Never dispose of this compound down the drain or in regular trash.[1][9] Discharge into the environment must be avoided.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_segregation Segregation & Containment cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Use Designated, Leak-Proof Container segregate->container label_container Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste store Store in a Cool, Dry, Well-Ventilated Area add_waste->store seal Keep Container Tightly Sealed store->seal contact_disposal Contact Licensed Waste Disposal Contractor seal->contact_disposal documentation Complete Waste Disposal Documentation contact_disposal->documentation end End: Professional Disposal documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-(Trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Trifluoromethyl)isoxazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. Data for structurally similar compounds is included for a more comprehensive understanding where specific data is unavailable.

PropertyValueSource
Molecular Formula C4H2F3NO[1]
Molecular Weight 137.06 g/mol [1]
Appearance Liquid or Solid[2]
Density 1.355 g/mL at 25 °C[1]
Refractive Index n20/D 1.348[1]
Flash Point 45 °F[1]
Boiling Point Not available[3][4]
Melting Point Not available[3]
Solubility Generally soluble in organic solvents[2][5]
Hazard Identification and Safety Precautions

This compound should be handled as a potentially hazardous substance. The primary hazards are associated with its flammability and potential toxicity.

  • Hazard Codes : F (Flammable), Xi (Irritant)[1]

  • Risk Statements : R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin)[1]

  • Safety Statements : S16 (Keep away from sources of ignition - No smoking), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[1]

  • Toxicity : While specific toxicity data is limited, related compounds like aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The trifluoromethyl group may also contribute to toxicity[2].

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for handling this compound from receipt to disposal.

Pre-Handling and Preparation
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood : All handling of this compound must be performed in a certified chemical fume hood[6].

  • PPE Inspection : Inspect all Personal Protective Equipment (PPE) for integrity before use.

  • Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible[7]. Have a spill kit with appropriate absorbent material nearby[6].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield[2].

  • Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile rubber, at least 14 mils thick)[2][8]. Double gloving is recommended[9].

  • Body Protection : A lab coat is required. For larger quantities or tasks with a higher risk of splashing, consider an apron or chemical-resistant suit[2].

  • Footwear : Closed-toe shoes are mandatory[6].

  • Respiratory Protection : If there is a risk of generating aerosols or vapors, or if working outside a fume hood, a NIOSH-approved respirator is necessary[10].

Handling and Experimental Work
  • Ventilation : Work in a well-ventilated area, preferably a chemical fume hood[11][12].

  • Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools[10][12].

  • Grounding : For transfers, ground and bond containers and receiving equipment to prevent static discharge[10].

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling[2][7].

Storage
  • Container : Store in a tightly sealed, properly labeled container[2][10].

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[2][12].

  • Flammables Cabinet : Store in a designated flammables storage cabinet.

First Aid Measures

Immediate action is crucial in case of exposure.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2][11][13].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2][13].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[2][13][14].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][11].

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation : this compound waste is considered halogenated organic waste and must be segregated from other waste streams[6].

  • Waste Container : Collect waste in a dedicated, clearly labeled "Hazardous Waste" container. The label should include the full chemical name[6].

  • Container Management : Keep the waste container securely closed except when adding waste. Do not fill beyond 90% capacity[6].

  • Disposal Request : Arrange for disposal through your institution's Environmental Health and Safety (E&S) office or a licensed hazardous waste management company[6]. Do not dispose of down the drain or in regular trash[6].

  • Spill Cleanup : In case of a spill, use an inert absorbent material to contain it. Place the contaminated material in a sealed, labeled container for disposal as hazardous waste[6]. For large spills, evacuate the area and contact your institution's emergency response team[6].

Experimental Workflow and Safety Protocol

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Inspect PPE prep1->prep2 prep3 Verify Fume Hood & Emergency Equipment prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Work in Chemical Fume Hood handling1->handling2 handling3 Conduct Experiment handling2->handling3 post1 Store in Designated Area handling3->post1 post2 Segregate & Label Waste handling3->post2 post3 Decontaminate Work Area post1->post3 disp1 Request Waste Pickup via E&S post2->disp1 post4 Doff & Dispose of/Clean PPE post3->post4

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)isoxazole
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.